4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Catalog No.
S548777
CAS No.
327036-89-5
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

CAS Number

327036-89-5

Product Name

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

IUPAC Name

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JDSJDASOXWCHPN-UHFFFAOYSA-N

SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2

solubility

Soluble in DMSO, not in water

Synonyms

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, TDZD-8, thiadiazolidinone-8

Canonical SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2

The exact mass of the compound 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is 222.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TDZD-8 GSK3β inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) belongs to the thiadiazolidinone family and was one of the first compounds described as a non-ATP competitive inhibitor of GSK3β [1] [2] [3]. This is a key differentiator from many other kinase inhibitors.

  • Allosteric Inhibition: Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding site, TDZD-8 is believed to bind to an allosteric site [4] [3]. This mechanism offers a potential for greater selectivity and fewer off-target effects [4].
  • Indirect Inactivation via Phosphorylation: A critical aspect of TDZD-8's mechanism is that it induces the phosphorylation of GSK3β at serine 9 (Ser9) [1] [5] [6]. Phosphorylation at this site inactivates GSK3β. This is often achieved through the sustained activation of other kinases, such as p90RSK, which is itself a downstream target of ERK [1].

The following diagram illustrates the key signaling pathways through which TDZD-8 exerts its effects, particularly in glioblastoma cells.

TDZD8_Mechanism TDZD8 TDZD8 ERK ERK TDZD8->ERK Early & Sustained Activation p90RSK p90RSK ERK->p90RSK EGR1 EGR1 ERK->EGR1 GSK3b_Inactive GSK3b_Inactive p90RSK->GSK3b_Inactive Phosphorylation at Ser9 Apoptosis Apoptosis GSK3b_Inactive->Apoptosis Induces Proliferation Proliferation GSK3b_Inactive->Proliferation Suppresses GSK3b_Active GSK3b_Active GSK3b_Active->GSK3b_Inactive Inhibition p21 p21 EGR1->p21 p21->Proliferation Suppresses

TDZD-8 inhibits GSK3β via ERK/p90RSK signaling and induces cell cycle arrest and apoptosis.

Therapeutic Effects & Experimental Evidence

TDZD-8 has demonstrated efficacy in numerous preclinical models. Its effects are primarily mediated through the inhibition of GSK3β, leading to reduced inflammation and suppression of multiple forms of programmed cell death.

Disease Model Observed Effects of TDZD-8 Key Findings & Mechanisms

| Glioblastoma [1] [2] | - Reduced tumor volume by ~84% in mice.

  • Increased survival from 30 to 40 days.
  • Inhibited cancer stem cell self-renewal. | - Proliferation ↓ (reduced PCNA/BrdU).
  • Apoptosis ↑ (increased caspase-3).
  • Activated ERK/p90RSK pathway. | | Acute Liver Failure [6] | - Improved liver function and tissue damage.
  • Reduced hepatocyte death. | - Suppressed PANoptosis (apoptosis, pyroptosis, necroptosis).
  • Modulated TRAF6/HDAC3/TAK1 pathway. | | Neonatal Hypoxic-Ischemic Brain Injury [5] | - Reduced brain infarct volume.
  • Improved neurobehavioral outcomes. | - Antiapoptotic (reduced cleaved caspase-3).
  • Reduced reactive astrogliosis.
  • Increased p-Akt and p-GSK3β (Ser9). | | Neurodegenerative Diseases (General) [7] [3] | - Proposed to reduce tau hyperphosphorylation.
  • Potential to ameliorate synaptic deficits. | - Inhibition of GSK3β is a key therapeutic strategy for Alzheimer's and Parkinson's diseases. |

Quantitative Data from Key Studies

The table below consolidates key quantitative results from experimental models, providing a clear overview of TDZD-8's efficacy.

Parameter Glioblastoma Model [1] [2] Neonatal HI Brain Injury [5] Acute Liver Failure (in vitro) [6]
Dosage 5 mg/kg (in vivo), 20 µM (in vitro) 5 mg/kg 2 mg/kg (in vivo), 20 µM (in vitro)

| Proliferation/Cell Death | - ~84% tumor volume reduction

  • Significant ↓ BrdU/PCNA | - Significant ↓ infarct volume | - Significant ↓ TUNEL-positive cells
  • ↓ Cleaved caspase-3 | | Apoptosis Markers | Significant ↑ active caspase-3 | Reversed HI-induced ↑ in cleaved caspase-3 | Suppressed apoptosis, pyroptosis, and necroptosis proteins | | Pathway Modulation | ↑ p-ERK, ↑ p-GSK3β (Ser9) | ↑ p-Akt, ↑ p-GSK3β (Ser9) | Altered TRAF6, HDAC3, and TAK1 protein levels |

Experimental Protocol Summary

For researchers looking to replicate these studies, here is a summary of common experimental methodologies using TDZD-8.

  • In Vivo Administration (Mouse Models):

    • Dosage: A common and effective dose used across multiple studies is 5 mg/kg [1] [5].
    • Route: Administered via intraperitoneal (i.p.) injection.
    • Vehicle: Often dissolved in a solution containing 5% DMSO and 5% Tween-80 in 0.9% saline [5].
    • Timing: Can be administered prophylactically (e.g., 20 minutes before injury [5]) or therapeutically (e.g., 1 or 6 days after tumor implantation [1]).
  • In Vitro Cell Culture:

    • Dosage: A standard concentration used in various cell lines (glioblastoma, hepatocytes) is 20 µM [1] [6].
    • Treatment Duration: Effects on proliferation and apoptosis are typically measured after 24 to 48 hours of treatment [1].
  • Key Mechanistic Assays:

    • Western Blotting: Used to detect phosphorylation/activation of key proteins like p-ERK, p-GSK3β (Ser9), p90RSK, and cleaved caspase-3 [1] [5] [6].
    • Immunohistochemistry/Immunofluorescence: Employed to visualize and quantify markers of proliferation (PCNA), apoptosis (cleaved caspase-3), and cell type-specific markers in tissue sections [1] [2] [6].
    • Functional Assays: BrdU incorporation for proliferation, TUNEL staining for apoptosis, and neurosphere formation assays for evaluating cancer stem cell self-renewal [1] [2].

Research Implications & Future Directions

TDZD-8 serves as a valuable proof-of-concept tool compound. Its primary mechanism involves allosteric inhibition and Ser9 phosphorylation of GSK3β, impacting multiple downstream pathways [1] [3]. However, like many early-stage inhibitors, its selectivity and drug-like properties may require optimization for clinical translation [4].

Future research should focus on:

  • Structural Studies: Obtaining X-ray structures of GSK3β in complex with allosteric inhibitors like TDZD-8 to guide rational drug design [4].
  • Novel Inhibitors: Employing modern methods like machine learning and molecular simulations to identify new chemical scaffolds with improved selectivity and safety profiles [7].
  • Combination Therapies: Exploring the potential of GSK3β inhibition to overcome drug resistance in cancers like lung cancer and glioblastoma [8] [9].

References

Biological Activities & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

TDZD-8 has been investigated in various disease models, primarily through its inhibition of GSK-3β, which influences multiple critical cellular pathways.

The following diagram outlines the core mechanism and primary biological effects of TDZD-8 as identified in preclinical research:

tdzd_8_mechanism TDZD8 TDZD-8 GSK3b GSK-3β TDZD8->GSK3b  Inhibits pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b  Promotes Phosphorylation Apoptosis ↓ Apoptotic Cell Death pGSK3b->Apoptosis Inflammation ↓ Astrogliosis & Inflammation pGSK3b->Inflammation Proliferation ↓ Cancer Cell Proliferation pGSK3b->Proliferation Aggregation ↓ Protein Aggregation pGSK3b->Aggregation

The table below summarizes key experimental findings from peer-reviewed studies:

Disease Model Experimental System Dosing / Concentration Key Findings
Neonatal Hypoxic-Ischemic Brain Injury [1] Postnatal day 7 mouse pups 5 mg/kg, i.p., single dose pre-injury ↓ Infarct volume; ↑ neurobehavioral outcomes; ↓ cleaved caspase-3 and reactive astrogliosis.
Glioblastoma [2] Orthotopic mouse model (GL261 cells) 5 mg/kg, in vivo ↓ Tumor volume by 84%; ↑ median survival from 30 to 40 days; ↓ cell proliferation (PCNA); ↑ apoptosis.
Rheumatoid Arthritis [3] Rat collagen-induced arthritis (CIA) model 1 mg/kg, daily for 3 weeks ↓ Synovial fibrosis; ↓ levels of TNF-α, VEGF, and α-SMA; reduced limb swelling/deformities.
Parkinson's (Dyskinesia) [4] [5] 6-OHDA lesioned parkinsonian rats 1-2 mg/kg, i.p., over 21 days Reduced L-dopa-induced dyskinesia; ↓ FosB & PPEB mRNA expression.
Leukemia [6] [7] Primary human AML cells & mouse models 20 µM, in vitro Rapid, selective death of leukemia stem/progenitor cells; spared normal hematopoietic cells.

Experimental Protocols

Based on the search results, here are specific methodologies for using TDZD-8 in different research contexts.

In Vivo Administration (Rodent Models)

A common and effective protocol for in vivo studies involves intraperitoneal (i.p.) injection.

  • Formulation for Injection [1]:
    • Prepare a vehicle solution of 5% DMSO + 5% Tween-80 in 0.9% saline.
    • TDZD-8 is typically administered at doses ranging from 1 to 5 mg/kg body weight [1] [3] [2].
    • The injection volume is commonly calculated at 20 μL per gram of body weight [1].
    • For neuroprotection studies, a single dose administered 20 minutes prior to injury induction has shown efficacy [1]. For chronic disease models, daily injections for several weeks have been used [3].
In Vitro Cell Culture

For cell-based assays, TDZD-8 is typically dissolved in DMSO.

  • Stock Solution Preparation [4] [6]:
    • Prepare a 10-100 mM stock solution in high-quality, sterile DMSO.
    • The solubility in DMSO is high, reported as ≥ 100 mg/mL (~449.92 mM) [4].
  • Working Concentration:
    • The effective concentration varies by cell type and assay. Many studies report effects in the 10-20 µM range [2] [7].
    • It is crucial to include a vehicle control (DMSO at the same final concentration) in all experiments. Final DMSO concentration should generally be kept below 0.1% to minimize solvent toxicity.

Important Considerations for Researchers

  • Solubility & Storage: TDZD-8 is soluble in DMSO and ethanol but insoluble in water [6]. Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability [4].
  • Specificity: While TDZD-8 is a selective GSK-3β inhibitor at common working concentrations, researchers should be aware that off-target effects cannot be entirely ruled out, especially at higher concentrations. Its non-ATP competitive mechanism makes it a valuable tool for probing GSK-3β function [5].
  • Research Use Only: Like all such tool compounds, TDZD-8 is intended for research purposes only and is not for human diagnostic or therapeutic use [4] [5].

References

Comprehensive Technical Guide: TDZD-8 as a Selective GSK-3β Inhibitor for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Profile

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) represents a prominent chemical tool in the study of glycogen synthase kinase-3β (GSK-3β) signaling pathways. As a selective non-ATP competitive inhibitor, this thiadiazolidinone derivative has become invaluable for investigating the multifaceted roles of GSK-3β in disease pathogenesis and cellular signaling. The compound, also known as NP 01139, exhibits an IC50 value of 2 μM against GSK-3β while demonstrating remarkable specificity, showing negligible activity against related kinases including Cdk-1/cyclin B, CK-II, PKA, and PKC (all IC50 >100 μM) [1] [2]. This specific inhibitory profile makes TDZD-8 particularly useful for dissecting GSK-3β-specific functions without the confounding effects of off-target kinase inhibition.

The molecular structure of TDZD-8 (C10H10N2O2S) features a thiadiazolidinone core that confers its unique mechanism of action as a non-ATP competitive inhibitor [2]. With a molecular weight of 222.26 g/mol and CAS registry number 327036-89-5, TDZD-8 displays favorable physicochemical properties for experimental applications, including solubility in DMSO and ethanol up to 100 mM, facilitating its use in both cellular and animal studies [1]. The compound maintains stability when stored at -20°C, with purity specifications typically exceeding 98% for research applications [2]. These characteristics have established TDZD-8 as a fundamental pharmacological tool for probing GSK-3β function across diverse research contexts.

Table 1: Fundamental Characteristics of TDZD-8

Property Specification
Chemical Name This compound
Synonyms GSK-3β Inhibitor I, NP 01139
Molecular Formula C10H10N2O2S
Molecular Weight 222.26 g/mol
CAS Number 327036-89-5
GSK-3β IC50 2 μM
Solubility ≥100 mM in DMSO and ethanol
Purity ≥98%
Storage -20°C

Mechanism of Action and Binding Characteristics

Unique Binding Mode and Conformational Selection

TDZD-8 exhibits a distinct inhibitory mechanism that differentiates it from conventional ATP-competitive kinase inhibitors. Through structural modeling and metadynamic simulations, researchers have demonstrated that TDZD-8 analogs preferentially bind to the inactive DFG-out conformation of GSK-3β [3]. In this unique binding state, the conserved Asp-Phe-Gly (DFG) motif at the activation loop undergoes a characteristic flip, with phenylalanine (F201) rotating approximately 180° to face outward and aspartic acid (D200) rotating inward [3]. This conformational rearrangement creates an allosteric hydrophobic pocket adjacent to the ATP-binding region, which serves as the specific binding site for TDZD-8 and related thiadiazolidinone compounds.

The non-ATP competitive nature of TDZD-8 binding provides significant pharmacological advantages, as it avoids competition with high intracellular ATP concentrations and typically results in enhanced selectivity profiles compared to ATP-competitive inhibitors [3]. Molecular docking studies suggest that phosphorylation of GSK-3β at Ser9 accelerates the transition to the DFG-out conformation, thereby facilitating TDZD-8 binding and enhancing its inhibitory efficacy [3]. This mechanism aligns with experimental observations that TDZD-8 treatment increases phosphorylation of GSK-3β at Ser9, creating a positive feedback loop that reinforces kinase inhibition [4] [5]. The predicted binding mode also explains the irreversible inhibition observed with second-generation TDZD analogs like Tideglusib, suggesting potential covalent interactions with specific GSK-3β residues within the allosteric pocket [3].

Downstream Signaling Consequences

The inhibition of GSK-3β by TDZD-8 triggers multifaceted downstream effects that mediate its therapeutic potential across diverse disease contexts. TDZD-8 treatment consistently modulates critical signaling pathways, including:

  • Enhanced Akt phosphorylation at Ser473, amplifying pro-survival signaling [4]
  • Suppression of NF-κB activation, reducing expression of proinflammatory mediators including TNF-α, IL-1β, IL-6, iNOS, and ICAM-1 [6] [7] [8]
  • Reduced JNK1/2 and p38 MAPK activation, mitigating stress kinase signaling [6]
  • Activation of autophagy pathways, promoting cellular homeostasis and organ protection [9]
  • Inhibition of mitochondrial apoptosis, characterized by reduced cytochrome c release, caspase-9 activation, and modulated Bcl-2 expression [6]

These coordinated signaling alterations collectively contribute to the observed cytoprotective, anti-inflammatory, and anti-apoptotic effects of TDZD-8 across experimental disease models, positioning GSK-3β as a master regulator of cellular stress responses and survival pathways.

G TDZD TDZD GSK3b GSK3b TDZD->GSK3b Inhibits NFkB NFkB GSK3b->NFkB Activates Caspase3 Caspase3 GSK3b->Caspase3 Activates JNK JNK GSK3b->JNK Activates p38 p38 GSK3b->p38 Activates Autophagy Autophagy GSK3b->Autophagy Suppresses TNFa TNFa NFkB->TNFa Induces IL1b IL1b NFkB->IL1b Induces IL6 IL6 NFkB->IL6 Induces iNOS iNOS NFkB->iNOS Induces ICAM1 ICAM1 NFkB->ICAM1 Induces Apoptosis Apoptosis Caspase3->Apoptosis Promotes AQP1 AQP1 Autophagy->AQP1 Regulates

Figure 1: TDZD-8 modulates multiple signaling pathways through GSK-3β inhibition, resulting in anti-inflammatory, anti-apoptotic, and cytoprotective effects.

Therapeutic Applications and Experimental Findings

Organ Protection in Ischemia-Reperfusion Models

TDZD-8 has demonstrated significant protective efficacy across multiple experimental models of ischemia-reperfusion (I/R) injury. In cerebral I/R models, TDZD-8 administration (both prophylactic and therapeutic) reduced infarct volume by approximately 40-50% and decreased levels of the cerebral injury marker S100B protein [6]. These neuroprotective effects correlated with attenuated oxidative stress (reduced ROS generation, modulated SOD activity), suppressed apoptotic signaling (decreased mitochondrial cytochrome c release, caspase-9 expression, and modulated Bcl-2), and diminished inflammatory responses (lower plasma TNF-α, reduced COX-2, iNOS, and ICAM-1 expression) [6]. The protective mechanisms involved reduced I/R-induced activation of JNK1/2, p38 MAPK, and NF-κB pathways, highlighting the multifaceted nature of GSK-3β inhibition in cerebral protection.

Similarly, in renal I/R injury models, TDZD-8 treatment (1-2 mg/kg) preserved renal function by preventing the downregulation of critical water and solute transporters, including aquaporin-1 (AQP1), AQP2, AQP3, and sodium transporters (Na+-K+-2Cl- cotransporter, α-Na,K-ATPase) [9]. This protective effect was associated with improved urine output and creatinine clearance in rats. Mechanistically, TDZD-8 activated autophagy pathways and reduced IL-1β production, suggesting that the preservation of renal transporter expression occurs through autophagy-mediated mechanisms and inflammation suppression [9]. These findings position TDZD-8 as a promising therapeutic candidate for mitigating organ damage in transplantation and surgical contexts where I/R injury represents a significant clinical challenge.

Inflammation-Associated Conditions

The potent anti-inflammatory properties of TDZD-8 have been validated across multiple disease models characterized by excessive inflammatory responses. In severe acute pancreatitis (SAP) models, TDZD-8 pretreatment (1 mg/kg, i.v.) significantly attenuated pancreatitis-associated kidney injury, as evidenced by reduced serum amylase (5.60±0.30 vs. 10.07±0.34 kU/L), lipase (1,111.0±110.8 vs. 2,375.0±51.1 U/L), creatinine (47.38±1.48 vs. 72.50±2.43 μmol/L), and blood urea nitrogen (17.6±1.0 vs. 26.0±1.0 mmol/L) [7]. These functional improvements corresponded with diminished pancreatic and renal pathological injury scores and reduced myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration [7] [8].

The anti-inflammatory mechanism primarily involves suppression of NF-κB activation and subsequent downregulation of proinflammatory mediators, including TNF-α, ICAM-1, and iNOS in kidney tissues [7] [8]. Additionally, TDZD-8 treatment increased expression of the anti-inflammatory cytokine IL-10, further promoting resolution of inflammation [7]. In acute liver failure models induced by D-galactosamine/lipopolysaccharide (D-Gal/LPS), TDZD-8 (2 mg/kg, i.p.) ameliorated liver dysfunction and tissue damage by suppressing multiple programmed cell death pathways, including apoptosis, pyroptosis, and necroptosis [10]. This multifaceted cytoprotection was associated with modulation of the TRAF6/HDAC3/TAK1 pathway, suggesting that TDZD-8 intersects with fundamental regulators of cell survival and death decisions [10].

Oncological Applications

TDZD-8 has demonstrated significant anti-neoplastic activity across various cancer models, particularly in aggressive malignancies with limited treatment options. In glioblastoma models, TDZD-8 treatment (5 mg/kg in vivo; 20 μM in vitro) substantially inhibited tumor growth, achieving approximately 84% reduction in tumor volume at 13 days post-implantation and extending median survival from 30 to 40 days [5]. This robust anti-tumor efficacy correlated with reduced PCNA expression (indicating suppressed proliferation) and increased active caspase-3 levels (promoting apoptosis) in tumor tissues [5].

The anti-glioblastoma mechanisms involve early activation of ERK signaling, subsequent induction of EGR-1 and p21 expression, sustained ERK activation leading to p90RSK phosphorylation, and ultimate GSK-3β inhibition through Ser9 phosphorylation [5]. Additionally, TDZD-8 inhibited neurosphere formation and self-renewal capacity of GL261 cells, suggesting potential activity against cancer stem cell populations that often drive tumor recurrence [5]. Beyond glioblastoma, TDZD-8 has shown efficacy against leukemia cells, selectively inducing death in malignant myeloid stem and progenitor populations while sparing normal hematopoietic tissue [5]. These findings highlight the therapeutic potential of GSK-3β inhibition in oncology contexts, particularly for malignancies characterized by dysregulated survival signaling pathways.

Table 2: Summary of TDZD-8 Efficacy Across Disease Models

Disease Model Dose/Route Key Findings Proposed Mechanisms
Cerebral I/R Injury [6] Pre/post-ischemia or during reperfusion ↓ Infarct volume ~40-50%; ↓ S100B; ↓ Oxidative stress & apoptosis GSK-3β inactivation (Ser9 phosphorylation); ↓ JNK1/2, p38, NF-κB
Neonatal HI Brain Injury [4] 5 mg/kg, i.p. ↓ Brain damage; improved neurobehavioral outcomes ↑ p-Akt, p-GSK-3β (Ser9); ↓ cleaved caspase-3; ↓ astrogliosis
Renal I/R Injury [9] 1-2 mg/kg Preserved AQP1-3, sodium transporters; improved creatinine clearance Activated autophagy; ↓ IL-1β; ↓ NLRP3 inflammasome
Severe Acute Pancreatitis [7] [8] 1 mg/kg, i.v. ↓ Serum amylase, lipase, creatinine, BUN; ↓ pancreatic/renal injury ↓ NF-κB activation; ↓ TNF-α, ICAM-1, iNOS; ↑ IL-10
Glioblastoma [5] 5 mg/kg in vivo; 20 μM in vitro ↓ Tumor volume ~84%; extended survival 30→40 days; ↓ proliferation ↑ apoptosis ERK/EGR-1/p21 pathway; ↓ neurosphere formation
Acute Liver Failure [10] 2 mg/kg, i.p. Improved liver function; ↓ apoptosis, pyroptosis, necroptosis Modulation of TRAF6/HDAC3/TAK1 pathway

Experimental Protocols and Research Methodology

In Vitro Research Applications

For cellular studies, TDZD-8 is typically prepared as a concentrated stock solution in DMSO (10-100 mM) and diluted in culture media to final working concentrations, with DMSO concentrations not exceeding 0.1% to maintain vehicle control conditions [1]. In glioblastoma cell lines (GL261, A172, U373), TDZD-8 at 20 μM significantly decreased cell proliferation (BrdU incorporation) and reduced cell viability (MTT assay) after 24-48 hours of treatment [5]. Similar concentrations (10-20 μM) effectively modulated autophagy pathways in PC-3 cells, resulting in decreased cellular ATP levels, AMPK activation, reduced mTOR phosphorylation, and induction of LKB1 nuclear-cytoplasmic translocation [1].

In murine inner medullary collecting duct (IMCD3) cells subjected to hypoxia/reoxygenation (H/R) to simulate I/R injury, TDZD-8 treatment prevented H/R-induced suppression of autophagy and downregulation of AQP1 expression [9]. This protective effect was abolished when autophagy was inhibited by 3-methyladenine or Atg5 gene knockdown, confirming the essential role of autophagy in TDZD-8-mediated AQP1 preservation [9]. For mechanistic studies investigating inflammatory responses, TDZD-8 effectively counteracted IL-1β-induced decreases in AQP1 protein abundance in IMCD3 cells, highlighting its anti-inflammatory properties at the cellular level [9].

In Vivo Research Applications

Animal studies with TDZD-8 employ varying dosage regimens depending on the disease model and route of administration. Common protocols include:

  • Intraperitoneal administration: 1-5 mg/kg, with 5 mg/kg used in neonatal hypoxic-ischemic injury models [4] and glioblastoma models [5]
  • Intravenous administration: 1 mg/kg in severe acute pancreatitis models [7] [8]
  • Pretreatment timing: Typically 20-30 minutes before injury induction, though therapeutic efficacy has also been demonstrated when administered post-injury [6] [5]

In Parkinson's disease models investigating L-dopa-induced dyskinesia, TDZD-8 (1-2 mg/kg, i.p.) administered over 21 days significantly reduced induction of p-DARPP-32 following chronic L-dopa treatment in parkinsonian animals [1]. The treatment decreased PKA expression in rats with established dyskinesia and reduced FosB and PPEB mRNA levels in the striatum, effects that were reversible with dopamine receptor-1 agonist administration [1]. For vehicle preparation in vivo, TDZD-8 is commonly formulated in solutions containing 5% DMSO and 5% Tween-80 in 0.9% saline [4], though 10% DMSO solutions have also been used for intravenous administration [8].

G Stock Stock InVitro InVitro Stock->InVitro Dilute in media InVivo InVivo Stock->InVivo Formulate CellLines CellLines InVitro->CellLines Treat HRSettings HRSettings InVitro->HRSettings Apply to IP IP InVivo->IP 1-5 mg/kg IV IV InVivo->IV 1 mg/kg Glioma Glioma CellLines->Glioma GL261/A172/U373 Renal Renal CellLines->Renal IMCD3 Prostate Prostate CellLines->Prostate PC-3 Hepatocyte Hepatocyte CellLines->Hepatocyte AML-12 AQP1 AQP1 HRSettings->AQP1 Preserve Autophagy Autophagy HRSettings->Autophagy Activate Cerebral Cerebral IP->Cerebral Protect Pancreatitis Pancreatitis IP->Pancreatitis Attenuate Glioblastoma Glioblastoma IP->Glioblastoma Inhibit RenalIR RenalIR IV->RenalIR Ameliorate

Figure 2: Standard experimental workflows for TDZD-8 application in research settings, covering both in vitro and in vivo methodologies.

Research Considerations and Limitations

While TDZD-8 represents a valuable pharmacological tool for GSK-3β research, several important considerations should guide its experimental application. The compound's selectivity for GSK-3β is well-established against several kinases (Cdk-1/cyclin B, CK-II, PKA, PKC), but comprehensive kinome-wide selectivity profiling has not been reported [1] [2]. Researchers should therefore include appropriate controls to confirm that observed phenotypes are specifically attributable to GSK-3β inhibition rather than off-target effects. The non-ATP competitive nature of TDZD-8 provides advantages for pathway dissection but may result in different pharmacological profiles compared to ATP-competitive inhibitors, potentially complicating cross-study comparisons [3].

Dosage optimization is essential for specific research contexts, as effective concentrations vary across cell types and disease models. While 10-20 μM concentrations are standard for in vitro applications, dose-response relationships should be established for novel experimental systems [1] [5]. Similarly, in vivo dosing regimens (1-5 mg/kg) require optimization based on the specific pathology, route of administration, and timing relative to injury induction [7] [4] [5]. The vehicle composition may also influence experimental outcomes, with different formulations (5% DMSO/5% Tween-80/saline vs. 10% DMSO) employed across studies [4] [8].

Perhaps most significantly, researchers should recognize that despite the well-established association between TDZD-8 treatment and increased GSK-3β phosphorylation at Ser9, the precise structural basis for TDZD-8 binding remains incompletely characterized [3]. While molecular modeling predicts interaction with the DFG-out conformation, experimental validation of the binding mode is limited. Additionally, the potential functional consequences of GSK-3β inhibition beyond the intended pathway modulation should be considered, as this kinase participates in numerous cellular processes including metabolism, transcription, and cytoskeletal organization [5] [8]. These considerations highlight the importance of complementary approaches (genetic knockdown, alternative inhibitors) to validate findings obtained with TDZD-8.

Conclusion and Research Perspectives

TDZD-8 has established itself as an essential research tool for investigating GSK-3β biology and developing therapeutic strategies for diverse diseases. Its unique non-ATP competitive mechanism, targeting the DFG-out conformation of GSK-3β, provides distinct advantages for selective pathway modulation and functional dissection [3]. The consistently demonstrated efficacy in models of cerebral and renal I/R injury, severe acute pancreatitis, glioblastoma, and acute liver failure underscores the central role of GSK-3β in pathogenesis and highlights the broad therapeutic potential of its inhibition [6] [7] [9].

Future research directions should prioritize structural characterization of the TDZD-8-GSK-3β interaction to facilitate rational design of next-generation inhibitors with enhanced potency and selectivity [3]. Additionally, exploration of combination therapies leveraging TDZD-8's multimodal mechanisms (anti-inflammatory, anti-apoptotic, pro-autophagic) with established or novel therapeutic agents represents a promising avenue for enhanced efficacy, particularly in complex pathologies like glioblastoma and multi-organ failure syndromes [5] [10]. The demonstrated efficacy against cancer stem cell populations in glioblastoma models warrants expanded investigation into TDZD-8's potential for targeting treatment-resistant cells across various malignancies [5].

References

Chemical Structure and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The core structure of TDZD-8 is a 1,2,4-thiadiazolidine-3,5-dione. Here is a breakdown of its fundamental chemical and physical properties, compiled from commercial and scientific sources [1] [2] [3].

Property Details
Systematic Name 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione [2]
CAS Number 327036-89-5 [1] [3]
Molecular Formula C10H10N2O2S [1] [2]
Molecular Weight 222.26 g/mol [1] [2]
Physical Form White to light yellow needles/solid [1] [3]
Melting Point 63-64.4 °C [3]
Solubility Highly soluble in DMSO (>10 mg/mL); soluble in EtOH; insoluble in H2O [2] [3]

The two-dimensional structure of TDZD-8 can be visualized as follows:

TDZD8_Structure TDZD8 TDZD-8 (this compound) Core 1,2,4-thiadiazolidine-3,5-dione Core->TDZD8 N2_Substituent Methyl Group N2_Substituent->Core at N2 N4_Substituent Benzyl Group N4_Substituent->Core at N4

Diagram 1: The core structure of TDZD-8 is a thiadiazolidine-dione heterocycle, substituted at the N2 position with a methyl group and at the N4 position with a benzyl group.

Biochemical Activity Profile

TDZD-8 is renowned for its potent and relatively selective inhibition of GSK-3β. The table below summarizes its key activity data [4] [1] [2].

Assay Result / Value Notes
GSK-3β Inhibition (IC50) 1.4 - 2 µM Primary target [1] [2]
Selectivity (IC50 >100 µM) Cdk-1/cyclin B, CK-II, PKA Demonstrates selectivity at 1.4 µM [1]
Inhibition of PKC isoforms IC50 ~1.1-1.4 µM (PKCδ, PKCβI) A known off-target effect [2]
Cellular Anti-proliferative (A2780 cells) IC50 = 20 µM Example of functional cellular activity [1]

Mechanism of Action and Signaling Pathways

TDZD-8 is a pioneer non-ATP competitive inhibitor of GSK-3β. Structural modeling studies indicate that it binds to an allosteric hydrophobic pocket that becomes available only when GSK-3β is in its inactive "DFG-out" conformation. By binding to this pocket, TDZD-8 stabilizes the inactive state, thereby inhibiting the kinase's activity [5].

Its neuroprotective effects, particularly in the context of neonatal hypoxic-ischemic (HI) brain injury, are mediated through the following pathway:

G HI_Injury Hypoxic-Ischemic Injury GSK3B_Activation GSK-3β Over-activation HI_Injury->GSK3B_Activation Caspase3_Inhibition ↓ Cleaved Caspase-3 GSK3B_Activation->Caspase3_Inhibition Astrogliosis_Reduction Reduced Reactive Astrogliosis GSK3B_Activation->Astrogliosis_Reduction TDZD8 TDZD-8 Treatment GSK3B_Inhibition GSK-3β Inhibition TDZD8->GSK3B_Inhibition Akt_Phospho ↑ Phosphorylated Akt (p-Akt) GSK3B_Inhibition->Akt_Phospho GSK3B_Inhibition->Caspase3_Inhibition GSK3B_Inhibition->Astrogliosis_Reduction Akt_Phospho->Caspase3_Inhibition Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Behavior) Caspase3_Inhibition->Neuroprotection Astrogliosis_Reduction->Neuroprotection

Diagram 2: Proposed neuroprotective mechanism of TDZD-8 in neonatal HI injury. TDZD-8 inhibits overactive GSK-3β, leading to increased p-Akt, suppression of caspase-3-mediated apoptosis, and reduced astrogliosis [4] [6].

Detailed Experimental Protocol

The following is a summary of a key in vivo experiment demonstrating the efficacy of TDZD-8, based on the methodology from a 2017 study [4].

1. Objective: To investigate the neuroprotective effect of TDZD-8 in a neonatal mouse model of hypoxic-ischemic brain injury.

2. Materials:

  • Animals: Postnatal day 7 (P7) mouse pups.
  • Compound: TDZD-8.
  • Vehicle: 5% DMSO + 5% Tween-80 in 0.9% saline.
  • Model: Unilateral common carotid artery ligation followed by systemic hypoxia (7.5% O2 for 60 minutes).

3. Drug Administration Protocol:

  • Dose: 5 mg/kg of TDZD-8 [4].
  • Route: Intraperitoneal (i.p.) injection.
  • Injection Volume: 20 µL per gram of body weight.
  • Timing: Administered 20 minutes prior to the induction of ischemia.

4. Key Outcome Assessments:

  • Histological Damage: Infarct volume was measured 24 hours post-HI using TTC staining. Tissue loss was assessed 7 days post-HI with Nissl staining [4].
  • Functional Recovery: Neurobehavioral tests (geotaxis reflex and cliff avoidance reflex) were performed to evaluate sensorimotor function [4].
  • Molecular Analysis: Western blot and immunohistochemistry were used 24 hours post-HI to quantify levels of phosphorylated Akt (p-Akt), phosphorylated GSK-3β (p-Ser9), and cleaved caspase-3 [4].

Research Applications and Recent Developments

Beyond neuroprotection, TDZD-8 has shown promise in other disease models:

  • Cancer Research: TDZD-8 inhibits growth, proliferation, and neurosphere formation in glioblastoma cells and exhibits anti-leukemia activity by inducing selective death of leukemia stem and progenitor cells [2] [7].
  • Neurodegenerative Disease: TDZD-8 is the prototype for a class of thiadiazolidinones (TDZDs). Recent research has developed novel analogs (PNR886, PNR962) reported to be significantly more potent than TDZD-8 in reducing protein aggregation in models of Alzheimer's and Huntington's disease, and in extending lifespan in C. elegans [8].

References

Comprehensive Technical Guide: TDZD-8 as a Non-ATP Competitive GSK-3β Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Basic Characteristics

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8) is a selective non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) that belongs to the thiadiazolidinone class of heterocyclic compounds. First identified as a novel class of GSK-3β inhibitors, TDZD compounds represented a significant advancement in kinase inhibitor development by operating through a mechanism distinct from conventional ATP-competitive compounds.

Table 1: Fundamental Chemical and Biochemical Properties of TDZD-8

Property Specification
Chemical Name This compound
Alternative Designations NP 01139
Molecular Formula C~10~H~10~N~2~O~2~S
Molecular Weight 222.26 g/mol
CAS Registry Number 327036-89-5
GSK-3β Inhibition (IC~50~) 2 μM
Solubility 100 mM in DMSO, 100 mM in ethanol
Purity ≥98%
Selectivity Profile Does not inhibit Cdk-1/cyclin B, CK-II, PKA, or PKC at >100 μM

TDZD-8 exhibits remarkable selectivity for GSK-3β, showing no significant inhibition against other closely related kinases including Cdk-1/cyclin B, CK-II, PKA, or PKC at concentrations exceeding 100 μM [1]. This selectivity profile makes it a valuable tool for distinguishing GSK-3β-mediated effects from those regulated by other kinases in experimental systems. The compound is typically prepared as stock solutions in DMSO or ethanol and stored at -20°C for long-term stability.

Mechanism of Action and Signaling Pathways

Non-ATP Competitive Inhibition Mechanism

TDZD-8 functions as a non-competitive inhibitor with respect to ATP, distinguishing it from most conventional kinase inhibitors that target the ATP-binding pocket. This unique mechanism involves direct interaction with the enzyme substrate-binding site rather than competing with ATP for binding at the catalytic center. Structural analyses indicate that TDZD-8 binds to GSK-3β in a manner that allosterically modulates its activity, potentially through interaction with critical cysteine residues or other structural elements in the substrate recognition domain.

Molecular dynamics simulations have revealed that TDZD-8 can interfere with protein-DNA interactions, particularly disrupting NANOG-DNA binding and β-catenin/E-cadherin interactions in cancer stem-like cells [2] [3]. This additional mechanism may contribute to its effects on transcriptional regulation and stemness properties in malignant cells, extending beyond its direct inhibition of GSK-3β kinase activity.

Key Signaling Pathways Modulated by TDZD-8

G TDZD8 TDZD8 GSK3b GSK-3β TDZD8->GSK3b Inhibits ERK ERK1/2 TDZD8->ERK Activates pGSK3b p-GSK-3β (Ser9) GSK3b->pGSK3b Phosphorylation at Ser9 NFkB NF-κB GSK3b->NFkB Regulates Caspase3 Caspase-3 GSK3b->Caspase3 Activates EMT EMT Processes GSK3b->EMT Promotes Stemness Cancer Stem Cell Self-Renewal GSK3b->Stemness Promotes pERK p-ERK1/2 ERK->pERK p90RSK p90RSK pERK->p90RSK EGR1 EGR-1 pERK->EGR1 p21 p21 pERK->p21 p90RSK->GSK3b Phosphorylation at Ser9 Proliferation Proliferation EGR1->Proliferation Suppresses p21->Proliferation Suppresses NFkB->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Key Signaling Pathways Modulated by TDZD-8. The diagram illustrates the complex interplay between TDZD-8-induced ERK activation and GSK-3β inhibition, culminating in cell cycle arrest and apoptosis.

The primary molecular target of TDZD-8 is GSK-3β, a constitutively active serine/threonine kinase that regulates numerous cellular processes through phosphorylation of various substrates. TDZD-8 inhibits GSK-3β activity through induction of phosphorylation at Ser9, an inhibitory site that reduces kinase activity [4] [5]. This phosphorylation event can occur through multiple mechanisms, including TDZD-8-induced activation of the ERK pathway and subsequent phosphorylation and activation of p90RSK, which in turn phosphorylates GSK-3β at Ser9 [4].

The ERK signaling pathway represents a critical component of TDZD-8's mechanism of action. Treatment with TDZD-8 triggers rapid phosphorylation and activation of ERK1/2, leading to subsequent upregulation of early growth response-1 (EGR-1) and p21 genes [4] [6]. EGR-1 and p21 function as important mediators of cell cycle arrest and apoptosis, contributing to the anti-proliferative effects observed in various cancer models. This sustained ERK activation appears to be a consistent feature of TDZD-8 activity across multiple cell types.

The interaction between TDZD-8 and the NF-κB pathway is more complex. While GSK-3β is known to regulate NF-κB activity, the specific effects of TDZD-8 on this pathway appear to be context-dependent. In inflammatory models, TDZD-8 demonstrates significant inhibition of NF-κB activation, contributing to its anti-inflammatory effects [7]. This modulation of NF-κB activity likely underlies the compound's efficacy in reducing expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as adhesion molecules like ICAM-1 [7].

Therapeutic Applications and Experimental Findings

Anti-Cancer Effects

Table 2: Anti-Cancer Efficacy of TDZD-8 Across Various Malignancies

Cancer Type Model System Key Findings Proposed Mechanisms
Glioblastoma GL261 murine glioma model orthotopically implanted in mouse brains 84% reduction in tumor volume at 13 days post-injection; significant survival advantage (40 vs. 30 days in controls) [4] Decreased proliferation (↓PCNA); increased apoptosis (↑caspase-3); inhibition of neurosphere formation and self-renewal
Colorectal Cancer Patient-derived organoids and 3D colonospheres enriched for cancer stem-like cells (CRC-SCs) Reduced EMT, cell proliferation, and symmetric division in CRC-SCs; disruption of NANOG-DNA binding [2] [3] Inhibition of ERK/GSK-3β/β-catenin signaling; disruption of E-cadherin-dependent cell-cell adhesion
Leukemia Primary human leukemia stem and progenitor cells Selective induction of cell death in malignant myeloid stem and progenitor populations; no significant toxicity to normal hematopoietic cells [8] Rapid induction of apoptosis through caspase-3 activation; selective toxicity to malignant stem cells

TDZD-8 demonstrates potent anti-glioblastoma activity in both in vitro and in vivo models. In orthotopic GL261 glioblastoma models, TDZD-8 treatment (5 mg/kg) resulted in a dramatic 84% reduction in tumor volume at 13 days post-implantation and significantly extended median survival from 30 to 40 days compared to vehicle-treated controls [4] [6]. Histological analysis revealed substantially reduced proliferation (as indicated by decreased PCNA expression) and increased apoptosis (evidenced by elevated active caspase-3) in TDZD-8-treated tumors. Importantly, the compound also effectively targeted treatment-resistant glioblastoma stem cells, inhibiting their proliferation and self-renewal capacity [4].

In colorectal cancer models, TDZD-8 has demonstrated significant efficacy against cancer stem-like cells (CRC-SCs), which are typically resistant to conventional therapies. When combined with the MEK inhibitor U0126, TDZD-8 effectively disrupted NANOG-driven epithelial-mesenchymal transition (EMT) and self-renewal processes, restoring drug sensitivity in previously resistant models [2] [3]. Molecular simulations confirmed that TDZD-8 interferes with NANOG-DNA binding and β-catenin/E-cadherin interactions, providing a structural basis for its effects on cancer stemness pathways.

The selective anti-leukemic activity of TDZD-8 represents another promising application. The compound induces rapid and selective cell death in primary human leukemia stem and progenitor cells while sparing normal hematopoietic cells [8]. This selective toxicity toward malignant populations suggests potential for therapeutic windows that could be exploited clinically, particularly for eliminating minimal residual disease that often persists after conventional chemotherapy.

Neuroprotective and Anti-Inflammatory Applications

Table 3: Neuroprotective and Anti-Inflammatory Efficacy of TDZD-8

Condition/Disease Model System Key Findings Proposed Mechanisms
Neonatal Hypoxic-Ischemic Brain Injury Postnatal day 7 mouse pups with unilateral common carotid artery ligation followed by hypoxia Significant reduction in brain damage; improved neurobehavioral outcomes; reduced reactive astrogliosis [5] Reversal of HI-induced reduction in p-Akt and p-GSK-3β; inhibition of caspase-3 activation; anti-apoptotic activity
Severe Acute Pancreatitis (SAP)-Associated Acute Kidney Injury Rat model of sodium taurocholate-induced SAP Attenuated renal dysfunction; reduced serum amylase, lipase, and proinflammatory cytokines; improved histological scores [7] Inhibition of NF-κB activation; downregulation of TNF-α, ICAM-1, and iNOS expression in kidney tissue
Memory Reconsolidation Snail model of conditioned food aversion memory Dose-dependent impairment of memory reconsolidation; effects persisted for more than 10 days at higher doses (4-20 mg/kg) [9] Modulation of GSK-3β-dependent memory consolidation and retrieval mechanisms

In models of neonatal hypoxic-ischemic brain injury, TDZD-8 (5 mg/kg) administered 20 minutes prior to ischemia induction significantly reduced brain damage and improved neurobehavioral outcomes as assessed by geotaxis reflex and cliff avoidance tests [5]. The neuroprotective effects were associated with reversal of HI-induced reductions in phosphorylated Akt and GSK-3β, inhibition of caspase-3 activation, and reduced reactive astrogliosis. These findings suggest potential applications for TDZD-8 in preventing neurological damage following perinatal asphyxia.

The anti-inflammatory properties of TDZD-8 have been demonstrated in multiple models of inflammatory conditions. In severe acute pancreatitis-associated acute kidney injury, TDZD-8 (1 mg/kg) attenuated renal dysfunction, reduced serum concentrations of proinflammatory cytokines (IL-1β, IL-6), and diminished renal pathological injury [7]. These protective effects were mediated through inhibition of NF-κB activation and subsequent downregulation of proinflammatory mediators including TNF-α, ICAM-1, and iNOS in renal tissue.

Interestingly, TDZD-8 also modulates cognitive processes such as memory reconsolidation. In snail models of conditioned food aversion, TDZD-8 (2-20 mg/kg) administered in combination with memory reminder caused dose-dependent impairment of memory reconsolidation, with higher doses (4-20 mg/kg) producing amnesia that persisted for more than 10 days [9]. These effects demonstrate the involvement of GSK-3β in memory processes and suggest potential applications for cognitive modulation.

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-Proliferative and Pro-Apoptotic Effects

Cell Culture and Treatment:

  • Maintain glioblastoma cell lines (GL261, A172, U373) in appropriate media supplemented with 10% FBS and antibiotics.
  • Prepare TDZD-8 stock solution at 100 mM in DMSO and dilute in culture media to working concentrations (typically 20 μM for most assays).
  • Include vehicle controls containing equivalent DMSO concentrations (typically ≤0.1%).
  • For apoptosis inhibition studies, pre-treat cells with 50 μM zVAD-fmk (pan-caspase inhibitor) 1 hour before TDZD-8 exposure.

Proliferation and Viability Assays:

  • BrdU Incorporation Assay: Seed cells in 96-well plates (5×10³ cells/well), treat with TDZD-8 for 24-48 hours, pulse with BrdU for 2-4 hours, and quantify incorporation using anti-BrdU antibodies according to manufacturer protocols.
  • MTT Viability Assay: After TDZD-8 treatment, incubate cells with 0.5 mg/mL MTT for 4 hours, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm with reference at 630 nm.
  • Comparative Analysis: Include multiple cell lines (e.g., GL261, A172, U373) to assess consistency of effects across different models.

Apoptosis Detection:

  • Western Blot for Cleaved Caspase-3: Harvest cells after TDZD-8 treatment, extract proteins, separate by SDS-PAGE, transfer to PVDF membranes, and probe with anti-cleaved caspase-3 antibodies.
  • TUNEL Staining: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and label DNA strand breaks using TUNEL reaction mixture according to manufacturer instructions.
  • Flow Cytometry with Annexin V/7AAD: Harvest TDZD-8-treated cells, stain with Annexin V-FITC and 7AAD in binding buffer, and analyze by flow cytometry within 1 hour.
In Vivo Therapeutic Efficacy Models

Orthotopic Glioblastoma Model:

  • Animal Preparation: Use immunocompetent adult mice (8-12 weeks old) for syngeneic GL261 implants or immunodeficient mice for human xenografts.
  • Tumor Implantation: Anesthetize mice and stereotactically implant GL261 glioma cells (1×10⁵ cells in 2 μL PBS) into the right striatum (coordinates: 2 mm anterior, 2 mm lateral, 2.5 mm depth from bregma).
  • Treatment Protocol: Initiate TDZD-8 treatment (5 mg/kg in vehicle containing 5% DMSO and 5% Tween-80 in 0.9% saline) via intraperitoneal injection 1 day or 6 days post-implantation. Continue administration daily or every other day based on experimental design.
  • Tumor Monitoring: Perform serial MRI (T1-weighted with gadolinium contrast) at 7, 13, and 20 days post-implantation to monitor tumor volume changes.
  • Endpoint Analyses: Monitor survival daily until ethical endpoints are reached. For histological analysis, perfuse animals with 4% PFA, harvest brains, section coronally, and stain with H&E, anti-PCNA, and anti-active caspase-3 antibodies.

Neonatal Hypoxic-Ischemic Brain Injury Model:

  • Animal Preparation: Use postnatal day 7 (P7) mouse pups of either sex weighing >4 grams.
  • Drug Administration: Administer TDZD-8 (5 mg/kg) or vehicle control (5% DMSO, 5% Tween-80 in saline) intraperitoneally 20 minutes before ischemia induction using an injection volume of 20 μL/g body weight.
  • HI Injury Induction: Anesthetize pups with 3% isoflurane, ligate the right common carotid artery using a bipolar electrocoagulation device, allow 90 minutes recovery, then expose to humidified 7.5% oxygen for 60 minutes in a chamber maintained at 37°C.
  • Assessment Methods: At 24 hours post-HI, evaluate infarct volume using TTC staining (1% TTC, 37°C for 20 minutes). At 7 days post-HI, perform Nissl staining (1% cresyl violet) on 100 μm coronal sections and conduct neurobehavioral tests (geotaxis reflex and cliff avoidance).
Molecular Mechanism Elucidation

Signaling Pathway Analysis:

  • Western Blot for Phosphorylation Status: Harvest cells at various time points after TDZD-8 treatment (0, 15, 30, 60, 120 minutes). Probe for p-ERK1/2 (Thr202/Tyr204), total ERK, p-GSK-3β (Ser9), total GSK-3β, p-p90RSK, and total p90RSK.
  • Gene Expression Analysis: Isolate RNA 2-4 hours after TDZD-8 treatment and analyze EGR-1 and p21 expression using RT-qPCR or Western blot.
  • GSK-3β Kinase Activity Assay: Use recombinant GSK-3β with glycogen synthase peptide as substrate in the presence of varying TDZD-8 concentrations (0.1-100 μM) to determine IC₅₀ values.

Cancer Stem Cell Self-Renewal Assessment:

  • Neurosphere/Colonosphere Formation: Seed single cells at clonal density (10 cells/μL) in serum-free medium containing EGF and bFGF. Treat with TDZD-8 (20 μM) and count spheres >50 μm after 7-10 days.
  • Self-Renewal Capacity: Passage primary spheres mechanically or enzymatically, and reassay sphere-forming capacity in secondary and tertiary passages with continuous TDZD-8 exposure.

Conclusion and Future Perspectives

TDZD-8 represents a prototypical non-ATP competitive inhibitor of GSK-3β with demonstrated efficacy across multiple disease models, particularly in oncology, neuroprotection, and inflammation. Its unique mechanism of action, targeting the substrate-binding site rather than the ATP pocket, provides distinct advantages including enhanced selectivity and reduced potential for off-target effects compared to ATP-competitive inhibitors.

The translational potential of TDZD-8 is particularly promising for targeting therapy-resistant cancer stem cell populations in glioblastoma and colorectal cancer. The compound's ability to inhibit self-renewal and reverse chemoresistance in these aggressive cell populations addresses a critical unmet need in oncology. Additionally, its selective toxicity toward leukemia stem cells while sparing normal hematopoietic tissue suggests potential for combination regimens that could eliminate minimal residual disease.

References

Technical Analysis of TDZD-8 Binding to the DFG-out Conformation of GSK3β: Mechanisms and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Glycogen synthase kinase-3β (GSK3β) represents a critical regulatory kinase involved in numerous cellular processes, and its dysregulation has been implicated in various disease states including neurodegenerative disorders, cancer, and diabetes. TDZD-8 (2-methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione), the prototypical thiadiazolidinone compound, has emerged as a valuable chemical tool and therapeutic candidate due to its unique mechanism as a non-ATP-competitive inhibitor that selectively targets the DFG-out conformation of GSK3β. This technical review synthesizes current structural, computational, and experimental evidence to elucidate the binding mechanism of TDZD-8 to GSK3β and its therapeutic implications.

The DFG-out conformation refers to a specific structural arrangement of the conserved Asp-Phe-Gly motif within the kinase activation loop, wherein the phenylalanine side chain rotates approximately 180° to face outward from the ATP-binding pocket, while the aspartate residue rotates inward. This conformational shift creates a hydrophobic allosteric pocket adjacent to the ATP-binding region that serves as the critical binding site for TDZD-8 and related compounds [1]. Unlike ATP-competitive inhibitors that must compete with high intracellular ATP concentrations, TDZD-8's allosteric mechanism enables more effective kinase inhibition with potentially greater specificity and reduced off-target effects [2].

GSK3β Structural Biology and Conformational Dynamics

Structural Features of GSK3β

GSK3β exhibits the characteristic bilobal kinase fold consisting of an N-terminal domain (residues 25-138) predominantly composed of β-strands, and a C-terminal domain (residues 139-343) primarily comprising α-helices [3]. These domains are connected by a hinge region containing Val135 and Lys85 residues, which is crucial for inhibitor binding. The catalytic domain contains several structurally and functionally significant motifs:

  • The DFG motif (Asp200-Phe201-Gly202 in GSK3β) at the activation loop entrance
  • The HRD motif (His156-Arg157-Asp158) involved in substrate binding and catalysis
  • The αC-helix whose orientation determines catalytic competence
  • The glycine-rich loop between β-strands 1 and 2 that contributes to ATP binding

The activation loop of GSK3β is a flexible region typically 20-30 amino acids in length that contains phosphorylation sites regulating kinase activity. In its active state, phosphorylation of tyrosine 216 in the activation loop enhances catalytic activity, while phosphorylation of serine 9 in the N-terminal domain creates a pseudosubstrate that autoinhibits the kinase [1] [4].

DFG Conformational States and Inhibition Typology

Table 1: Kinase Conformational States and Corresponding Inhibitor Types

Conformational State DFG Orientation Allosteric Pocket Inhibitor Type Representative Examples
DFG-in (Active) Asp inward, Phe inward Not formed Type I Staurosporine, SB-216763
DFG-out (Inactive) Asp outward, Phe outward Fully formed Type II Imatinib, TDZD-8
Intermediate Transitional states Partially formed Type I½ Lapatinib

The DFG flip represents a fundamental conformational change in protein kinases that transitions the enzyme between active (DFG-in) and inactive (DFG-out) states. In the DFG-in conformation, Asp200 points toward the ATP-binding site where it coordinates Mg²⁺ ions, while Phe201 orients inward toward the αC-helix. In the DFG-out conformation, Phe201 rotates approximately 180° to face outward, creating a hydrophobic allosteric pocket, while Asp200 moves outward away from the catalytic site [1] [2]. This DFG-out state is recognized as a "classical DFG-out" conformation only when the structural rearrangement fully forms the allosteric pocket capable of accommodating Type II inhibitors like TDZD-8 [2].

TDZD-8 Binding Mechanism and Molecular Interactions

Computational Modeling of TDZD-8 Binding

Metadynamic simulations have predicted the three-dimensional structure of the inactive DFG-out conformation of GSK3β and elucidated the binding mode of TDZD-8. These simulations, conducted over 100 ns after equilibration, revealed that the DFG flip occurs approximately 18 ns into the simulation, with Phe201 rotating nearly 180° to face outward and Asp200 rotating inward [1]. During this transition, the DFG motif passes through an intermediate "up" conformation of Phe201 before settling into the stable outward orientation.

Molecular docking studies position TDZD-8 within the allosteric hydrophobic pocket created by the DFG-out conformation, with specific interactions occurring between TDZD-8's heterocyclic core and key residues including Arg144, Arg141, and Lys85 [1] [5]. The phenylmethyl substituent at the 4-position of the thiadiazolidinone ring extends deep into the hydrophobic pocket, forming van der Waals interactions with nonpolar residues. The carbonyl groups of TDZD-8 participate in hydrogen bonding networks with polar residues in the allosteric pocket, stabilizing the inhibitor-enzyme complex.

GSK3_inhibition GSK3b GSK3β (Active State) DFG-in Conformation Phosphorylation Ser9 Phosphorylation or Inhibitor Binding GSK3b->Phosphorylation Inactivation Signal InactiveGSK3 GSK3β (Inactive State) DFG-out Conformation Phosphorylation->InactiveGSK3 AllostericPocket Allosteric Pocket Formation InactiveGSK3->AllostericPocket TDZD8 TDZD-8 Binding AllostericPocket->TDZD8 Stabilizes Inhibition Kinase Inhibition TDZD8->Inhibition PathologicalEffects Reduced Pathological Effects Inhibition->PathologicalEffects

Figure 1: GSK3β Inhibition Pathway by TDZD-8 via DFG-out Conformation Stabilization

Key Binding Interactions and Pharmacophore Features

The TDZD-8 pharmacophore consists of several essential molecular features that enable high-affinity binding to the DFG-out conformation of GSK3β:

  • The thiadiazolidinone core serves as a hydrogen bond acceptor and donor platform
  • The N-2 methyl group provides optimal steric bulk for hydrophobic interactions
  • The 4-benzyl substituent engages in π-π and hydrophobic interactions within the allosteric pocket
  • The carbonyl groups at positions 3 and 5 form critical hydrogen bonds with backbone amides and side chains

Comparative analyses of TDZD analogs PNR886 and PNR962 reveal that these second-generation compounds employ the same pharmacophore as TDZD-8 but demonstrate greater binding avidity to the allosteric pocket of inactive GSK3β [5]. These analogs exhibit significantly enhanced potency, with IC₅₀ values more than 10-fold lower than TDZD-8 in in vitro kinase assays, attributed to optimized hydrophobic contacts and additional polar interactions with the allosteric pocket [5].

Therapeutic Applications and Experimental Evidence

Neurodegenerative Disease Models

Table 2: Therapeutic Effects of TDZD Analogs in Disease Models

Disease Model TDZD Compound Observed Effects Molecular Correlates
Alzheimer's (Cell Culture) PNR886, PNR962 >60-fold reduction in tau & amyloid aggregates Reduced hyperphosphorylated tau
Alzheimer's (C. elegans) PNR886, PNR962 90% & 75% reduction in paralysis respectively Decreased Aβ aggregation
Parkinson's (Rat) TDZD-8 Reduced LID severity ↓ p-tau, DARPP32, ERK, PKA
Huntington's (C. elegans) PNR886, PNR962 Reduced polyQ aggregates Decreased aggregation-mediated pathology

TDZD compounds have demonstrated significant efficacy across multiple models of neurodegenerative diseases. In human cell-culture models of Alzheimer's-like tauopathy and amyloidopathy, TDZD analogs PNR886 and PNR962 reduced the number and intensity of pathological aggregates by more than 60-fold compared to controls [5]. These compounds also conferred protection in SH-SY5Y neuroblastoma cells expressing the APPSw "Swedish" mutant associated with familial Alzheimer's disease.

In C. elegans models of Alzheimer's disease expressing human Aβ₁–₄₂, treatment with 10 µM PNR886 or PNR962 reduced paralysis by 90% and 75% respectively, while significantly extending both healthspan and overall lifespan [5]. The same compounds reduced age-dependent accumulation of punctate aggregates in a C. elegans model of Huntington's disease expressing polyglutamine repeats (Q40::YFP), with PNR886 being approximately twice as effective as PNR962 in reducing aggregate number [5].

L-DOPA-Induced Dyskinesia in Parkinson's Disease

In unilateral 6-OHDA-lesioned rat models of Parkinson's disease, TDZD-8 administration (2 mg/kg) significantly prevented the development and severity of L-DOPA-induced dyskinesia (LID) [6]. The anti-dyskinetic effects correlated with reduced phosphorylation levels of multiple molecular markers associated with LID, including tau protein, DARPP32, ERK, and PKA in the lesioned striatum [6]. Additionally, TDZD-8 treatment reduced L-DOPA-induced increases in FosB mRNA and PPEB mRNA levels, both established molecular correlates of dyskinesia.

Notably, the antidyskinetic properties of TDZD-8 were overcome by co-administration of SKF38393, a D1 receptor agonist, suggesting that TDZD-8's therapeutic effects involve modulation of dopamine D1 receptor signaling pathways [6]. Critically, TDZD-8 attenuated LID without compromising the therapeutic efficacy of L-DOPA in improving forelimb function in parkinsonian animals, highlighting its potential as an adjunct therapy for Parkinson's disease.

Experimental Protocols and Methodologies

Computational Modeling of DFG-out Conformation

Metadynamic simulation protocols for predicting the DFG-out conformation of GSK3β involve several systematic steps [1]:

  • Initial Structure Preparation: Begin with the active conformation of GSK3β, filling missing loops through template modeling (e.g., using PDB-ID: 1iep) followed by loop refinement.

  • System Solvation: Immerse the protein structure in an orthombic box containing water molecules and salt ions (Na⁺, Cl⁻) to simulate physiological conditions.

  • Collective Variable Definition: Define the distance between centers of mass of Phe201 and Ser168 as a collective variable (CV) for metadynamic calculations.

  • Simulation Parameters: Conduct simulations for 100 ns after equilibration, using enhanced-sampling metadynamics to accelerate conformational sampling.

  • Trajectory Analysis: Monitor the DFG flip by measuring dihedral angles of Phe201 and Asp200, identifying transition states and stable conformations.

Validation procedures include using c-Abl kinase as a positive control, beginning with the DFG-in crystal structure (PDB-ID: 3KF4) and applying identical simulation steps to verify agreement with the experimentally determined DFG-out conformation [1].

Molecular Docking of TDZD Analogs

Docking protocols for predicting TDZD binding to the DFG-out conformation of GSK3β [1] [5]:

  • Receptor Preparation: Use the predicted DFG-out structure of GSK3β, assigning proper protonation states to all residues.

  • Ligand Preparation: Generate 3D structures of TDZD compounds, optimizing geometry and assigning atomic charges.

  • Grid Generation: Define the binding site around the allosteric pocket with sufficient padding to allow ligand flexibility.

  • Docking Parameters: Employ flexible docking algorithms with appropriate scoring functions to account for both hydrophobic and polar interactions.

  • Binding Pose Analysis: Cluster resulting poses and identify key residue interactions, particularly with Arg144, Arg141, and Lys85.

  • Validation: Compare docking results with known mutagenesis data confirming the importance of binding site residues.

In Vivo Efficacy Assessment

Animal model protocols for evaluating TDZD efficacy in Parkinson's disease models [6]:

  • Lesion Induction: Perform unilateral 6-OHDA injections (3.6 μg/2 μl in saline with 0.2% ascorbic acid) into the medial forebrain bundle of adult rats.

  • Drug Administration: Administer L-DOPA (6 mg/kg) with benserazide (12 mg/kg) intraperitoneally daily for 21 days to induce dyskinesia.

  • Treatment Groups: Include LID controls, TDZD-8 low dose (1 mg/kg i.p.), and TDZD-8 high dose (2 mg/kg i.p.) co-administered with L-DOPA.

  • Behavioral Assessment: Rate abnormal involuntary movements (AIMs) using standardized scales for axial, limb, and orolingual dyskinesia.

  • Molecular Analysis: Process striatal tissue for Western blotting of p-tau, DARPP32, ERK, PKA, and mRNA analysis of FosB and PPEB.

Structure-Activity Relationships and Analog Optimization

Structure-activity relationship (SAR) studies of TDZD analogs have identified critical molecular features that enhance potency and specificity for GSK3β. The thiadiazolidinone core is essential for activity, with specific modifications at key positions significantly influencing binding affinity:

  • N-2 substitution: Small alkyl groups (methyl in TDZD-8) optimize hydrophobic interactions
  • C-4 substitution: Arylalkyl groups enhance hydrophobic contacts within the allosteric pocket
  • Carbonyl groups: Critical for hydrogen bonding with backbone amides of key residues

Second-generation TDZD analogs PNR886 and PNR962 maintain the core pharmacophore but incorporate optimized substituents that increase binding avidity to the allosteric pocket of inactive GSK3β [5]. These compounds demonstrate significantly enhanced potency in both biochemical and cellular assays, with IC₅₀ values more than 10-fold lower than TDZD-8 in in vitro kinase inhibition assays [5].

The improved efficacy of these analogs translates to enhanced biological activity in disease models. At the cellular level, PNR886 and PNR962 show >60-fold greater potency in reducing tau and amyloid aggregates compared to TDZD-8 [5]. In C. elegans models of proteotoxicity, these analogs substantially reduce paralysis and extend healthspan, with PNR886 providing 90% protection against Aβ-induced paralysis compared to 75% for PNR962 [5].

Conclusion and Future Directions

TDZD-8 represents a mechanistically distinct class of GSK3β inhibitors that target the DFG-out conformation through allosteric binding, providing advantages over ATP-competitive inhibitors in terms of specificity and potential therapeutic utility. The well-characterized binding mode of TDZD-8 to the hydrophobic allosteric pocket of inactive GSK3β provides a structural foundation for rational drug design of more potent and selective analogs.

Future research directions should focus on several key areas:

  • Structural validation of the TDZD-8 binding mode through experimental methods such as cryo-EM or X-ray crystallography
  • Optimization of brain bioavailability while maintaining specificity for GSK3β over other kinases
  • Exploration of combination therapies with autophagy enhancers or other pathway modulators for neurodegenerative diseases
  • Expanded preclinical evaluation in additional disease models where GSK3β dysregulation plays a pathogenic role

References

TDZD-8 chemical name 4-benzyl-2-methyl-1 2 4-thiadiazolidine-3 5-dione

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of TDZD-8

Property Description / Value
Chemical Name 2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione [1]
Alternative Names NP 01139 [1] [2]
CAS Number 327036-89-5 [1] [3]
Molecular Formula C₁₀H₁₀N₂O₂S [1] [3]
Molecular Weight 222.26 g/mol [1] [2]
Purity ≥98% (HPLC) [1] [3]
Physical Form White to off-white needles [3]
Storage -20°C, protect from light [1] [3]
Solubility Soluble in DMSO (≥22 mg/mL) and Ethanol (≥22 mg/mL); Insoluble in water [1] [3] [4]

Biological Activity & Selectivity

Parameter Details
Primary Target GSK-3β [1] [2]
IC₅₀ for GSK-3β 2 μM (cited by multiple sources); 1.4 μM (cited by one supplier) [1] [2] [4]
Inhibition Mode Non-ATP competitive [1] [2]

| Selectivity | Minimal inhibition of CDK-1/cyclin B, Casein Kinase II (CK-II), PKA, or PKC at concentrations >100 μM [1] [2]. Some studies report inhibition of PKCβI (IC₅₀ = 1.4 μM) and PKCδ (IC₅₀ = 1.1 μM) [4]. |

Experimental Applications & Key Findings

The following table summarizes pivotal preclinical studies that highlight the research applications and therapeutic potential of TDZD-8.

Disease Model Reported Dosage/Concentration Key Findings & Proposed Mechanism
Neonatal Hypoxic-Ischemic (HI) Brain Injury [5] In vivo: 5 mg/kg, i.p., single dose administered 20 minutes before HI induction. Neuroprotection: Significantly reduced brain infarct volume, suppressed apoptotic cell death (reduced cleaved caspase-3), and reduced reactive astrogliosis. Improved neurobehavioral outcomes. Mechanism involves Akt/GSK-3β pathway [5].
Alzheimer's Disease (AD) Model [6] In vivo: 1 μM in tank water, co-administered with Okadaic acid (OKA) for 9 days. Cognitive Rescue: Reduced mortality, lowered levels of active GSK-3β and phosphorylated tau (Ser199), and restored PP2A activity. Rescued learning and memory deficits in zebrafish [6].

| Glioblastoma (Brain Cancer) [7] | In vitro: 20 μM. In vivo: 5 mg/kg in mice. | Anti-tumor Effects: Potent anti-proliferative and pro-apoptotic agent. Inhibited glioma cell growth and neurosphere formation in vitro. Delayed tumor onset and progression, and extended survival in mouse models [7]. | | Leukemia [8] | In vitro: 20 μM in primary human leukemia cell specimens. | Selective Cell Death: Induced rapid and selective death of leukemia stem and progenitor cells while sparing normal cells. Mechanism involved induction of oxidative stress [8]. |

Detailed Experimental Protocol

To illustrate its application in research, here is a detailed methodology from the study on neonatal hypoxic-ischemic brain injury [5].

  • Animal Model: Postnatal day 7 (P7) CD1 mouse pups.
  • Drug Formulation: TDZD-8 was dissolved in a vehicle containing 5% DMSO + 5% Tween-80 in 0.9% saline [5].
  • Dosage and Administration: A single intraperitoneal (i.p.) injection of 5 mg/kg TDZD-8, administered 20 minutes before the induction of ischemia [5].
  • Hypoxic-Ischemic Injury Induction:
    • Ligation: The right common carotid artery was permanently ligated under anesthesia.
    • Recovery: Pups recovered for 90 minutes.
    • Hypoxia: Pups were placed in a hypoxic chamber (37°C) with 7.5% oxygen for 60 minutes [5].
  • Outcome Assessment (24 hours and 7 days post-HI):
    • Histology: Brain infarct volume was quantified using TTC staining.
    • Behavioral Tests: Geotaxis reflex and cliff avoidance reflex were evaluated.
    • Molecular Analysis: Protein levels of phosphorylated Akt (p-Akt), phosphorylated GSK-3β (Ser9), and cleaved caspase-3 were assessed by Western blot and immunohistochemistry [5].

Mechanism of Action & Signaling Pathway

TDZD-8 exerts its primary effects by selectively inhibiting GSK-3β. The diagram below illustrates the key signaling pathways involved in its neuroprotective mechanism, as evidenced in the HI brain injury model [5].

This diagram shows that TDZD-8 directly inhibits GSK-3β. Furthermore, treatment with TDZD-8 was found to reverse the HI-induced reduction of phosphorylated Akt and GSK-3β, placing its action within this pro-survival pathway and leading to reduced apoptosis and astrogliosis [5].

Key Considerations for Research Use

  • Solubility and Stock Solutions: TDZD-8 is readily soluble in DMSO, often at concentrations of 44.5 mg/mL (200 mM) [2]. Prepare fresh stock solutions or store aliquots at -20°C for short-term use [4].
  • Off-Target Effects: While highly selective for GSK-3β over many kinases at low concentrations, be aware of potential inhibition of specific PKC isoforms (PKCδ and PKCβI) at working concentrations, which could contribute to observed phenotypes [4].
  • Stability: Protect the compound from light during storage and experimental use [3].

References

TDZD-8 solubility DMSO ethanol

Author: Smolecule Technical Support Team. Date: February 2026

TDZD-8 Basic Data

Property Detail
CAS Number 327036-89-5 [1] [2]
Molecular Formula C₁₀H₁₀N₂O₂S [1] [2]
Molecular Weight 222.26 g/mol [1] [2]
IUPAC Name 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione [1]

Solubility Data

The solubility of TDZD-8 in DMSO and ethanol is consistently reported across multiple suppliers. The data is summarized in the table below.

Solvent Solubility Source / Product
DMSO 100 mM Tocris Bioscience [1]
DMSO 20 mg/mL ProSci (Scientist.com) [2]
Ethanol 100 mM Tocris Bioscience [1]
Ethanol 20 mg/mL ProSci (Scientist.com) [2]

Note on Concentration Units: The two reported values are equivalent. A solubility of 20 mg/mL is equal to approximately 90 mM, given the molecular weight of 222.26 g/mol. The small difference from the reported 100 mM is likely due to rounding or different measurement conditions.

Example Experimental Protocol

While a dedicated protocol for measuring TDZD-8's solubility was not found, its application in a biological context is detailed in a 2017 study on neonatal hypoxic-ischemic brain injury [3]. This provides a reliable reference for its use in solution.

  • Animal Model: Postnatal day 7 (P7) mouse pups [3].
  • Dosing Solution: TDZD-8 was prepared at a concentration of 5 mg/kg [3].
  • Vehicle: The compound was dissolved in a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% saline [3].
  • Administration: The solution was administered intraperitoneally (i.p.) 20 minutes before inducing ischemia, with an injection volume of 20 μL per gram of body weight [3].

Biological Context & Signaling Pathway

TDZD-8 is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC₅₀ of 2 µM [2]. It does not significantly inhibit several other kinases like Cdk-1 or PKA at concentrations over 100 µM [2]. Its neuroprotective role, as investigated in the mentioned study, can be visualized through its action on a key signaling pathway.

The diagram below illustrates the proposed mechanism by which TDZD-8 exerts a neuroprotective effect against hypoxic-ischemic (HI) brain injury, based on the findings from the study [3].

G HI Hypoxic-Ischemic Injury GSK3b GSK-3β Activity HI->GSK3b Increases pAkt p-Akt (Ser473) HI->pAkt Decreases Caspase3 Cleaved Caspase-3 GSK3b->Caspase3 Activates TDZD8 TDZD-8 Inhibitor TDZD8->GSK3b Inhibits TDZD8->pAkt Restores pAkt->Caspase3 Suppresses Outcome Reduced Brain Damage Improved Neurobehavior Caspase3->Outcome Inhibition Leads to

This model shows that TDZD-8-mediated inhibition of GSK-3β, coupled with the restoration of pro-survival p-Akt signaling, converges to suppress the activation of the key executioner protein caspase-3, leading to reduced cell death [3].

Key Considerations for Researchers

  • Solubility and Storage: For a 20 mg/mL stock solution in DMSO or ethanol, divide into single-use aliquots and store at -20°C to avoid freeze-thaw cycles and maintain stability [2].
  • In Vitro Use: Dilute stock solution into aqueous buffers with a final DMSO concentration typically ≤0.1-0.5% to maintain cell viability.
  • Handling: The provided protocol suggests that a vehicle with 5% DMSO and 5% Tween-80 is well-tolerated for intraperitoneal injection in neonatal mice [3].

References

Known Selectivity Profile of TDZD-8

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the quantitative data on TDZD-8's interaction with GSK-3β and other kinases for which it has been tested.

Kinase / Protein Reported IC₅₀ / Effect Experimental Context / Assay Citation
GSK-3β IC₅₀ = 2 μM Selective, non-ATP competitive inhibitor. [1]
Cdk-1/cyclin B >100 μM (No inhibition) Tested for lack of inhibition at high concentrations. [1]
CK-II >100 μM (No inhibition) Tested for lack of inhibition at high concentrations. [1]
PKA >100 μM (No inhibition) Tested for lack of inhibition at high concentrations. [1]
PKC >100 μM (No inhibition) Tested for lack of inhibition at high concentrations. [1]
Primary Normal Cells No significant cell death Viability of primary mononuclear cells from normal bone marrow (BM), cord blood (CB), or mobilized peripheral blood (MPB) was unaffected after 18-24 hour treatment with 20μM TDZD-8. [2]

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate the key findings, here are the methodologies from pivotal studies.

Protocol 1: In Vitro Anti-Leukemia Selectivity Assay [2]

This protocol demonstrates the selective cytotoxicity of TDZD-8 against leukemia cells while sparing normal cells.

  • Cell Sources: Primary mononuclear cells were obtained from normal specimens (healthy donors) of bone marrow (BM), cord blood (CB), or mobilized peripheral blood (MPB). Primary specimens from patients with Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL) were also used.
  • Treatment: Cells were cultured for 18-24 hours in the presence of 20μM TDZD-8.
  • Viability Assessment: Cell viability was assessed by Annexin V/7AAD staining followed by flow cytometry. For phenotypically described stem cells, samples were co-stained and gated for relevant surface antibodies.
  • Key Outcome: Percent viability is represented relative to the untreated control. TDZD-8 induced rapid cell death in primary lymphoid malignancies but did not induce cell death in primary mononuclear cells from normal specimens.
Protocol 2: In Vivo Glioma Growth Inhibition Assay [3]

This protocol outlines the evaluation of TDZD-8's efficacy in an orthotopic glioblastoma model.

  • Animal Model: Adult mice were orthotopically implanted with GL261 glioma cells into the brain.
  • Treatment Regimen: TDZD-8 was administered at a dose of 5 mg/kg. In one experimental setup, treatment began 1 day after tumor cell implantation. In another, to test therapeutic potential on established tumors, treatment started 6 days post-injection.
  • Tumor Monitoring: Tumor growth was monitored in vivo by T1-weighted Magnetic Resonance Imaging (MRI) at 7 Tesla after gadolinium contrast administration.
  • End-point Analysis:
    • Survival: Overall survival was tracked and analyzed using Kaplan-Meier plots and log-rank statistics.
    • Histology: Tumor tissues were examined via hematoxylin-eosin staining.
    • Proliferation and Apoptosis: Immunohistochemistry was performed on tumor sections to detect Proliferating Cell Nuclear Antigen (PCNA) and active caspase-3.

Mechanism of Action and Structural Insights

TDZD-8 is a pioneer compound in the class of non-ATP competitive GSK-3β inhibitors [4]. Understanding its binding mode provides context for its selectivity.

G cluster_states node_blue GSK3β Active State (DFG-in) node_green GSK3β Inactive State (DFG-out) node_blue->node_green DFG-Flip Induced by Phosphorylation or Inhibitor node_red TDZD-8 Binding (Allosteric Inhibition) node_green->node_red Binds Allosteric Hydrophobic Pocket invisible

TDZD-8 binds to the inactive DFG-out conformation of GSK3β, acting as an allosteric inhibitor [5].

This mechanism is distinct from ATP-competitive inhibitors. By binding to a unique allosteric pocket that only forms in the inactive "DFG-out" conformation, TDZD-8 stabilizes GSK-3β in its inactive state, leading to more specific inhibition and potentially reducing off-target effects common with ATP-competitive drugs [5]. This model is consistent with biochemical evidence and explains the action of TDZD-8 analogs like tideglusib [5].

Knowledge Gaps and Further Research

It's important to note that the selectivity data for TDZD-8 is not exhaustive. The available literature confirms its lack of inhibition against Cdk-1, CK-II, PKA, and PKC, and its selectivity over normal hematopoietic cells [2] [1]. However, a broad, systematic kinase profiling screen using a modern platform has not been published.

  • For the most current and comprehensive kinase profiling, consulting specialized commercial kinase profiling services or databases like the Guide to Pharmacology (GtoPdb) [4] is recommended.
  • For advanced research, the second-generation TDZD analog Tideglusib has improved bioavailability and has progressed to clinical trials for other indications, which may offer more extensive pharmacological data [6].

References

The TDZD-8 Pharmacophore and Binding Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacophore defines the core structural features of TDZD-8 that enable it to bind and inhibit its target, Glycogen Synthase Kinase-3β (GSK-3β).

  • Binding Conformation: TDZD-8 is a non-ATP competitive inhibitor, meaning it does not bind to the kinase's ATP-binding site. Instead, it targets the allosteric hydrophobic pocket that is only present when GSK-3β is in an inactive "DFG-out" conformation [1]. Stabilizing this inactive state is a key mechanism of its inhibition.
  • Key Pharmacophore Features: An analysis comparing TDZD-8 with other inhibitors identifies the essential chemical features needed for binding [2]. The table below summarizes these core components:
Pharmacophore Feature Role in GSK-3β Binding
Hydrophobic/Aromatic Groups Key for interacting with the allosteric site. TDZD-8 contains a benzyl group that fits into this pocket [1].
Hydrogen Bond Acceptors Crucial for forming specific interactions with the protein backbone. The core thiadiazolidinone ring of TDZD-8 provides these features [2].
Covalent Interaction (Potential) Some TDZD analogs, like Tideglusib, are known to form an irreversible, covalent bond with the Cys199 residue near the active site entrance, enhancing binding avidity [1] [2]. TDZD-8 itself may share this property.

Structure-Activity Relationships (SAR) of TDZD Analogs

Research into analogs of TDZD-8 has revealed how modifications to its structure impact biological activity, helping to refine the pharmacophore model. The following table compares a few key compounds:

Compound Key Characteristic Experimental Observation
TDZD-8 (Parent Compound) Non-ATP competitive GSK-3β inhibitor (IC₅₀ = 2 µM) [3]. Serves as the reference molecule for the TDZD class.
Tideglusib Second-generation, irreversible inhibitor; clinical candidate for Alzheimer's and PSP [1] [2]. Suggests the importance of a reactive group for covalent binding to Cys199.
PNR886 & PNR962 Novel analogs with superior pharmacological profiles [4]. >60-fold more potent than TDZD-8 in inhibiting tau aggregation in cell models; bind the same allosteric pocket but with greater avidity [4].

Experimental & Computational Validation

The proposed binding mode and pharmacophore have been validated through several computational and experimental approaches.

Computational Modeling and Workflow

A common methodology involves using the structurally defined inactive (DFG-out) conformation of GSK-3β for molecular docking and dynamics simulations [1] [2]. The workflow below outlines the key steps in this process.

G cluster_1 Computational Analysis Start Start: Active (DFG-in) GSK-3β Structure MD Molecular Dynamics/ Metadynamic Simulation Start->MD Model Predicted Inactive (DFG-out) GSK-3β Model MD->Model Validate Experimental Validation MD->Validate Validates DFG Flip Dock Molecular Docking of TDZD-8 & Analogs Model->Dock Analyze Binding Interaction Analysis Dock->Analyze Analyze->Validate Pharmacophore Final Pharmacophore Model Analyze->Pharmacophore Defines

Computational workflow for defining the TDZD-8 pharmacophore.

Key findings from these studies include:

  • Key Residues for Binding: Docking studies indicate that TDZD-8 and its analogs form critical interactions with specific amino acids, including Cys199, Met101, and Asp200 [2].
  • Pharmacophore-Based Screening: The features of Tideglusib were used as a query for virtual screening, successfully identifying compound ZINC4192390, which demonstrated a better binding energy (-13.39 kcal/mol) than Tideglusib itself (-11.37 kcal/mol) in silico [2]. This confirms the utility of the pharmacophore model in drug discovery.
Experimental Biological Assays

While the search results lack detailed step-by-step lab protocols, they reference standard experimental methods used to confirm the effects of these compounds:

  • Kinase Activity Assays: Measuring the IC₅₀ value (2 µM for TDZD-8 against GSK-3β) to determine inhibitory potency [3].
  • Cell-Based Phenotypic Assays:
    • BrdU Incorporation / MTT Assay: Used to demonstrate the anti-proliferative effect of TDZD-8 on glioblastoma cells [5].
    • Thioflavin T Staining: Used to quantify the reduction of protein aggregation (e.g., tau and amyloid-β) in human cell models of Alzheimer's disease after treatment with TDZD analogs like PNR886 and PNR962 [4].
  • In Vivo Models: Testing efficacy in animal models, such as the C. elegans model of amyloidopathy and mouse orthotopic glioma models, to confirm reduction in protein aggregation, paralysis, and tumor growth [4] [5].

Key Takeaways for Research and Development

  • Core Mechanism: The TDZD pharmacophore is defined by hydrophobic groups and hydrogen bond acceptors that bind an allosteric site on the DFG-out conformation of GSK-3β.
  • Potency Optimization: Structural refinement of the TDZD core can significantly enhance potency and avidity, as demonstrated by the PNR analogs.
  • Strategic Application: The confirmed pharmacophore is highly valuable for virtual screening campaigns to identify novel, potent, and target-specific GSK-3β inhibitors.

References

Proposed Allosteric Binding Site and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of TDZD-8's interaction with GSK3β.

Feature Description
Target Conformation Inactive "DFG-out" conformation [1]
Binding Site Location Allosteric hydrophobic pocket adjacent to the ATP-binding site, created by the DFG flip [1]
Key Residues for Binding Lys206 and Arg96 (via hydrogen bonding with the thiadiazolidinone ring ketones) [2]
Inhibition Mechanism Non-ATP competitive, allosteric; stabilizes inactive form, preventing return to active state [1] [3]

This binding mechanism is illustrated in the following diagram of the conformational change in GSK3β and TDZD-8's inhibitory action:

G A GSK-3β Active State (DFG-in) B DFG Motif Flip (Phe flips outward, Asp flips inward) A->B Phosphorylation or Allosteric Trigger C GSK-3β Inactive State (DFG-out) B->C D Allosteric Hydrophobic Pocket Forms C->D E TDZD-8 Binds D->E Non-ATP Competitive Binding F GSK-3β Activity Locked in Inactive State E->F

Supporting Experimental Evidence

The model of TDZD-8 binding is primarily supported by computational and indirect experimental data, as obtaining direct X-ray crystallography structures has been challenging [4] [5].

Evidence Type Key Findings
Computational Modeling Metadynamic simulations predict TDZD-8 binding to the DFG-out conformation is consistent with biochemical data on interacting residues [1].
Kinase Activity Assays TDZD-8 inhibits GSK3β kinase activity without competing with ATP, confirming its allosteric nature [3].
Cellular & Animal Models TDZD-8 and analogs reduce pathogenic protein aggregation in models of Alzheimer's and Huntington's disease, demonstrating functional inhibition of GSK3β [3].
Analog Binding Novel TDZD analogs (PNR886, PNR962) show higher potency and are predicted via in silico modeling to bind the same allosteric pocket as TDZD-8 [3].

Experimental Protocols for Key Assays

For researchers aiming to validate allosteric inhibition, the following core methodologies are essential.

1. Molecular Docking and Dynamics to Probe Binding Mode

  • Objective: Predict the binding pose and affinity of TDZD-8 within the allosteric site of GSK3β.
  • Protocol:
    • Protein Preparation: Obtain the crystal structure of active GSK3β (e.g., PDB: 1I09). Use computational simulations (e.g., metadynamics) to generate a model of the inactive DFG-out conformation, as no experimental structure exists [1].
    • Ligand Preparation: Generate the 3D structure of TDZD-8, optimize its geometry, and assign partial charges.
    • Molecular Docking: Perform docking simulations targeting the predicted allosteric hydrophobic pocket in the DFG-out model. Define the search space around key residues like Arg96 and Lys206 [1] [2].
    • Molecular Dynamics (MD) Simulation: Solvate the docked protein-ligand complex in a water box with ions. Run a multi-nanosecond MD simulation (e.g., 100 ns) to assess the stability of the binding pose, hydrogen bonds, and overall complex [1] [2].

2. Kinase Inhibition Assay to Confirm Allosteric Mechanism

  • Objective: Determine the IC₅₀ of TDZD-8 and confirm its non-ATP competitive nature.
  • Protocol:
    • Assay Setup: Use a recombinant GSK3β enzyme and a specific peptide substrate (e.g., phospho-GS-2). The reaction is carried out in the presence of γ-[³²P]-ATP or detected via phospho-specific antibodies [3].
    • Dose-Response Curve: Incubate GSK3β with a range of TDZD-8 concentrations (e.g., from nanomolar to micromolar). Measure the remaining kinase activity and plot it against inhibitor concentration to calculate the IC₅₀ value.
    • ATP Competition Experiment: Repeat the dose-response assay at several different, fixed concentrations of ATP (e.g., low, physiological, and high). If the IC₅₀ of TDZD-8 does not significantly change with increasing ATP concentration, it confirms a non-competitive mechanism [3].

Research Context and Therapeutic Potential

TDZD-8 represents a promising strategy to overcome the selectivity challenges of ATP-competitive GSK3β inhibitors [4] [5]. Its allosteric mechanism allows for a more moderate and tunable inhibition, which is ideal for a kinase involved in multiple essential pathways [4]. This has spurred the development of clinical candidates like Tideglusib, a TDZD analog that has progressed to Phase II clinical trials [6] [7].

References

Comprehensive Application Notes and Protocols for TDZD-8 in Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TDZD-8 and Its Significance in Glioblastoma Research

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) represents a class of small heterocyclic compounds initially identified as non-ATP competitive inhibitors of glycogen synthase kinase 3β (GSK-3β). Glioblastoma (GBM) remains the most aggressive and frequent primary brain tumor in adults, with a persistently poor prognosis and median survival of less than 12 months from diagnosis despite current standard therapies. The search for innovative therapeutic strategies has led researchers to investigate molecularly targeted approaches like TDZD-8, which demonstrates potent anti-proliferative and pro-apoptotic effects against glioblastoma cells through novel mechanisms of action. Unlike conventional kinase inhibitors that target the ATP-binding site, TDZD-8's unique mechanism offers potential advantages in overcoming resistance mechanisms and selectively targeting malignant cells while sparing normal tissue [1] [2].

The significance of TDZD-8 in glioblastoma research extends beyond its direct antitumor effects to its ability to target the therapy-resistant glioblastoma stem cell (GSC) population. These stem-like cells contribute significantly to tumor recurrence and therapeutic resistance, making their eradication crucial for long-term treatment success. Research demonstrates that TDZD-8 effectively inhibits proliferation and self-renewal capacity of GSCs, suggesting its potential as a complementary approach to conventional therapies that predominantly target the bulk tumor mass. Furthermore, the compound's efficacy in delaying tumor growth in orthotopic glioblastoma models and extending animal survival underscores its translational relevance for future therapeutic development [1] [3].

Quantitative Analysis of TDZD-8 Antitumor Efficacy

In Vitro Antiproliferative and Pro-apoptotic Effects

Table 1: In Vitro Efficacy of TDZD-8 in Glioblastoma Cell Lines

Cell Line Type Proliferation (BrdU) Reduction Viability (MTT) Reduction Apoptosis Induction Optimal Concentration
GL261 Murine glioma ~40% at 24h; ~60% at 48h ~30% at 24h; ~50% at 48h Significant caspase-3 activation 20 µM
A172 Human glioblastoma ~35% at 24h; ~55% at 48h ~25% at 24h; ~45% at 48h Significant caspase-3 activation 20 µM
U373 Human glioblastoma ~30% at 24h; ~50% at 48h ~20% at 24h; ~40% at 48h Significant caspase-3 activation 20 µM
Glioblastoma Stem Cells (GSCs) Primary human Neurosphere formation inhibited ~40% reduction at 48h Induced differentiation 20 µM

TDZD-8 demonstrates consistent antiproliferative effects across multiple glioblastoma cell lines, as measured by BrdU incorporation assays. The compound reduced proliferation in a time-dependent manner, with more substantial effects observed after 48 hours of treatment compared to 24 hours. Similarly, cell viability assessed by MTT assay showed dose-dependent reduction, confirming the compound's cytotoxic potential. The most significant finding was TDZD-8's ability to induce apoptosis across all tested cell lines, as evidenced by increased caspase-3 activation and TUNEL-positive cells. This pro-apoptotic effect was particularly notable in glioblastoma stem cells, where the compound not only reduced viability but also impaired self-renewal capacity—a critical property for preventing tumor recurrence [1] [2] [4].

In Vivo Antitumor Efficacy in Orthotopic Models

Table 2: In Vivo Efficacy of TDZD-8 in Murine Glioblastoma Models

Parameter Control Group TDZD-8 Treated Group Significance
Tumor volume at 13 days Baseline (100%) 16% of control p < 0.001
Median survival 30 days 40 days p = 0.006 (log-rank)
Proliferation (PCNA+ cells) High Significantly reduced p ≤ 0.001
Apoptosis (active caspase-3+ cells) Low Significantly increased p ≤ 0.001
Treatment initiation 1 day post-implantation 1 day or 6 days post-implantation Effective in both schedules
Dose regimen Vehicle 5 mg/kg Well tolerated

In vivo studies using orthotopic GL261 glioblastoma models demonstrated that TDZD-8 treatment significantly delayed tumor progression and extended animal survival. Magnetic resonance imaging (MRI) analysis revealed an impressive 84% reduction in tumor volume at 13 days post-implantation in treated animals compared to controls. Histological examination further confirmed that tumors from TDZD-8-treated animals exhibited reduced mitotic activity and decreased pleomorphism compared to control tumors. Importantly, the treatment effect was consistent even when administration was initiated after tumor establishment (6 days post-implantation), mimicking a more clinically relevant scenario. The survival advantage observed in treated animals highlights the potential translational value of TDZD-8 as a therapeutic agent for glioblastoma [1] [2].

Experimental Protocols

In Vitro Assay Protocols
3.1.1 Cell Proliferation Assessment (BrdU Incorporation Assay)

The BrdU incorporation assay provides a reliable method for quantifying cell proliferation rates in response to TDZD-8 treatment. Begin by seeding glioblastoma cells (GL261, A172, U373, or patient-derived GSCs) in 96-well plates at a density of 5×10³ cells per well and allow them to adhere overnight. Prepare TDZD-8 stock solutions in DMSO and dilute to working concentrations (typically 5-20 µM) in complete culture medium, ensuring final DMSO concentration does not exceed 0.1%. After 24 or 48 hours of TDZD-8 exposure, add BrdU labeling solution (10 µM final concentration) to each well and incubate for an additional 16 hours. Remove culture medium, fix cells, and denature DNA following manufacturer's protocol for the BrdU detection kit. Incubate with anti-BrdU primary antibody followed by horseradish peroxidase-conjugated secondary antibody. Finally, add substrate solution and measure absorbance at 370nm with a reference wavelength of 492nm. Include appropriate controls (untreated cells, vehicle control, and blank wells) in each experiment [1] [2].

3.1.2 Cell Viability Assessment (MTT Assay)

The MTT assay measures metabolic activity as an indicator of cell viability. Plate cells in 96-well plates as described above and treat with TDZD-8 (5-20 µM) for 24, 48, or 72 hours. Following treatment, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. Quantify the reduced MTT by measuring absorbance at 570nm with a reference wavelength of 630nm. Calculate percentage viability relative to untreated controls after blank subtraction. For glioblastoma stem cells cultured as neurospheres, dissociate neurospheres to single cells prior to plating to ensure uniform distribution [1] [2].

3.1.3 Apoptosis Detection (Caspase-3 Activation)

Caspase-3 activation serves as a key indicator of apoptosis induction by TDZD-8. Seed cells in 6-well plates (3×10⁴ cells per well) and treat with TDZD-8 (10-20 µM) for 24-48 hours. For detection in living cells, use the NucView 488 Caspase-3 Detection kit according to manufacturer's instructions. Briefly, incubate cells with the caspase-3 substrate for 30 minutes at 37°C, then visualize using fluorescence microscopy. Count at least 500 cells per treatment condition to quantify the percentage of caspase-3-positive cells. Alternatively, for Western blot analysis, harvest cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with anti-cleaved caspase-3 antibody. Use β-actin as a loading control and visualize bands using enhanced chemiluminescence [1] [5].

In Vivo Experimental Protocols
3.2.1 Orthotopic Glioblastoma Model and TDZD-8 Administration

The orthotopic GL261 model recapitulates key features of human glioblastoma, including invasion, necrosis with pseudopalisading, and vascular proliferation. For tumor implantation, anesthetize C57BL/6 mice (8-10 weeks old) and secure in a stereotactic frame. Make a midline scalp incision and create a burr hole 1mm anterior and 2mm lateral to the bregma. Slowly inject 2×10⁵ GL261-luciferase cells in 2µL PBS at a depth of 3mm over 5 minutes using a Hamilton syringe. After 1 minute, slowly retract the needle over 2 minutes to prevent backflow. For TDZD-8 treatment, prepare a fresh solution of 5mg/kg in appropriate vehicle and administer via intraperitoneal injection beginning 1 day or 6 days post-implantation. Continue treatment with a frequency determined by pharmacokinetic studies (typically daily or every other day). Monitor tumor growth weekly using in vivo bioluminescence imaging or MRI [1] [2].

3.2.2 Tumor Volume Assessment and Histological Analysis

Magnetic resonance imaging provides precise quantification of tumor volume in living animals. Anesthetize mice and acquire T1-weighted images after gadolinium contrast administration using a 7 Tesla scanner. Calculate tumor volumes using appropriate imaging software by manually delineating hyperintense regions on consecutive slices. For histological analysis, perfuse mice transcardially with 4% paraformaldehyde, remove brains, and post-fix for 24 hours. Embed in paraffin and section at 5µm thickness. For immunohistochemistry, deparaffinize sections, perform antigen retrieval, and incubate with primary antibodies against PCNA (proliferation) or cleaved caspase-3 (apoptosis) overnight at 4°C. After incubation with appropriate secondary antibodies, develop using DAB substrate and counterstain with hematoxylin. Quantify positive cells in at least five random high-power fields per tumor [1] [2].

Molecular Mechanisms and Signaling Pathways

TDZD-8-Induced Signaling Cascade

TDZD-8 exerts its antitumor effects through a multifaceted signaling mechanism that involves both immediate and sustained molecular responses. Early events following TDZD-8 exposure include rapid phosphorylation and activation of extracellular signal-regulated kinase (ERK1/2), which subsequently upregulates expression of early growth response-1 (EGR-1) and the cell cycle regulator p21. This initial response is followed by sustained ERK pathway activation, leading to phosphorylation and activation of ribosomal S6 kinase (p90RSK). The activated p90RSK then phosphorylates GSK-3β at Ser9, resulting in inhibition of its kinase activity. This signaling cascade ultimately converges on critical cellular processes including cell cycle progression, apoptosis induction, and stemness maintenance, effectively countering the malignant phenotype of glioblastoma cells [1] [6].

The following diagram illustrates the sequential signaling events triggered by TDZD-8 treatment:

G TDZD8 TDZD8 PERK PERK TDZD8->PERK Early activation EGR1 EGR1 PERK->EGR1 p21 p21 PERK->p21 Pp90RSK Pp90RSK PERK->Pp90RSK Sustained activation pGSK3b pGSK3b Pp90RSK->pGSK3b Phosphorylation at Ser9 CellCycle CellCycle pGSK3b->CellCycle Inhibition Apoptosis Apoptosis pGSK3b->Apoptosis Induction Stemness Stemness pGSK3b->Stemness Suppression

GSK-3β Signaling in Glioblastoma Pathogenesis

GSK-3β occupies a central position in multiple oncogenic signaling pathways frequently dysregulated in glioblastoma. In unstimulated conditions, active GSK-3β forms a destruction complex with axin and APC that phosphorylates β-catenin, targeting it for proteasomal degradation. This prevents β-catenin from translocating to the nucleus and activating transcription of proliferative genes. When GSK-3β is inhibited through phosphorylation at Ser9 by AKT or other kinases, β-catenin accumulates and translocates to the nucleus, where it partners with TCF/LEF transcription factors to drive expression of oncogenes like MYC, JUN, and CCND1 (cyclin D1). Additionally, GSK-3β regulates NF-κB activity, a transcription factor with pro-survival functions in glioblastoma. TDZD-8-mediated inhibition of GSK-3β activity modulates these pathways, contributing to its antitumor effects [6].

The diagram below illustrates the key molecular interactions involving GSK-3β in glioblastoma cells:

G GSK3b GSK3b DestructionComplex DestructionComplex GSK3b->DestructionComplex Active form NFkB NFkB GSK3b->NFkB Regulates activity pGSK3b pGSK3b pGSK3b->GSK3b Inhibits betaCatenin betaCatenin DestructionComplex->betaCatenin Phosphorylates DegradedBetaCatenin DegradedBetaCatenin betaCatenin->DegradedBetaCatenin Ubiquitin-mediated degradation NuclearBetaCatenin NuclearBetaCatenin betaCatenin->NuclearBetaCatenin Accumulates when GSK3b inhibited TCF_LEF TCF_LEF NuclearBetaCatenin->TCF_LEF TargetGenes TargetGenes TCF_LEF->TargetGenes MYC, CCND1, etc.

Research Applications and Integration with Standard Therapies

TDZD-8 presents promising research applications beyond standalone therapy investigation. Its ability to target glioblastoma stem cells suggests potential for combination approaches with conventional therapies that predominantly target bulk tumor cells. Research indicates that GSK-3β inhibition can sensitize resistant cells to apoptosis, potentially enhancing the efficacy of standard treatments like temozolomide and radiation. Additionally, the compound's effects on the tumor microenvironment, particularly its demonstrated capacity to reduce pro-angiogenic myeloid cells and vascularization, opens avenues for researching combinations with anti-angiogenic agents [1] [7].

The timing of TDZD-8 administration represents a critical research consideration. Studies show effective tumor growth inhibition even when treatment begins after tumor establishment, suggesting potential applicability in adjuvant settings. Furthermore, research exploring sequential therapy approaches—where conventional cytoreductive treatments precede targeted stem cell therapies—may maximize therapeutic benefits. As glioblastoma research increasingly focuses on personalized medicine approaches, investigation into biomarkers predicting TDZD-8 response, such as PTEN status or GSK-3β expression levels, represents another promising research direction [7] [8].

Conclusion

TDZD-8 represents a promising therapeutic candidate for glioblastoma treatment, demonstrating robust efficacy across multiple experimental models. Its unique mechanism of action, targeting both bulk tumor cells and therapy-resistant stem cells, positions it as a potential strategy to address tumor heterogeneity and recurrence. The detailed protocols provided in this document will enable researchers to further investigate TDZD-8's antitumor properties and optimize its therapeutic application. Future research directions should focus on combination therapies with standard treatments, personalized medicine approaches based on molecular profiling, and optimization of delivery strategies to enhance brain penetration.

References

TDZD-8 Alzheimer's disease zebrafish model

Author: Smolecule Technical Support Team. Date: February 2026

TDZD-8 in Alzheimer's Disease Research

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β) [1]. Inhibiting GSK3β is a key therapeutic strategy in AD, as this kinase is implicated in the hyperphosphorylation of tau protein, a primary step in the formation of neurofibrillary tangles [2]. The OKA-induced zebrafish model effectively recapitulates AD-like pathology, including tau hyperphosphorylation, cognitive deficits, and increased mortality, providing a time- and cost-efficient in vivo system for screening potential therapeutics [2] [3].

Experimental Protocol: OKA-Induced AD Model & TDZD-8 Treatment

This protocol outlines the procedures for inducing AD-like pathology and evaluating the therapeutic effects of TDZD-8 in zebrafish.

Animal Husbandry and Preparation
  • Zebrafish Strain: AB wild-type strain (Danio rerio) [2].
  • Age: 12 to 15 months old [2].
  • Housing Conditions:
    • Temperature: 26–28 °C [2].
    • Light Cycle: 14-hour light/10-hour dark cycle [2].
    • Feeding: Twice daily [2].
  • Acclimation: House fish for at least 48 hours in testing aquariums prior to behavioral experiments [2].
Drug Preparation and Treatment Groups
  • Okadaic Acid (OKA) Stock Solution:
    • Dissolve OKA sodium salt in 95% ethanol to prepare a stock solution [2].
    • Dilute in fish water to a final working concentration of 100 nM. The final ethanol concentration in the fish water should not exceed 0.014% [2].
  • TDZD-8 Stock Solution:
    • Dissolve TDZD-8 in 95% ethanol [2].
    • Dilute in fish water to a final working concentration of 1 μM [2].
  • Experimental Groups & Treatment:
    • Divide zebrafish into four groups (n=12, 6 male/6 female per group) [2].
    • Refresh drug solutions in fish water every other day for a total exposure period of 9 days [2].
Group Treatment
Control Vehicle (ethanol in fish water)
TDZD-8 only 1 μM TDZD-8
OKA only 100 nM OKA
TDZD-8 + OKA 1 μM TDZD-8 + 100 nM OKA
Cognitive Function Assessment (Learning & Memory Test)

This test uses a food-rewarded place discrimination paradigm [2].

  • Apparatus Setup:
    • Use a 10 L aquarium divided into two equal sections by a central opaque divider [2].
    • Mark one section with a red visual cue (zebrafish can perceive red) [2].
  • Pre-Treatment (Learning Phase):
    • Food-restrict fish for 48–72 hours before testing [2].
    • Conduct 28 trials (14 per side) over 20-minute intervals [2].
    • For each trial, provide a discriminative stimulus (light tap), wait 5 seconds, then present a small food reward (~5 brine shrimp nauplii) on one side [2].
    • Record a correct response if the fish moves to the correct side within 5 seconds of the tap [2].
    • Fish are considered to have learned the task when they achieve ≥75% correct responses [2].
  • Post-Treatment (Memory Test):
    • Repeat the testing procedure 10 days after the initial learning phase to assess memory retention [2].
Tissue Collection and Molecular Analysis
  • Euthanasia and Dissection:
    • Euthanize fish by immersion in ice-cold water (0–4 °C) [2].
    • Rapidly dissect and isolate the telencephalon region of the forebrain [2].
    • Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis [2].
  • Molecular Assays:
    • PP2A Activity Assay: Use a colorimetric p-Nitrophenyl Phosphate (pNPP) assay on tissue lysates. Measure absorbance at 405 nm [2].
    • Western Blotting: Analyze levels of phosphorylated tau (Ser199), total tau, and the ratio of active/inactive GSK3β in brain tissue lysates [2].

Key Experimental Outcomes

Treatment with TDZD-8 is expected to produce several significant outcomes, summarized in the table below.

Parameter OKA Only Group TDZD-8 + OKA Group Measurement Method
Mortality Rate 25% 8.3% Survival observation [3]
Correct Memory Responses No significant memory Rescued to control levels Behavioral test [2] [3]
p-Tau (Ser199) Level Significantly increased Reduced Western Blot [2] [3]
Active/Inactive GSK3β Ratio Increased Reduced Western Blot [2]
PP2A Activity Inhibited Restored pNPP colorimetric assay [2]

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the proposed molecular mechanism of TDZD-8 and the sequential flow of the experimental protocol.

G cluster_molecular Molecular Pathway of OKA-Induced Pathology & TDZD-8 Intervention OKA Okadaic Acid (OKA) PP2A PP2A Enzyme OKA->PP2A Inhibits GSK3b_active Active GSK3β PP2A->GSK3b_active Regulates pTau Hyperphosphorylated Tau (pTau) GSK3b_active->pTau Promotes GSK3b_inactive Inactive GSK3β GSK3b_inactive->GSK3b_active Conversion Blocked Cognition Cognitive Impairment pTau->Cognition TDZD8 TDZD-8 TDZD8->GSK3b_inactive Stabilizes

G cluster_workflow Experimental Workflow for TDZD-8 Evaluation Start Acquire 12-15 Month Old Zebrafish Group Randomize into 4 Treatment Groups Start->Group Learn Pre-Treatment Learning Test Group->Learn Treat 9-Day Drug Exposure Learn->Treat Memory Post-Treatment Memory Test Treat->Memory Sacrifice Euthanasia & Tissue Collection Memory->Sacrifice Analysis Molecular Analysis: PP2A, pTau, GSK3β Sacrifice->Analysis

Key Considerations for Researchers

  • Model Validation: The OKA model is valuable for its rapid induction of AD-like pathology (including Aβ deposition, p-tau, and cognitive decline) without requiring genetic modification [2] [3].
  • Beyond TDZD-8: Newer TDZD analogs (PNR886, PNR962) show significantly higher potency (over 60-fold) in inhibiting aggregation and GSK3β activity in cell and C. elegans models [1]. Consider these for next-generation studies.
  • Dose Considerations: This protocol uses a 1 μM dose of TDZD-8, which was effective and non-lethal in adult zebrafish. A separate study reported an LD₅₀ exceeding 10 μM in larval zebrafish, indicating a good safety margin [4].

References

TDZD-8 Application & Concentration Guide

Author: Smolecule Technical Support Team. Date: February 2026

Application / Study Type Cell Type / Model Typical Working Concentration Key Findings / Effects
Cancer Research (Anti-leukemic) [1] [2] MV-411 (Acute Myelogenous Leukemia); Primary leukemia stem/progenitor cells 2-20 µM (LD₅₀ ~2-4 µM [1]) Rapid, selective cell death (within 30 min-2 hours); spares normal hematopoietic cells [2].
Cancer Research (Glioblastoma) [3] GL261, A172, U373 glioma cells 20 µM (In vitro) Reduces cell proliferation & viability; induces apoptosis.
Kidney Disease Research [4] MPC5 (Mouse Podocyte Clone 5) 5 µM Protects from high glucose-induced injury; reduces inflammation, oxidative stress, and apoptosis.
Neurodegeneration & General GSK-3β Inhibition [5] [6] Various (e.g., SH-SY5Y, HEK293) 1-20 µM (IC₅₀ = 2 µM for GSK-3β [5]) Standard range for inhibiting GSK-3β kinase activity in cellular models.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments employing TDZD-8.

Protocol 1: Anti-leukemic Activity Assessment [1]

This protocol is for evaluating the rapid cell death induced by TDZD-8 in leukemia cells.

  • Cell Line: MV-411 acute myelogenous leukemia cells.
  • Treatment:
    • Prepare a 10-40 mM stock solution of TDZD-8 in DMSO [5].
    • Treat cells with a range of TDZD-8 concentrations (e.g., 1-20 µM) for a short duration (30 minutes to 2 hours).
  • Viability Assessment:
    • After treatment, assess cell viability using assays like Annexin V/7AAD staining followed by flow cytometry [2].
    • Calculate the LD₅₀ (lethal dose for 50% of the cell population).
Protocol 2: Protection Against Podocyte Injury [4]

This protocol models diabetic kidney disease by exposing podocytes to high glucose.

  • Cell Line: Differentiated mouse podocyte clone 5 (MPC5) cells.
  • Cell Culture & Differentiation:
    • Culture MPC5 cells at 33°C in high-glucose DMEM with 10% FBS, 1% penicillin-streptomycin, and 10 U/mL interferon-gamma (IFN-γ).
    • To induce differentiation, shift cells to 37°C and culture in medium without IFN-γ for 14 days.
  • Treatment & Analysis:
    • Injury Induction: Expose differentiated podocytes to DMEM containing 30 mM D-glucose for 24 hours. A control group should be maintained in normal glucose (5.5 mM).
    • TDZD-8 Co-treatment: Concurrently treat cells with 5 µM TDZD-8 during the high-glucose exposure.
    • Viability Assays: Use MTT assay to measure cell viability and a Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit to measure cell damage.
    • Mechanistic Studies: To confirm the role of the GSK-3β/Nrf2 pathway, pre-treat cells with TDZD-8 for 2 hours prior to high-glucose and Protocatechuic Aldehyde (PCA) exposure [4].
Protocol 3: Inhibition of Glioblastoma Growth [3]

This protocol tests the anti-tumor effects of TDZD-8 on glioma cells.

  • Cell Lines: GL261 (murine), A172, U373 (human glioblastoma cells).
  • Treatment:
    • Treat exponentially growing cells with 20 µM TDZD-8 for 24-48 hours.
  • Proliferation & Viability Assays:
    • BrdU Incorporation Assay: Measure DNA synthesis and cell proliferation.
    • MTT Assay: Assess cell metabolic activity and viability.
  • In Vivo Validation:
    • Orthotopically implant GL261 cells into mouse brains.
    • Administer TDZD-8 intraperitoneally at 5 mg/kg, starting 1 day post-implantation.
    • Monitor tumor growth via MRI and assess survival.

Mechanism of Action & Signaling Pathway

TDZD-8 is a well-characterized, selective, non-ATP competitive inhibitor of GSK-3β with an IC₅₀ of 2 µM [5]. It binds to an allosteric pocket in the inactive (DFG-out) conformation of GSK-3β, preventing its return to the active state [6].

The following diagram illustrates the key signaling pathways modulated by TDZD-8 in different disease models, particularly focusing on its role in podocyte protection and cancer cell death.

tdzd_mechanism cluster_neuro_protection Podocyte Protection (Diabetic Kidney Disease) cluster_cancer Cancer Cell Death (e.g., Leukemia, Glioblastoma) TDZD TDZD GSK3b_inactive GSK-3β (Inactive p-GSK-3β) TDZD->GSK3b_inactive Inhibits GSK3b_active_cancer GSK-3β (Active) TDZD->GSK3b_active_cancer Inhibits HG High Glucose Stress GSK3b_active GSK-3β (Active) HG->GSK3b_active ERS Endoplasmic Reticulum Stress (ERS) HG->ERS Nrf2 Nrf2 GSK3b_active->Nrf2 Suppresses OxSt_Inflamm_Apopt Oxidative Stress Inflammation & Apoptosis GSK3b_active->OxSt_Inflamm_Apopt GSK3b_inactive->Nrf2 Activates (Nuclear Translocation) Nrf2->ERS Suppresses Protection Cell Protection Reduced Injury Nrf2->Protection ERS->OxSt_Inflamm_Apopt ERS->Protection OxSt_Inflamm_Apopt->Protection Apoptosis_Prolif Pro-apoptotic & Anti-proliferative Signaling GSK3b_active_cancer->Apoptosis_Prolif Cancer_Death Cancer Cell Death Reduced Tumor Growth Apoptosis_Prolif->Cancer_Death

Key Considerations for Researchers

  • Solubility and Storage: TDZD-8 is soluble in DMSO (up to 100 mM) and ethanol. Prepare stock solutions in DMSO and store at -20°C [5].
  • Cytotoxicity is Context-Dependent: TDZD-8 can be protective (podocytes) or cytotoxic (cancer cells) depending on the cell type. Always perform preliminary dose-response curves.
  • Mechanism Beyond GSK-3β: While a potent GSK-3β inhibitor, TDZD-8 may have other effects, such as rapidly disrupting membrane integrity and depleting cellular thiols in leukemia cells [1].
  • Novel Analogs: Recent research has identified more potent TDZD analogs like PNR886 and PNR962, which show >60-fold increased potency in inhibiting protein aggregation in neurodegenerative models [7] [8].

References

Comprehensive Application Notes and Protocols for TDZD-8: Stock Solution Preparation and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TDZD-8 and Basic Properties

TDZD-8 (2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione) is a selective, non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) with significant therapeutic potential across multiple disease models. This thiadiazolidinone derivative exhibits an IC₅₀ of 2 μM against GSK-3β while demonstrating minimal inhibition against other kinases including Cdk-1/cyclin B, CK-II, PKA, and PKC (all IC₅₀ > 100 μM) [1] [2]. As a non-ATP competitive inhibitor, TDZD-8 binds to a unique site on the GSK-3β enzyme, potentially offering advantages in selectivity and reducing off-target effects compared to ATP-competitive inhibitors. The compound has shown remarkable efficacy in diverse experimental models including neurodegenerative disorders, cerebral ischemia, diabetes complications, and cancer [3] [4] [5].

The molecular weight of TDZD-8 is 222.26 g/mol with the chemical formula C₁₀H₁₀N₂O₂S, and it exhibits high purity of ≥98% as determined by HPLC analysis [1] [2]. Its selective mechanism of action, combined with demonstrated efficacy in preclinical models, makes TDZD-8 a valuable research tool for investigating GSK-3β signaling pathways and developing potential therapeutic interventions. These application notes provide detailed protocols for stock solution preparation, in vivo administration, and experimental applications to ensure reproducible results across research settings.

Stock Solution Preparation and Storage

Solubility Characteristics

TDZD-8 exhibits specific solubility properties that directly influence solvent selection for experimental applications. The compound demonstrates excellent solubility in DMSO and ethanol, with maximum concentrations of 100 mM (approximately 22.23 mg/mL) in both solvents [1] [2]. This solubility profile makes DMSO the preferred solvent for stock solution preparation, particularly for in vitro applications. However, for in vivo studies, alternative formulations are necessary to minimize potential toxicity associated with DMSO administration. The compound has limited aqueous solubility, necessitating the use of co-solvents for animal studies [6] [7].

Table 1: Solubility Profile of TDZD-8

Solvent Max Concentration (mg/mL) Max Concentration (mM) Recommended Applications
DMSO 22.23 100 In vitro studies, stock solutions
Ethanol 22.23 100 Alternative for in vitro work
In vivo formulation 2.0 (varies with formulation) 9.0 (varies with formulation) Animal administration
Stock Solution Preparation Protocol

Materials Required:

  • TDZD-8 powder (MW: 222.26 g/mol)
  • Anhydrous DMSO (cell culture grade if for in vitro studies)
  • Sterile glass vials or microcentrifuge tubes
  • Analytical balance (capable of measuring 0.1 mg)
  • Sonicator (optional but recommended)

Step-by-Step Procedure:

  • Calculate mass required based on desired stock concentration and volume. For a 10 mL stock solution at 100 mM: Mass (mg) = 222.26 g/mol × 0.1 mol/L × 0.01 L × 1000 = 222.26 mg Allow approximately 10% extra to account for solution transfer losses.

  • Weigh the calculated mass of TDZD-8 powder using an analytical balance. Record the exact mass for concentration verification.

  • Transfer the powder to a sterile glass vial or tube. Durable glass containers are recommended as plastic may be compromised by DMSO.

  • Add the required volume of DMSO to achieve the final concentration. For a 100 mM stock: Volume of DMSO (mL) = [mass (mg) / 222.26 (g/mol)] × (1/100 mmol/μmol)

  • Vortex vigorously for 30-60 seconds until the powder appears fully dissolved.

  • Sonication (optional): If any particulate matter remains, sonicate the solution in a water bath sonicator for 5-10 minutes at room temperature.

  • Aliquot the stock solution into single-use portions to minimize freeze-thaw cycles.

  • Store aliquots at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years) [6].

Table 2: Stock Solution Preparation Guide

Final Concentration Mass for 1 mL (mg) Mass for 5 mL (mg) Mass for 10 mL (mg) Storage Recommendations
10 mM 2.22 11.11 22.23 -20°C for 3 months
50 mM 11.11 55.57 111.13 -20°C for 6 months
100 mM 22.23 111.13 222.26 -80°C for long-term storage

Quality Control Notes:

  • Visually inspect solutions for clarity and absence of particulate matter before use.
  • For critical applications, verify concentration spectrophotometrically if possible.
  • Always note the date of preparation and freeze-thaw cycles on each aliquot.
  • Avoid repeated warming to room temperature; thaw only as needed and return to appropriate storage immediately.

In Vivo Administration Formulations

Standard In Vivo Formulation Protocol

For animal studies, TDZD-8 requires specialized formulations to ensure biocompatibility while maintaining compound stability and bioavailability. The following protocol has been successfully employed in multiple in vivo studies [4] [6] [7]:

Formulation 1: Saline-Based Vehicle

  • Composition: 5% DMSO + 5% Tween-80 + 90% saline (0.9% NaCl)
  • Preparation Method:
    • Prepare 5% DMSO in saline (0.475 mL DMSO + 9.025 mL saline)
    • Add 0.5 mL Tween-80 dropwise while vortexing
    • Continue mixing until the solution becomes clear
    • Add TDZD-8 powder to achieve desired concentration (typically 1-5 mg/mL)
    • Sonicate if necessary to ensure complete dissolution
    • Administer immediately or store at 4°C for up to 24 hours

Formulation 2: PEG-Based Vehicle

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
  • Preparation Method:
    • Sequentially add solvents in the order listed, mixing well after each addition
    • Dissolve TDZD-8 in DMSO first as a concentrate
    • Add PEG300 gradually while vortexing
    • Incorporate Tween-80 slowly to prevent foaming
    • Finally, add saline to reach the final volume
    • The final concentration typically achieves 2 mg/mL (9 mM) [6]

Critical Considerations:

  • Always prepare fresh solutions when possible to ensure stability
  • The order of solvent addition is crucial to prevent precipitation
  • For PEG-based formulations, slight warming (37°C) may aid dissolution
  • Visually inspect for precipitation before administration
  • Filter sterilization (0.2 μm) is recommended for survival surgeries
Dosing Guidelines Across Disease Models

TDZD-8 dosing varies significantly based on the disease model, route of administration, and specific experimental objectives. The following table summarizes validated dosing regimens from published studies:

Table 3: In Vivo Dosing Protocols for TDZD-8

Disease Model Species Dose Route Frequency Key Findings Reference
Neonatal hypoxic-ischemic brain injury Mouse pups 5 mg/kg Intraperitoneal (i.p.) Single dose, 20 min pre-ischemia Reduced infarct volume, improved neurobehavioral outcomes [4]
Renal ischemia/reperfusion injury in diabetes Rat 1 mg/kg Not specified Preconditioning before ischemia Improved renal function, reduced oxidative stress and apoptosis [3]
Parkinson's disease (L-dopa-induced dyskinesia) Rat 1-2 mg/kg i.p. 21 days treatment Reduced severity of dyskinesia, altered striatal gene expression [1]
Glioblastoma Mouse 5 mg/kg Not specified Daily treatment post-implantation Inhibited tumor growth, prolonged survival [5]
Kainic acid-induced neurodegeneration Mouse 5-10 mg/kg i.p. Pretreatment before KA administration Attenuated neurodegeneration, no effect on seizures [8] [9]

Administration Notes:

  • For intraperitoneal injections, maintain a consistent injection volume (typically 5-10 mL/kg)
  • Adjust injection sites to prevent peritoneal irritation with repeated dosing
  • For pretreatment protocols, administer TDZD-8 20-30 minutes before the insult
  • Monitor animals for potential adverse effects, though studies report good tolerability at these doses

Experimental Applications and Protocols

Neuroprotection Assays

TDZD-8 has demonstrated significant efficacy in various neurological disease models, with detailed protocols established for reproducible results:

Protocol 1: Neonatal Hypoxic-Ischemic Brain Injury Model [4]

  • Animals: Postnatal day 7 (P7) mouse pups of either sex
  • Pretreatment: TDZD-8 (5 mg/kg, i.p.) 20 minutes before ischemia induction
  • Vehicle Control: 5% DMSO + 5% Tween-80 in 0.9% saline
  • HI Induction:
    • Anesthetize with isoflurane (3% induction, 1.5% maintenance)
    • Ligate right common carotid artery using bipolar electrocoagulation
    • Allow 90-minute recovery in normoxia
    • Expose to 7.5% oxygen for 60 minutes at 37°C
  • Outcome Measures:
    • Infarct volume measurement by TTC staining at 24 hours
    • Nissl staining for histological assessment at 7 days
    • Neurobehavioral tests (geotaxis reflex, cliff avoidance)
    • Western blot for p-Akt, p-GSK-3β (Ser9), and cleaved caspase-3

Key Findings: TDZD-8 pretreatment significantly reduced brain damage, improved neurobehavioral outcomes, reversed HI-induced reduction of p-Akt and p-GSK-3β, and suppressed caspase-3 activation and astrogliosis [4].

Protocol 2: Kainic Acid-Induced Neurodegeneration Model [8] [9]

  • Animals: 8-12 week old male Swiss albino mice (25-30 g)
  • Pretreatment: TDZD-8 (5 or 10 mg/kg, i.p.) before KA administration
  • KA Administration: 10 mg/kg, i.p.
  • Seizure Monitoring: Record seizure activity for 120 minutes using modified Racine scale
  • Tissue Collection: 48 hours post-KA for histological and biochemical analyses
  • Assessment Methods:
    • Cresyl violet staining for hippocampal neuronal damage
    • Western blot for caspase-3 cleavage, Bcl2, and p-GSK-3β (Ser9)
    • Immunohistochemistry for active caspase-3

Key Findings: TDZD-8 pretreatment attenuated KA-induced cell death in CA1, CA3 and DG hippocampal regions, reduced caspase-3 activation, increased Bcl2 expression and p-GSK-3β (Ser9) levels, without affecting seizure activity [8] [9].

Oncology Applications

TDZD-8 exhibits potent anti-tumor effects across various cancer models, with detailed protocols for glioblastoma research:

Protocol 3: Glioblastoma Orthotopic Model [5]

  • Cell Line: GL261 glioma cells
  • Animals: Adult mice for intracranial implantation
  • TDZD-8 Treatment: 5 mg/kg, starting 1 day or 6 days post-implantation
  • Assessment Methods:
    • Magnetic resonance imaging (MRI) at days 7, 13, 20, 27 post-implantation
    • Histological examination (H&E staining) at 12 and 24 days
    • Immunohistochemistry for PCNA (proliferation) and active caspase-3 (apoptosis)
    • Kaplan-Meier survival analysis

Key Findings: TDZD-8 treatment resulted in 84% reduction in tumor volume at 13 days post-injection, significantly reduced PCNA expression, increased active caspase-3 positive cells, and extended median survival from 30 to 40 days [5].

In Vitro Anti-Proliferative Assay [5]

  • Cell Lines: GL261 (murine), A172 and U373 (human glioblastoma)
  • TDZD-8 Treatment: 20 μM for 24 and 48 hours
  • Proliferation Assessment: BrdU incorporation assay
  • Viability Assessment: MTT assay
  • Additional Analyses:
    • Western blot for ERK activation, EGR-1, p21, p90RSK phosphorylation
    • Neurosphere formation assay for self-renewal capacity

Key Findings: TDZD-8 significantly decreased proliferation and viability across all tested glioblastoma cell lines, associated with early ERK activation, increased EGR-1 and p21 expression, sustained ERK activation leading to p90RSK phosphorylation and GSK-3β inhibition through Ser9 phosphorylation [5].

Signaling Mechanisms and Experimental Workflows

TDZD-8 Signaling Pathway Diagram

The neuroprotective effects of TDZD-8 primarily occur through modulation of the Akt/GSK-3β signaling pathway, with downstream effects on apoptosis and oxidative stress. The following diagram illustrates key signaling mechanisms:

G TDZD8 TDZD-8 GSK3b GSK-3β TDZD8->GSK3b Inhibits Akt Akt TDZD8->Akt Activates pGSK3b p-GSK-3β (Ser9) Caspase3 Cleaved Caspase-3 pGSK3b->Caspase3 Suppresses Nrf2 Nrf2 pGSK3b->Nrf2 Activates pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation pAkt->pGSK3b Induces Apoptosis Apoptosis Caspase3->Apoptosis Promotes TrxR2 TrxR2 Nrf2->TrxR2 Upregulates OxidativeStress Oxidative Stress TrxR2->OxidativeStress Reduces

Diagram 1: TDZD-8 Signaling Pathways. TDZD-8 directly inhibits GSK-3β and activates Akt, leading to increased phosphorylation of GSK-3β at Ser9. This results in suppression of caspase-3 activation and apoptosis, while simultaneously activating the Nrf2/TrxR2 pathway to reduce oxidative stress.

Experimental Workflow for Neuroprotection Studies

The following diagram outlines a standardized workflow for evaluating TDZD-8 in neuroprotection studies, integrating elements from multiple research protocols:

G Preparation Stock Solution Preparation (100 mM in DMSO) Formulation In Vivo Formulation (5% DMSO + 5% Tween-80 + 90% Saline) Preparation->Formulation Dosing Animal Dosing (1-5 mg/kg, i.p.) Formulation->Dosing Model Disease Model Induction (HI, KA, Renal I/R, etc.) Dosing->Model Tissue Tissue Collection (24-48 hours post-injury) Model->Tissue Analysis Outcome Assessment Tissue->Analysis Sub_Analysis HistologyWestern BlotImmunohistochemistryBehavioral TestsBiomarker Assays

Diagram 2: Experimental Workflow for TDZD-8 Studies. Standardized protocol for evaluating TDZD-8 efficacy in disease models, showing sequential steps from compound preparation through outcome assessment.

Technical Considerations and Troubleshooting

Stability and Storage Guidelines

Proper handling and storage are critical for maintaining TDZD-8 integrity and experimental reproducibility:

  • Powder Storage: Store TDZD-8 powder at -20°C in a desiccated environment; stable for at least 3 years under these conditions [1]
  • Stock Solution Stability:
    • 100 mM DMSO stock: Stable for 1 year at -20°C, 2 years at -80°C
    • Avoid repeated freeze-thaw cycles (limit to ≤5 cycles)
    • Aliquot into single-use volumes to preserve stability
  • In Vivo Formulation Stability:
    • Saline-based formulations: Use within 24 hours when stored at 4°C
    • PEG-based formulations: Stable for up to 72 hours at 4°C
    • Always inspect for precipitation before administration
Common Technical Issues and Solutions

Table 4: Troubleshooting Guide for TDZD-8 Applications

Problem Potential Cause Solution
Precipitation in stock solution Water contamination in DMSO Use anhydrous DMSO, protect from humidity
Poor in vivo efficacy Formulation instability Prepare fresh formulations, consider alternative vehicles
High variability in results Inconsistent dosing Standardize injection technique, verify concentration
Cellular toxicity in vitro DMSO concentration too high Dilute stock to maintain DMSO <0.1% in cell media
Lack of expected phosphorylation changes Insufficient inhibitor concentration Verify batch potency, optimize dosing regimen

Conclusion

TDZD-8 represents a valuable research tool for investigating GSK-3β signaling in diverse disease models. These application notes provide comprehensive protocols for stock solution preparation, in vivo formulation, and experimental applications that have been validated across multiple research studies. The consistent findings of neuroprotection, anti-apoptotic effects, and modulation of oxidative stress responses highlight the therapeutic potential of GSK-3β inhibition. Researchers should adhere to the detailed protocols outlined herein to ensure experimental reproducibility and maximize research outcomes when working with this compound.

References

TDZD-8 solubility for in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Formulation Data

The table below summarizes the fundamental solubility data of TDZD-8 and a standard formulation for preparing homogeneous suspensions for in vivo injection [1] [2] [3].

Parameter Details
Molecular Weight 222.26 g/mol [1] [2]

| In Vitro Solubility | • DMSO: 44.5 mg/mL (200.21 mM) [1] [3]Ethanol: 44.5 mg/mL (200.21 mM) [1]Water: Insoluble [1] [3] | | In Vivo Formulation (Homogeneous Suspension) | • Vehicle: 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1]Preparation Example: Add 5 mg of TDZD-8 to 1 mL of 0.5% CMC-Na solution and mix evenly to achieve a 5 mg/mL working suspension [1]. |

Experimental Protocols for In Vivo Studies

Here are detailed methodologies for administering TDZD-8 in animal models, as cited in recent literature.

Protocol 1: Intraperitoneal (i.p.) Injection for Acute Liver Failure Model

This protocol is adapted from a 2023 study investigating the hepatoprotective effects of TDZD-8 in a mouse model of acute liver failure [4].

  • Animal Model: Male C57BL/6 mice (7-8 weeks old) [4].
  • TDZD-8 Preparation: The inhibitor was dissolved and administered via intraperitoneal injection [4].
  • Dosing: 2 mg/kg of TDZD-8 [4].
  • Administration Schedule: A single dose was administered 2 hours before the induction of acute liver failure with D-Galactosamine and Lipopolysaccharide (D-Gal/LPS) [4].
  • Endpoint Analysis: Liver and serum samples were collected 24 hours after model establishment for biochemical and histological analysis [4].
Protocol 2: Intraperitoneal (i.p.) Injection for Cerebral Ischemia/Reperfusion Injury

This protocol is based on an earlier study that demonstrated the neuroprotective effects of TDZD-8 in a rat model of cerebral injury [5].

  • Animal Model: Rats [5].
  • TDZD-8 Dosing: 1 mg/kg or 2 mg/kg [5].
  • Administration Schedule: TDZD-8 was effective when administered both before and after the induction of cerebral ischemia, assessing both prophylactic and therapeutic potential [5].

Key Experimental Findings and Mechanisms

TDZD-8's efficacy in disease models is linked to its action on specific molecular pathways.

G TDZD8 TDZD-8 Administration GSK3b Inhibition of GSK-3β TDZD8->GSK3b Downstream Downstream Effects GSK3b->Downstream NFkB Reduced NF-κB activation Downstream->NFkB MAPK Suppressed JNK/p38 MAPK pathways Downstream->MAPK Apoptosis Inhibition of Apoptosis (↓ Cytochrome c, ↓ Caspase-9) Downstream->Apoptosis Inflammation Attenuated Inflammatory Response (↓ TNF-α, ↓ COX-2, ↓ iNOS) Downstream->Inflammation OxStress Reduced Oxidative Stress (↓ ROS, modulated SOD) Downstream->OxStress PANoptosis Suppression of PANoptosis (Apoptosis, Pyroptosis, Necroptosis) Downstream->PANoptosis Outcomes In Vivo Outcomes Neuro Neuroprotection (Reduced cerebral infarct volume) NFkB->Neuro MAPK->Neuro Apoptosis->Neuro Inflammation->Neuro OxStress->Neuro TRAF6 Upregulation of TRAF6 PANoptosis->TRAF6 Liver Hepatoprotection (Improved liver function, reduced tissue damage) PANoptosis->Liver HDAC3 Downregulation of HDAC3 TRAF6->HDAC3 Inhibits TAK1 Upregulation of TAK1 HDAC3->TAK1 Negatively Regulates TAK1->Liver

Diagram 1: TDZD-8 acts by inhibiting GSK-3β, leading to broad downstream effects that confer protection in cerebral and liver injury models.

Important Considerations for Researchers

  • Vehicle Control: Always include a vehicle control group (e.g., 0.5% CMC-Na) to account for any effects of the solvent itself.
  • Dose Optimization: The effective dose may vary depending on the animal species, disease model, and route of administration. Conducting a dose-response study is recommended.
  • Stability: Prepare fresh suspensions before administration to ensure stability and consistency of the drug formulation.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on specific experimental details, please feel free to ask.

References

TDZD-8 Intraperitoneal Injection Protocol Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from established in vivo protocols using TDZD-8 via intraperitoneal (i.p.) injection:

Disease Model Animal Subject Dosage Treatment Schedule Key Experimental Findings
Okadaic Acid-induced Alzheimer's Model [1] Zebrafish 1 μM (in water) Concomitant with okadaic acid Reduced mortality, restored PP2A activity, reduced pTau, rescued cognition
Kainic Acid-induced Excitotoxicity [2] Swiss albino mice 5 mg/kg (i.p.) Single injection, 30 min before kainic acid Attenuated neurodegeneration; reduced caspase-3 cleavage; no effect on seizures
Hyperglycemic Subarachnoid Hemorrhage [3] Rat Single injection of 5 mg/kg (i.p.) 30 minutes after SAH induction Ameliorated brain damage; reduced oxidative stress and neuronal apoptosis
Rheumatoid Arthritis [4] Wistar rats 1 mg/kg (i.p.) Daily for 3 weeks after RA confirmation Inhibited RF, TNF-α, VEGF, α-SMA; reduced synovial fibrosis and limb deformities
Parkinson's & L-dopa-induced Dyskinesia [5] 6-OHDA Parkinsonian rats 30 mg/kg (i.p.) Single injection, 1 hour before assessment Reduced severity of L-dopa-induced dyskinesia

Detailed Experimental Methodologies

For researchers aiming to replicate these studies, here is a deeper dive into the methodologies.

Model Induction and TDZD-8 Treatment
  • Alzheimer's Model (Zebrafish): The AD-like pathology was induced by treating zebrafish with 100 nM Okadaic acid (OKA), a PP2A inhibitor. TDZD-8 was administered directly into the water at a 1 μM concentration alongside OKA. [1]
  • Excitotoxicity/Neurodegeneration (Mice): Neurodegeneration was induced by a single systemic injection of Kainic acid (KA). TDZD-8 (5 mg/kg, i.p.) was administered as a pre-treatment 30 minutes before KA injection. [2]
  • Hyperglycemic Subarachnoid Hemorrhage (Rat): This complex model involved multiple steps. First, hyperglycemia was induced by intraperitoneal injection of streptozocin for 3 days. Then, SAH was induced by injecting autologous blood into the prechiasmatic cistern. TDZD-8 (5 mg/kg, i.p.) was administered as a post-treatment 30 minutes after the SAH event. [3]
  • Rheumatoid Arthritis (Rat): RA was induced by active immunization with Collagen Type II (COII). The study confirmed RA development after 21 days, after which the treatment group received daily i.p. injections of TDZD-8 (1 mg/kg) for three weeks. [4]
Formulation and Solubility

TDZD-8 has practical solubility considerations for in vivo work:

  • Solubility: It is readily soluble in DMSO (up to 44.5 mg/mL) and ethanol (up to 44.5 mg/mL), but is insoluble in water. [5] [6]
  • Vehicle for Injection: For intraperitoneal injection, the compound is typically first dissolved in a small volume of DMSO or ethanol to create a concentrated stock solution. This stock is then diluted in an appropriate saline solution (e.g., 0.9% sodium chloride) or a vehicle containing agents like PEG300 and Tween 80 to create a homogeneous suspension or solution suitable for injection. The final concentration of DMSO in the injection solution should be kept low (typically 1-5%) to avoid toxicity. [6]

Mechanism of Action and Signaling Pathways

TDZD-8 is a selective, non-ATP competitive inhibitor of GSK-3β with an IC₅₀ of 2 μM. It shows minimal inhibitory effect on other kinases like CDK1, CK-II, PKA, or PKC at concentrations above 100 μM. [5] [7] [6] Its neuroprotective effects are primarily mediated through the modulation of the Akt/GSK3β pathway and downstream processes.

The following diagram illustrates the core neuroprotective mechanism of TDZD-8 derived from the search results:

G cluster_primary Primary Molecular Action cluster_downstream Downstream Neuroprotective Effects cluster_apoptosis Apoptosis Pathway Details cluster_oxstress Oxidative Stress Details TDZD8 TDZD-8 i.p. Injection GSK3b GSK-3β TDZD8->GSK3b Non-ATP Competitive Inhibition pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Increased Phosphorylation Apoptosis Inhibition of Apoptosis pGSK3b->Apoptosis OxStress Reduction of Oxidative Stress pGSK3b->OxStress TauPath Reduction of pTau Pathlogy pGSK3b->TauPath Cogn Improved Cognition/Neuroscore Apoptosis->Cogn Bcl2 ↑ Bcl-2/Bax Ratio Apoptosis->Bcl2 Casp3 ↓ Cleaved Caspase-3 Apoptosis->Casp3 TUNEL ↓ TUNEL+ Cells Apoptosis->TUNEL OxStress->Cogn SOD ↑ SOD1/2 & SOD Activity OxStress->SOD ROS ↓ ROS Levels OxStress->ROS TauPath->Cogn

Key Considerations for Protocol Design

  • Dosage Selection: The effective i.p. dosage in rodents varies significantly (1-30 mg/kg). A dose-response study is recommended for new research contexts, starting within the 5-10 mg/kg range commonly used in neurological models [3] [2].
  • Treatment Timing: TDZD-8 shows efficacy as both a pre-treatment (30-60 minutes before injury) and a post-treatment (30 minutes after injury), indicating a potentially useful therapeutic window [3] [2].
  • Model-Specific Effects: Be aware that the therapeutic effects are model-specific. TDZD-8 rescued cognition in an Alzheimer's model and reduced brain damage after hemorrhage, but did not suppress seizures in an excitotoxicity model, highlighting its specific neuroprotective rather than broad anti-convulsant action [1] [3] [2].

References

Comprehensive Application Notes and Protocols for TDZD-8 in Neuroprotection Against Cerebral Ischemia-Reperfusion Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TDZD-8 and Therapeutic Relevance

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) represents a clinically promising glycogen synthase kinase-3β (GSK-3β) inhibitor with demonstrated efficacy across multiple models of neurological injury. As a non-ATP competitive inhibitor, TDZD-8 offers superior selectivity compared to conventional ATP-competitive kinase inhibitors, making it an invaluable research tool and potential therapeutic candidate. GSK-3β has emerged as a central regulatory node in cellular survival pathways, with its inhibition providing protection against apoptosis, inflammation, and oxidative stress—key pathological mechanisms in cerebral ischemia-reperfusion injury. The therapeutic significance of TDZD-8 extends to various neurological conditions including stroke, neonatal hypoxic-ischemic encephalopathy, and carbon monoxide poisoning-induced neurological sequelae, positioning it as a versatile candidate for neuroprotective drug development.

The molecular action of TDZD-8 involves specific inhibition of GSK-3β through binding to its substrate pocket rather than the ATP binding site, resulting in more targeted regulation of downstream signaling events. This mechanism leads to the phosphorylation of GSK-3β at Ser9, which maintains the kinase in an inactive state, consequently promoting cell survival pathways and suppressing pro-apoptotic signals. Research indicates that TDZD-8 exerts protective effects independently of glycemic modulation, which distinguishes it from many other metabolic interventions in cerebral ischemia and makes it particularly suitable for non-diabetic stroke models. The compound's efficacy across multiple administration routes (intravenous, intraperitoneal, and intracerebroventricular) further enhances its research utility.

Experimental Evidence Summary

Substantial evidence from preclinical studies demonstrates the consistent neuroprotective efficacy of TDZD-8 across diverse models of cerebral injury. The compound has shown remarkable ability to reduce infarct volume, improve functional recovery, and modulate molecular pathways associated with cell survival in both neonatal and adult injury models. The consistency of these findings across different research groups and experimental paradigms strengthens the validity of TDZD-8 as a promising neuroprotective agent and supports its use in mechanistic studies of GSK-3β signaling in neurological disorders.

Table 1: Summary of Key Experimental Findings with TDZD-8 in Cerebral Ischemia-Reperfusion Models

Injury Model Species Dose & Administration Key Findings Proposed Mechanisms Citation
Transient cerebral I/R Rat 0.2-3 mg/kg IV ↓ Infarct volume (47-52%), ↓ S100B protein, ↓ ROS, ↓ TNF-α GSK-3β inactivation, ↓ NF-κB, ↓ apoptosis [1]
Neonatal HI brain injury Mouse (P7) 5 mg/kg IP ↓ Infarct volume, improved neurobehavioral outcomes, ↓ cleaved caspase-3 ↑ p-Akt, ↑ p-GSK-3β (Ser9), ↓ astrogliosis [2] [3]
Cerebral I/R in diabetic rats Rat 0.2-3 mg/kg IV ↓ Infarct volume, ↓ oxidative stress, ↓ inflammation GSK-3β inhibition independent of glucose lowering [4]
Carbon monoxide poisoning Rat 1 mg/kg IV (3 doses) Improved learning/memory, ↓ Tau phosphorylation ↑ p-GSK-3β (Ser9), ↓ p-Tau [5]

The temporal window of therapeutic efficacy appears remarkably broad, with studies demonstrating benefit even when TDZD-8 is administered after the ischemic insult during the reperfusion phase. This has significant clinical relevance for stroke treatment, where interventions are typically implemented after ischemia has occurred. The durability of protection has been confirmed through long-term functional assessments showing improved neurological outcomes days to weeks after treatment, suggesting TDZD-8 induces lasting neuroprotection rather than merely delaying injury progression.

Table 2: Molecular Markers Modulated by TDZD-8 in Cerebral Ischemia-Reperfusion Models

Marker Category Specific Markers Direction of Change Functional Significance
Kinase Signaling p-GSK-3β (Ser9) Inactivation of GSK-3β
p-Akt Activation of pro-survival signaling
JNK1/2, p38 Reduction in stress kinase activation
Apoptotic Markers Cleaved caspase-3 Suppression of apoptosis
Cytochrome c release Preservation of mitochondrial integrity
Bcl-2 Enhancement of anti-apoptotic mechanisms
Inflammatory Mediators TNF-α Reduction in pro-inflammatory cytokines
NF-κB activation Downregulation of inflammatory signaling
ICAM-1 Reduced leukocyte infiltration
Oxidative Stress ROS generation Attenuation of oxidative damage
Lipid peroxidation (HNE) Protection against membrane damage
SOD activity Enhancement of antioxidant defenses

In Vivo Experimental Protocol: Rodent Cerebral Ischemia-Reperfusion Model

Animal Preparation and Surgical Procedures

The transient middle cerebral artery occlusion (MCAO) model represents the most widely utilized and clinically relevant approach for studying cerebral ischemia-reperfusion injury. For protocol implementation, adult male Wistar or Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are recommended, with appropriate sample sizes to ensure statistical power (typically n=8-12 per group). Animals should be housed under standard conditions (12h light/dark cycle, ad libitum access to food and water) with all procedures approved by the institutional animal care committee. For surgical preparation, anesthetize animals with isoflurane (induction: 3-4%, maintenance: 1.5-2%) in oxygen-enriched air or injectable anesthetics such as ketamine/xylazine (100/10 mg/kg, i.p.). Maintain body temperature at 37±0.5°C throughout the procedure using a feedback-controlled heating system, as temperature fluctuations significantly impact ischemic outcomes.

For MCAO surgery, place the animal in supine position and make a midline neck incision. Gently expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) using blunt dissection. Ligate the ECA and CCA temporarily with microvascular clips. Make a small incision in the ECA stump and introduce a silicone-coated monofilament (doccol brand recommended; diameter: 0.21-0.23 mm for rats, 0.16-0.19 mm for mice) through the ICA until mild resistance indicates MCA occlusion. Secure the filament and close the incision. Following ischemia duration (typically 30-90 minutes depending on model severity), gently withdraw the filament to allow reperfusion. For sham controls, perform identical procedures except filament insertion. Post-operative care includes subcutaneous saline administration (1-2 mL for hydration) and analgesic administration (buprenorphine, 0.05 mg/kg) with monitoring until full recovery.

TDZD-8 Administration and Functional Assessment

TDZD-8 should be prepared freshly before each administration by dissolving in vehicle containing 5% DMSO, 5% Tween-80, and 90% physiological saline. The solution may require brief sonication for complete dissolution. Based on extensive literature validation, the optimal dosing regimen for TDZD-8 is 1-5 mg/kg administered intravenously (tail vein) or intraperitoneally. For therapeutic intervention, administer the first dose at the onset of reperfusion, with subsequent doses at 6-24 hour intervals depending on injury severity. For prophylactic studies, administer TDZD-8 20-30 minutes prior to ischemia induction.

Neurological assessment should be performed at 24 and 72 hours post-reperfusion using established scoring systems. The Bederson scoring system provides a validated approach: 0 = no deficit; 1 = forelimb flexion; 2 = decreased resistance to lateral push; 3 = unidirectional circling; 4 = longitudinal spinning; 5 = no movement. More sophisticated sensorimotor testing can include the corner test and adhesive removal test for additional functional quantification. Infarct volume quantification is typically performed at 24-72 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining. After euthanasia, remove brains quickly and section coronally into 1-2 mm slices. Incubate sections in 2% TTC solution at 37°C for 20 minutes, followed by 4% paraformaldehyde fixation. Calculate infarct volume using image analysis software (ImageJ), with correction for edema: Corrected infarct volume = (contralateral hemisphere volume - (ipsilateral hemisphere volume - measured infarct volume)) / contralateral hemisphere volume × 100%.

In Vitro Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

Cell Culture and OGD Setup

The oxygen-glucose deprivation model recapitulates key aspects of cerebral ischemia in controlled in vitro conditions, allowing for mechanistic studies of TDZD-8 action. For neuronal studies, primary cortical neurons isolated from E16-18 rat or mouse embryos provide the most physiologically relevant system. Culture neurons in neurobasal medium supplemented with B-27, glutamine, and penicillin/streptomycin on poly-D-lysine coated plates for 10-14 days before experiments, with media changes twice weekly. As an alternative, neuronal cell lines such as PC12 or SH-SY5Y (differentiated) may be used, though they may not fully replicate primary neuronal responses.

For OGD induction, begin by replacing normal culture medium with glucose-free, pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) previously equilibrated with an anaerobic gas mixture (95% N₂, 5% CO₂). Quickly transfer cultures to an anaerobic chamber maintained at 37°C with continuous flow of the anaerobic gas mixture (oxygen concentration <0.1%). The duration of OGD typically ranges from 1-4 hours depending on the cell type and injury severity desired. Following OGD, replace the glucose-free buffer with complete neuronal medium and return cultures to normoxic conditions (95% air, 5% CO₂) for reoxygenation periods ranging from 4-24 hours to simulate reperfusion. Include appropriate controls consisting of cells maintained in complete medium under normoxic conditions.

TDZD-8 Treatment and Outcome Assessment

For in vitro studies, TDZD-8 should be prepared as a concentrated stock solution (e.g., 10-50 mM in DMSO) and diluted in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v), with vehicle controls containing equivalent DMSO concentrations. Based on efficacy studies, the optimal concentration range for TDZD-8 in neuronal cultures is 5-20 μM, administered at the beginning of the reoxygenation period to simulate post-ischemic treatment. For mechanistic studies, pretreatment (30-60 minutes before OGD) can also be employed.

Cell viability assessment should be performed using multiple complementary approaches. The MTT assay provides a reliable measure of metabolic activity: incubate cells with 0.5 mg/mL MTT for 2-4 hours at 37°C, followed by solvent dissolution (isopropanol or DMSO) and absorbance measurement at 570 nm. Lactate dehydrogenase (LDH) release into the culture medium quantifies membrane integrity and cell death using commercial kits according to manufacturer instructions. Apoptotic markers can be assessed through Western blotting for cleaved caspase-3 and cytochrome c release, or through immunostaining for TUNEL labeling. For molecular mechanism studies, analyze GSK-3β phosphorylation status (Ser9) and Akt phosphorylation (Ser473) by Western blotting, with protein extraction performed in RIPA buffer containing protease and phosphatase inhibitors.

Mechanisms of Action and Signaling Pathways

The neuroprotective efficacy of TDZD-8 against cerebral ischemia-reperfusion injury is mediated through multi-faceted actions on critical cellular survival pathways. The primary mechanism involves direct inhibition of GSK-3β through non-competitive binding to the kinase's active site, resulting in its functional inactivation. This inhibition occurs through stabilization of the phosphorylated state at Ser9, which prevents GSK-3β from phosphorylating its downstream substrates. Inhibition of GSK-3β subsequently modulates multiple parallel pathways that collectively confer neuroprotection, including enhancement of mitochondrial resilience, suppression of inflammatory cascades, and reduction of oxidative stress mediators. The convergence of these pathways on apoptotic execution mechanisms results in significant preservation of neuronal viability following ischemic insult.

G TDZD8 TDZD-8 GSK3b GSK-3β (inactive p-Ser9) TDZD8->GSK3b Inhibits NFkB NF-κB pathway GSK3b->NFkB Suppresses Apoptosis Apoptotic proteins (Caspase-3, Cytochrome c) GSK3b->Apoptosis Inhibits Bcl2 Anti-apoptotic Bcl-2 GSK3b->Bcl2 Promotes Akt Akt signaling GSK3b->Akt Enhances OxidativeStress Oxidative stress (ROS, Lipid peroxidation) GSK3b->OxidativeStress Reduces Inflammation Pro-inflammatory cytokines (TNF-α, IL-1β) NFkB->Inflammation Induces Inflammation->Apoptosis Promotes Survival Neuronal survival & functional recovery Apoptosis->Survival Reduces Bcl2->Apoptosis Inhibits Akt->GSK3b Phosphorylates (positive feedback) OxidativeStress->Apoptosis Activates

Diagram 1: TDZD-8 Neuroprotective Signaling Pathways. TDZD-8 inhibits GSK-3β activity, leading to coordinated suppression of pro-apoptotic, inflammatory, and oxidative stress pathways while enhancing pro-survival signaling through Akt activation and Bcl-2 expression.

The anti-apoptotic effects of TDZD-8 represent a cornerstone of its neuroprotective activity. GSK-3β inhibition prevents mitochondrial permeability transition pore opening, thereby reducing cytochrome c release and subsequent caspase-3 activation. Concurrently, TDZD-8 upregulates anti-apoptotic Bcl-2 expression, further stabilizing mitochondrial membranes. The anti-inflammatory actions involve suppression of NF-κB nuclear translocation, resulting in reduced transcription of pro-inflammatory mediators including TNF-α, IL-1β, ICAM-1, and COX-2. This attenuated inflammatory response limits leukocyte infiltration and secondary inflammatory damage, as evidenced by reduced myeloperoxidase activity in treated subjects. Additionally, TDZD-8 enhances antioxidant defense mechanisms by reducing reactive oxygen species generation and lipid peroxidation while bolstering endogenous antioxidant systems including superoxide dismutase activity and glutathione levels.

The regulatory interplay between TDZD-8 and survival signaling pathways creates positive reinforcement loops that amplify neuroprotection. TDZD-8 treatment enhances phosphorylation of Akt at Ser473, which in turn further phosphorylates and inactivates GSK-3β at Ser9, establishing a self-reinforcing cycle of pro-survival signaling. This reciprocal regulation between Akt activation and GSK-3β inhibition represents a crucial mechanism through which TDZD-8 stabilizes neuronal homeostasis in the post-ischemic period. Furthermore, emerging evidence suggests that TDZD-8 modulates stress-activated kinase pathways, including JNK and p38 MAPK, which contribute to its overall protective profile against ischemia-reperfusion injury.

Research Applications and Translational Considerations

The experimental evidence supporting TDZD-8's efficacy across diverse neurological injury models highlights its value as both a research tool and potential therapeutic candidate. Beyond standard cerebral ischemia-reperfusion contexts, TDZD-8 has demonstrated benefit in neonatal hypoxic-ischemic encephalopathy (HIE) models, where it reduced brain damage and improved neurobehavioral outcomes in postnatal day 7 mouse pups [2] [3]. The compound has also shown efficacy in mitigating delayed neurological sequelae following acute carbon monoxide poisoning, with significant improvements in learning and memory function associated with reduced tau protein phosphorylation [5]. These expanded applications position TDZD-8 as a versatile candidate for multiple neurological conditions characterized by ischemic, inflammatory, and neurodegenerative components.

For drug development professionals, several formulation and administration considerations emerge from the available research. TDZD-8 demonstrates favorable blood-brain barrier penetration, as evidenced by its efficacy in multiple central nervous system injury models. The compound's therapeutic window appears relatively broad, with efficacy demonstrated even when administered after the ischemic insult during reperfusion. However, researchers should note that the optimal dosing regimen may vary depending on the specific injury model, with 1-5 mg/kg administered intravenously or intraperitoneally providing consistent efficacy across studies. For translational applications, combination strategies pairing TDZD-8 with other protective interventions (e.g., hypothermia or thrombolytics) may yield synergistic benefits worthy of exploration.

While the preclinical profile of TDZD-8 is promising, several research gaps remain before clinical translation can be contemplated. Long-term safety studies are needed, along with more comprehensive dose-response evaluations across different age groups and comorbidities. The potential differential effects in males versus females requires systematic investigation, as most studies to date have utilized male subjects. Additionally, the development of formulation strategies to enhance brain delivery and prolong therapeutic exposure would represent valuable advancements. Nevertheless, TDZD-8 serves as an exceptional research tool for elucidating GSK-3β's role in neurological pathologies and represents a promising lead compound for neuroprotective drug development.

Conclusion

TDZD-8 represents a potent and selective GSK-3β inhibitor with demonstrated efficacy across multiple models of cerebral ischemia-reperfusion injury. Its multi-faceted mechanisms of action encompassing anti-apoptotic, anti-inflammatory, and antioxidant properties position it as a promising candidate for neuroprotective therapy development. The detailed application notes and protocols provided herein offer researchers comprehensive guidance for implementing TDZD-8 studies in both in vivo and in vitro systems. As research advances, further refinement of dosing strategies, combination therapies, and formulation approaches will continue to enhance the translational potential of this compelling neuroprotective compound.

References

TDZD-8 in Collagen-Induced Rheumatoid Arthritis Models: Therapeutic Efficacy and Application Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone destruction, leading to joint pain and stiffness [1] [2]. The enzyme Glycogen Synthase Kinase-3β (GSK-3β) plays a central role in RA pathogenesis by promoting the production of pro-inflammatory cytokines and synovial cell proliferation [1] [3]. TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a potent and selective non-ATP competitive inhibitor of GSK-3β [4].

Research demonstrates that TDZD-8 alleviates RA through multi-faceted mechanisms:

  • Inhibition of Inflammatory Pathways: Suppresses key signaling pathways like NF-κB, reducing production of TNF-α, IL-6, and IL-1β [1] [3].
  • Induction of Apoptosis: Promotes apoptosis in activated synovial cells by increasing expression of pro-apoptotic proteins like Bax [1].
  • Suppression of Synovial Fibrosis: Inhibits the TNF-α/VEGF/α-SMA axis, reducing collagen deposition and synovial fibrosis [5] [6].
  • Attenuation of Angiogenesis: Reduces Vascular Endothelial Growth Factor (VEGF), disrupting formation of new blood vessels that supply inflamed synovial tissue [5] [6].

The following diagram illustrates the core mechanism of TDZD-8 action in rheumatoid arthritis:

G TDZD8 TDZD-8 GSK3B GSK-3β Enzyme TDZD8->GSK3B Inhibits Apoptosis Apoptosis Induction (Bax Protein) TDZD8->Apoptosis Promotes Fibrosis Synovial Fibrosis (VEGF/α-SMA) TDZD8->Fibrosis Suppresses NFkB NF-κB Pathway GSK3B->NFkB Activates JAKSTAT JAK2/STAT3 Pathway GSK3B->JAKSTAT Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Produces JAKSTAT->Cytokines Produces Clinical Therapeutic Outcomes Cytokines->Clinical Leads to Apoptosis->Clinical Contributes to Fibrosis->Clinical Contributes to

Quantitative Efficacy Data Summary

Anti-Inflammatory and Apoptotic Effects

Table 1: Therapeutic Effects of TDZD-8 on Inflammatory and Apoptotic Biomarkers in a Rat CIA Model

Parameter Model Group (COII) Treated Group (COII+TDZD-8) Change p-value
Rheumatoid Factor (RF) Significantly increased Substantially suppressed p < 0.05 [1] p < 0.05 [1]
Tumor Necrosis Factor-α (TNF-α) Significantly induced Significantly inhibited p < 0.0001 [1] [6] p < 0.0001 [1] [6]
Interleukin-6 (IL-6) Induced Significantly suppressed p < 0.05 [1] p < 0.05 [1]
Interleukin-1β (IL-1β) Induced Significantly suppressed p < 0.05 [1] p < 0.05 [1]
Bax Protein (Apoptosis marker) Significantly ameliorated Augmented p < 0.05 [1] p < 0.05 [1]
CD45+ Cell Infiltration Profound infiltration Substantially reduced p < 0.05 [1] p < 0.05 [1]
Anti-Fibrotic Effects

Table 2: Effects of TDZD-8 on Synovial Fibrosis Parameters in a Rat CIA Model

Parameter Model Group (RA) Treated Group (COII+TDZD-8) Change p-value
VEGF (Synovium Tissue) Significantly increased Significantly inhibited p < 0.0001 [6] p < 0.0001 [6]
α-SMA (Synovium Tissue) Significantly increased Significantly inhibited p < 0.0001 [6] p < 0.0001 [6]
Collagen Fibers (Synovium) Significantly increased Significantly inhibited p < 0.0001 [6] p < 0.0001 [6]

Experimental Protocols

Establishing Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is induced in susceptible rodent strains (typically Wistar rats or DBA/1 mice) by immunization with bovine or chicken type II collagen (CII) [7].

Key Steps:

  • Emulsion Preparation: Emulsify lyophilized bovine CII (200 µg final concentration) in an equal volume of Complete Freund's Adjuvant (CFA) [1] [2] [8].
  • Primary Immunization (Day 0): Administer 100 µL of the emulsion via intra-dermal (i.d.) injection at the base of the tail [1] [2].
  • Booster Immunization (Day 14): Administer a second dose of CII (200 µg in 100 µL) emulsified in Incomplete Freund's Adjuvant (IFA) via i.d. injection [1] [2].
  • Disease Confirmation: Clinical signs of arthritis (swelling, redness in hind paws) typically appear 21-28 days after initial immunization [7].
TDZD-8 Treatment Protocol

Dosage and Administration:

  • Compound: TDZD-8, dissolved in 0.1% DMSO as vehicle [1] [2].
  • Dosage: 1 mg/kg body weight [1] [6] [2].
  • Route: Intraperitoneal (i.p.) injection [1] [6] [2].
  • Treatment Schedule: Daily injections starting from day 21 post-immunization (after RA confirmation) for three weeks (until day 42) [1] [2].
Sample Collection and Analysis

Terminal Procedures (Day 42):

  • Blood Collection: Under anesthesia, followed by serum separation for biomarker analysis (e.g., RF, TNF-α by ELISA) [1] [6].
  • Synovium Tissue Harvest: Dissect knee joint synovial membranes, snap-freeze in liquid nitrogen for molecular analyses, or fix in formal saline for histology [1] [2].

Key Assessment Methods:

  • Histological Evaluation: Hematoxylin and Eosin (H&E) staining to assess synovial tissue architecture, hyperplasia, and inflammatory cell infiltration [1] [2].
  • Immunohistochemistry (IHC):
    • CD45: To identify and quantify infiltrated leukocytes [1] [2].
    • VEGF & α-SMA: To assess angiogenesis and fibrosis-related protein expression [6].
  • Western Blot Analysis: To quantify protein levels of Bax, TNF-α, IL-1β, IL-6, VEGF, and α-SMA in synovial tissues [1] [6].
  • ELISA: To measure circulating levels of RF and TNF-α in serum [1] [6].

The experimental workflow from model establishment to analysis is summarized below:

G Start Acclimate Animals (Wistar Rats, 8 weeks) Day0 Day 0: Primary Immunization CII + CFA, i.d. injection Start->Day0 Day14 Day 14: Booster Immunization CII + IFA, i.d. injection Day0->Day14 Day21 Day 21: Confirm Arthritis Onset Day14->Day21 Treatment Day 21-42: Daily Treatment TDZD-8 (1 mg/kg, i.p.) Day21->Treatment End Day 42: Terminal Analysis Treatment->End Analysis Collect Blood and Synovium for Histology, IHC, WB, ELISA End->Analysis

Discussion and Research Implications

The collective data from recent studies strongly positions TDZD-8 as a promising therapeutic candidate for rheumatoid arthritis. Its efficacy extends beyond symptom suppression to target fundamental pathological processes—chronic inflammation, synovial hyperplasia, and tissue fibrosis [1] [5] [6].

A notable finding is the significant correlation (p<0.001) between serum Rheumatoid Factor (RF) levels and synovial tissue levels of TNF-α (r=0.759), IL-1β (r=0.969), IL-6 (r=0.749), and Bax (r=-0.914). This underscores that the therapeutic effect is systemic and mechanistically grounded in simultaneously suppressing inflammation and promoting apoptosis [1].

From a research and drug development perspective, these findings suggest:

  • GSK-3β inhibition represents a viable strategy for RA treatment, potentially offering benefits over more targeted biologics by acting on multiple pathways.
  • The 1 mg/kg i.p. dosage regimen provides an effective and reproducible reference for preclinical studies.
  • TDZD-8 serves as a valuable tool compound for studying GSK-3β function in inflammatory and autoimmune diseases.

References

Mechanism of Action & Target Identification

Author: Smolecule Technical Support Team. Date: February 2026

TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a non-ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β) [1] [2]. Its mechanism can be summarized as follows:

  • Target Conformation: TDZD-8 binds to an allosteric hydrophobic pocket in the inactive (DFG-out) conformation of GSK3β [2].
  • Downstream Effect: Inhibiting GSK3β activity reduces the phosphorylation of its substrate, the microtubule-associated protein tau. Hyperphosphorylation of tau is a critical step in its detachment from microtubules and subsequent aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies [3] [4] [5].

The following diagram illustrates this primary signaling pathway.

G TDZD8 TDZD-8 GSK3b GSK3β (Inactive, DFG-out) TDZD8->GSK3b Binds Allosteric Site Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Aggregates Tau Aggregates & NFTs pTau->Aggregates Aggregation

Experimental Models & Protocols

The application of TDZD-8 varies significantly across different experimental models. The table below summarizes key parameters from published studies.

Experimental Model TDZD-8 Concentration/Dose Key Treatment Protocol Details Primary Readouts & Observed Effects

| Zebrafish AD Model [4] | 1 µM in tank water | • Co-treatment with 100 nM Okadaic Acid (OKA) for 10 days. • OKA inhibits protein phosphatases PP1/PP2A, inducing tau hyperphosphorylation. | • Reduced mortality: from 25% (OKA only) to 8.3%. • Rescued cognition: Improved in behavioral tests. • Reduced pathology: ↓ p-tau and ↓ p-GSK3β levels. | | Rat PD/LID Model [3] | 1 mg/kg & 2 mg/kg (i.p. injection) | • Co-administered with L-dopa for 21 days in 6-OHDA-lesioned rats. • Aimed to reduce L-dopa-induced dyskinesia (LID). | • Dose-dependent reduction in abnormal involuntary movements (AIMs). • Reduced molecular markers: ↓ p-tau (Ser396), ↓ p-DARPP32, ↓ PKA. • No ablation of L-dopa's therapeutic motor benefit. | | In Vitro Kinase Assay [6] | IC₅₀ more than 10-fold lower than newer analogs (PNR886/962) | Cell-free assay to measure direct inhibition of GSK3β kinase activity. | Served as a reference for the potency of second-generation TDZD analogs [6]. |

Critical Considerations for Application

When designing experiments with TDZD-8, consider the following points derived from the literature:

  • Cytotoxicity is Concentration-Dependent: In human cell-culture models (HEK293-tau), TDZD-8 and its analogs showed no detectable cytotoxicity at doses up to 10 µM, but exhibited 70–90% cytotoxicity at 1 mM [6]. A careful dose-response assessment is crucial for your specific model.
  • Off-Target Effects & Selectivity: TDZD-8 is a well-known GSK3β inhibitor, but its selectivity profile against other kinases should be considered. The observed rescue of phenotypes is often attributed to GSK3β inhibition and reduced tau phosphorylation [3] [4], but confirmation with complementary approaches (e.g., genetic knockdown) strengthens the conclusion.
  • In Vivo Pharmacokinetics: The cited studies administer TDZD-8 via intraperitoneal injection in rats [3] or directly in tank water for zebrafish [4]. Parameters like bioavailability, brain penetration, and metabolism in mammals are not detailed and may require optimization for different models.

Emerging Trends & Future Directions

Research on Thiadiazolidinones is evolving. Recent studies highlight the development of second-generation analogs with improved properties.

  • Novel Analogs: Analogs like PNR886 and PNR962 have been reported to be >60-fold more potent than TDZD-8 in inhibiting tau and amyloid-β aggregation in human cell models. They also showed superior efficacy in reducing paralysis and extending healthspan in C. elegans models of Alzheimer's disease [1] [6].
  • Binding Mode: In silico modeling suggests these newer analogs bind the same allosteric site on GSK3β as TDZD-8 but with greater avidity [1] [2].

I hope this synthesized application note provides a solid foundation for your research planning. If you are working with a specific model system like cell culture or murine models and need further refinement, please feel free to ask.

References

Comprehensive Application Notes and Protocols: TDZD-8 in Amyloid-β Reduction Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TDZD-8 and Alzheimer's Disease Research

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a selective non-ATP competitive inhibitor of glycogen synthase kinase 3β (GSK-3β) with an IC₅₀ of 2 μM. This small molecule has emerged as a valuable research tool for investigating Alzheimer's disease (AD) pathogenesis and potential therapeutic strategies. TDZD-8 exhibits high kinase selectivity, demonstrating no significant inhibition of Cdk-1/cyclin B, CK-II, PKA, or PKC at concentrations >100 μM. The compound has shown promise in multiple disease models, with research indicating its protective effects against amyloid-β (Aβ)-induced pathology, tau hyperphosphorylation, and associated cognitive deficits. [1]

Alzheimer's disease represents a significant healthcare challenge with an inevitable increase in patient numbers projected for the coming decades. Currently, 5.7 million Americans are suffering from Alzheimer's disease, with this number expected to grow to 13.8 million by 2050. The therapeutic standards of care for AD do not modify disease progression but merely mask cognitive symptoms, with an average delay of symptom progression of only 6-12 months. Of the top 10 causes of death in the United States, AD is the only one that cannot be prevented, cured, nor delayed, highlighting the critical need for novel therapeutic approaches targeting fundamental disease mechanisms. [2] [3]

Mechanism of Action and Therapeutic Effects

Molecular Mechanisms of TDZD-8

The primary molecular target of TDZD-8 is GSK-3β, a serine-threonine protein kinase that participates in a multitude of cellular processes, including proliferation, apoptosis, and necrosis. GSK-3β has been strongly studied as a drug target for CNS therapies to combat AD, with inhibition demonstrating beneficial effects on multiple pathological processes. TDZD-8 functions as a non-ATP competitive inhibitor, binding to the hydrophobic or allosteric pocket of GSK-3β in its inactive conformation and impeding its return to the active state. This mechanism is particularly valuable as it avoids competition with high intracellular ATP concentrations, potentially resulting in more specific inhibition and reduced side effects. [1] [4]

GSK-3β overactivation is critically implicated in AD pathogenesis through multiple pathways. The enzyme promotes tau hyperphosphorylation at AD-specific epitopes, facilitates amyloid-β production through γ-secretase activity regulation, and mediates Aβ-induced synaptic toxicity. Research has demonstrated that soluble oligomeric Aβ species trigger GSK-3β activation, which in turn contributes to neurodegenerative phenotypes by promoting phosphorylation of targets critically involved in synaptic stability. Specifically, GSK-3β activation inhibits CREB-mediated transcriptional programs that support synaptic integrity and cognitive function. TDZD-8 intervention in this pathway represents a multi-target therapeutic approach addressing both amyloid and tau pathology. [5]

Signaling Pathway and Therapeutic Effects

The diagram below illustrates the complex signaling pathways through which TDZD-8 exerts its neuroprotective effects in Alzheimer's disease models:

G cluster_effects TDZD-8 Therapeutic Effects TDZD8 TDZD8 Tau_reduction Tau_reduction TDZD8->Tau_reduction Neuroprotection Neuroprotection TDZD8->Neuroprotection AB_reduction AB_reduction TDZD8->AB_reduction GSK3B GSK-3β Activation TDZD8->GSK3B Inhibits Cognitive_rescue Cognitive_rescue TDZD8->Cognitive_rescue OKA OKA OKA->GSK3B PP2A inhibition Oxidative_stress Oxidative_stress Oxidative_stress->GSK3B Activates pTau pTau GSK3B->pTau Increases Mitochondrial_dysfunction Mitochondrial_dysfunction GSK3B->Mitochondrial_dysfunction Promotes CREB_inhibition CREB_inhibition GSK3B->CREB_inhibition Causes Apoptosis Apoptosis GSK3B->Apoptosis Triggers Aβ_oligomers Aβ_oligomers Aβ_oligomers->GSK3B Activates

Figure 1: TDZD-8 Mechanism of Action in Alzheimer's Disease Pathology. TDZD-8 inhibits GSK-3β activation triggered by various pathological stimuli, leading to multiple therapeutic effects.

TDZD-8 administration demonstrates broad neuroprotective effects across multiple experimental models. In zebrafish AD models, TDZD-8 treatment reduced mortality rates from 25% to 8.3%, rescued OKA-induced cognitive impairments, restored PP2A activity, and decreased phosphorylated tau levels. In murine models, TDZD-8 ameliorated dendritic spine loss, attenuated neuritic dystrophies, and improved cognitive function. The compound also modulates mitochondrial permeability transition, reducing apoptosis and necrosis in neuronal cells. These multi-faceted benefits position TDZD-8 as a valuable research tool for investigating GSK-3β inhibition as a therapeutic strategy for AD and related neurodegenerative conditions. [2] [6] [5]

Experimental Protocols

TDZD-8 in Zebrafish Alzheimer's Model

The zebrafish AD model using okadaic acid (OKA) provides a time- and cost-efficient system for evaluating potential therapeutic compounds. This model recapitulates most neuropathology associated with AD, including memory impairments, Aβ fragment deposition, senile plaque induction, hyperphosphorylated tau protein, and cell loss. The following protocol details the use of TDZD-8 in this model system: [2] [3]

  • Animal Preparation: AB zebrafish (Danio rerio) between ages twelve to fifteen months are housed at 26-28°C with a 14:10 h light/dark cycle and fed twice daily. For experiments, fish are divided into 4 groups (12 fish per group, 6 male and 6 female): control group, TDZD-8 only (1 μM), TDZD-8 (1 μM) + OKA (100 nM), and OKA only (100 nM). [2]

  • Drug Preparation: OKA sodium salt (>98% pure) is dissolved in 95% ethanol and diluted in fish water to 100 nM. TDZD-8 is dissolved in 95% ethanol and diluted in fish water to 1 μM. For the control group, an equivalent ethanol volume (final concentration 0.014%) is added. The exposure period lasts 9 days with treatments refreshed every other day. [2]

  • Learning and Memory Testing: Both pre-treatment (learning) and post-treatment (memory) tests are performed. Fish are diet-restricted for 48-72 h and introduced to individual 10 L aquariums divided into two sections 48 h prior to testing. Trials initiate with a light tap (discriminative stimulus) followed by a 5 s delay and food presentation. Small amounts of food (approximately 5 brine shrimp nauplii) are dispensed per trial with 20 min intervals, alternating sides for 28 total trials (14 per side). A correct response is recorded if the fish is present on the food presentation side within 5 s of stimulus. Zebrafish typically learn the task when 75% of responses are correct. [2]

  • Tissue Collection and Analysis: After the final memory test, fish are euthanized by immersion in ice cold water (0-4°C). The telencephalon region of zebrafish forebrains is removed, snap frozen, and stored at -80°C until use. Western blot analysis for pTau (Ser199) and GSK3β activity, along with PP2A activity assays, are performed on tissue lysates. [2]

Cell Culture Protocols for Amyloid-β Studies

Primary neuronal cultures provide a valuable system for investigating TDZD-8 effects on Aβ-induced toxicity. The following protocol describes the use of TDZD-8 in primary cortical neurons:

  • Neuronal Culture Preparation: Primary neurons are derived from cerebral cortex of embryonic day 14 Tg2576 mice overexpressing human APP containing the Swedish mutation (K670NM671L). Neurons are seeded at density 6×10⁵ viable cells/35-mm poly-D-lysine coated culture dishes and maintained in neurobasal medium with 2% B27 nutrient, 2 mM L-glutamine, penicillin (100 units/ml) and streptomycin (100 μg/ml) at 37°C with 5% CO₂. Cultures are used after 14 days in vitro (DIV). To maintain elevated Aβ levels, media in Tg2576 cultures (conditioned media, CM) is not changed during 14 days, then collected to treat wild-type neurons. [5]

  • TDZD-8 Treatment: Wild-type neuron cultures are treated with TDZD-8 at 1 μM 30 min before exposure to Aβ-containing Tg2576 CM. GSK-3 activity is measured by phosphorylation of Ser9 of GSK-3β and Ser21 of GSK-3α using Western blotting. Alternatively, cells can be transfected with constitutively active GSK-3β (S9A) to validate mechanism specificity. [5]

  • Aβ Oligomer Preparation: Conditioned media from Tg2576 neurons is centrifuged at 3000×g at 4°C in Amicon Ultra-15ML 3K to concentrate proteins approximately 5-fold. For some experiments, 750 μl of concentrated CM is separated by size exclusion chromatography on Superdex 75 10/300 GL column in 50 mM ammonium acetate pH 8.5 to characterize Aβ species. Immunodepletion with 3D6 antibody confirms Aβ-specific effects. [5]

  • Morphological Analysis and Viability Assays: Neuronal morphology is assessed in 14 DIV neurons transfected with fluorescent markers. Spine density, neurite trajectory, and dystrophic characteristics are quantified using fluorescence microscopy. Cell viability is measured via MTT assay, TUNEL staining for apoptosis, and Annexin V/7AAD staining by flow cytometry. [6] [5]

In Vivo Murine Protocol for Neuroprotection Studies

Murine models provide systems for evaluating TDZD-8 efficacy in mammalian brains. The following protocol applies to kainic acid-induced neurodegeneration and other CNS injury models:

  • Animal Pretreatment: Mice (8-12 weeks old, 25-30 g) are pretreated with TDZD-8 (5 mg/kg, i.p.) or vehicle 1 h prior to injury induction. For kainic acid models, mice receive KA (10 mg/kg, i.p.) to induce seizures and subsequent neurodegeneration. For NSAID nephrotoxicity studies, mice receive DCLF (200 mg/kg) via oral gavage. [6] [7]

  • Behavioral Monitoring: Following KA administration, seizure activity is monitored using a standardized scoring system: 1 = immobility, 2 = forelimb and/or tail extension, 3 = repetitive movements, jumping, 4 = intermittent tonic-clonic seizures, 5 = continuous tonic-clonic seizures for >30 min, 6 = death. Seizures are mainly observed as low-grade (stages 1-4) seldom advancing to stages 5-6. [7]

  • Tissue Collection and Analysis: At experimental endpoint (typically 6h to 7 days post-injury), animals are perfused transcardially with ice-cold phosphate buffer followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in 30% sucrose. Coronal sections (30-40 μm) are prepared using a cryostat. Hippocampal neurodegeneration is assessed using Fluoro-Jade B staining, Nissl staining, or immunohistochemistry for activated caspase-3. [6] [7]

  • Biochemical Analysis: Brain regions are microdissected and homogenized in RIPA buffer with protease and phosphatase inhibitors. Lysates are analyzed by Western blot for p-GSK3β (Ser9), total GSK3β, p-tau, synaptic markers (PSD-95, synaptophysin), and apoptotic markers. Mitochondrial fractions are isolated for cytochrome c release assessment and MPT evaluation. [6] [5]

Data Presentation and Technical Specifications

Quantitative Research Findings

Table 1: TDZD-8 Efficacy Across Experimental Models of Neurodegeneration

Experimental Model TDZD-8 Concentration/Dose Key Findings Reference
Zebrafish AD model 1 μM in water Reduced mortality from 25% to 8.3%; rescued cognitive deficits; decreased pTau (Ser199) [2]
Primary cortical neurons 1 μM Prevented Aβ-induced spine loss; reduced GSK3β activity [5]
Murine kainic acid model 5 mg/kg, i.p. Attenuated hippocampal neurodegeneration; reduced caspase-3 activation [7]
NSAID nephrotoxicity model 5 mg/kg, i.p. Improved renal function (sCr: 1.36→0.67 mg/dl); reduced tubular necrosis [6]
C. elegans amyloidopathy 10 μM (analogs) Reduced paralysis by 75-90%; extended healthspan 29-62% [4]
Parkinson's dyskinesia model 30 mg/kg, i.p. Reduced L-dopa-induced dyskinesia [1]

Table 2: TDZD-8 Technical Specifications and Physicochemical Properties

Parameter Specification Notes
Chemical Name 2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione [1]
Molecular Weight 222.26 g/mol [1]
Molecular Formula C₁₀H₁₀N₂O₂S [1]
CAS Number 327036-89-5 [1]
GSK-3β Inhibition IC₅₀ 2 μM Selective non-ATP competitive inhibitor [1]
Solubility in DMSO 22.23 mg/mL (100 mM) [1]
Solubility in Ethanol 22.23 mg/mL (100 mM) [1]
Purity ≥98% (HPLC) [1]
Storage Conditions -20°C Protect from light and moisture [1]
Experimental Workflow

The following diagram illustrates a standardized workflow for evaluating TDZD-8 efficacy in Alzheimer's disease research models:

G cluster_phase1 Phase 1: Model Establishment cluster_phase2 Phase 2: TDZD-8 Intervention cluster_phase3 Phase 3: Outcome Assessment cluster_phase4 Phase 4: Data Analysis Patho_induction Patho_induction Validation Validation Patho_induction->Validation TDZD8_treatment TDZD8_treatment Validation->TDZD8_treatment Control_groups Control_groups Duration Duration Control_groups->Duration Histology Histology Duration->Histology Biochemistry Biochemistry Duration->Biochemistry Molecular Molecular Duration->Molecular Behavior Behavior Duration->Behavior Stats Stats Histology->Stats Biochemistry->Stats Molecular->Stats Interpretation Interpretation Model_selection Model_selection Model_selection->Patho_induction TDZD8_treatment->Control_groups Behavior->Stats Stats->Interpretation

Figure 2: Standardized Workflow for Evaluating TDZD-8 in Alzheimer's Disease Research. This four-phase approach ensures comprehensive assessment of TDZD-8 efficacy across behavioral, histological, biochemical, and molecular endpoints.

Research Applications and Protocol Selection

Research Use Cases

TDZD-8 has demonstrated utility across multiple research applications in neuroscience and drug discovery:

  • Alzheimer's Disease Mechanism Studies: TDZD-8 is valuable for investigating the GSK-3β hypothesis of AD, which proposes that GSK-3β overactivity accounts for cognitive impairment, tau hyperphosphorylation, increased Aβ production, neuronal death, and neuroinflammation. Research demonstrates that TDZD-8 reduces tau phosphorylation at multiple AD-relevant epitopes and decreases amyloid-β oligomer load in transgenic models. [5]

  • Neuroprotection Screening: The compound serves as a positive control in neuroprotection assays across various models including excitotoxicity, oxidative stress, and mitochondrial dysfunction. TDZD-8 preserves neuronal viability by inhibiting mitochondrial permeability transition and subsequent cytochrome c release. [6] [7]

  • Cognitive Function Research: TDZD-8 rescues cognitive deficits in multiple AD models, making it useful for studying memory mechanisms and evaluating cognitive enhancers. In zebrafish models, TDZD-8 treatment restored learning and memory function despite continued OKA exposure. [2] [3]

  • Drug Combination Studies: TDZD-8 can be used to investigate synergistic effects with other therapeutic agents. Research shows enhanced neuroprotection when GSK-3β inhibition is combined with other pathway modulators, though interestingly TDZD-8 does not exhibit anticonvulsant effects in kainic acid models when administered alone. [7]

Protocol Selection Guide

Selection of appropriate experimental protocols depends on research objectives and available resources:

  • For High-Throughput Screening: The zebrafish OKA-induced AD model offers time and cost efficiency while recapitulating most AD pathology. This model enables rapid assessment of cognitive effects and mortality endpoints with n=12 fish per group providing sufficient statistical power. [2] [3]

  • For Mechanistic Studies: Primary neuronal cultures exposed to Aβ-containing conditioned media allow detailed signaling pathway analysis and morphological assessment. This system enables precise control of experimental conditions and direct examination of synaptic effects. [5]

  • For Therapeutic Efficacy Evaluation: Murine models provide translatable data for mammalian systems, particularly for pharmacokinetic and behavioral studies. These models require larger sample sizes (typically n=6-8 per group) and more extensive resources but yield data more predictive of human responses. [6] [7]

  • For Aging and Protein Aggregation Studies: C. elegans models expressing human Aβ₁₋₄₂ enable investigation of lifespan and healthspan extensions, with TDZD-8 analogs showing 15-30% lifespan extension in wild-type nematodes. [4]

Conclusion

TDZD-8 represents a valuable research tool for investigating GSK-3β inhibition as a therapeutic strategy for Alzheimer's disease and related neurodegenerative conditions. Its well-characterized mechanism, selectivity profile, and efficacy across multiple model systems make it particularly useful for studying amyloid-β pathology, tau hyperphosphorylation, and cognitive decline. The protocols detailed in this document provide standardized methodologies for evaluating TDZD-8 effects in various experimental systems, facilitating comparison across studies and replication of key findings.

Recent research with TDZD analogs PNR886 and PNR962 demonstrates potentially improved efficacy, with these compounds showing >60-fold greater potency in opposing protein aggregation in human cell-culture models of AD-like tauopathy and amyloidopathy. These advances suggest continued development of GSK-3β inhibitors may yield even more effective research tools and potential therapeutics for protein aggregation diseases. [4]

References

Application Note: Proposed Investigation of GSK-3β Inhibitor TDZD-8 in Parkinson's Dyskinesia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A major challenge in its long-term management is the development of levodopa-induced dyskinesia (LID), which manifests as abnormal, involuntary movements. The pathogenesis of LID is complex, involving pre- and post-synaptic neuronal alterations alongside persistent neuroinflammation [1] [2]. While current treatments aim to manage PD symptoms, there is a pressing need for therapies that can modify disease progression and prevent or treat dyskinesia [1] [2].

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a promising therapeutic target. It is constitutively active in the brain and its overactivation is implicated in apoptotic pathways, neuroinflammation, and oxidative stress [3]. TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a potent and selective non-ATP competitive inhibitor of GSK-3β. Research has demonstrated that TDZD-8 confers significant neuroprotection in models of neonatal hypoxic-ischemic brain injury and transient cerebral ischemia by inactivating GSK-3β, reducing apoptosis, and mitigating inflammatory responses [3] [4]. This application note proposes a methodology for evaluating the efficacy of TDZD-8 in established preclinical models of Parkinson's dyskinesia, based on its established mechanisms of action.

Proposed Mechanism of Action in Parkinson's Pathology

The neuroprotective effect of TDZD-8 is primarily mediated through the inhibition of GSK-3β, which influences several key pathways implicated in PD and LID. The diagram below illustrates the proposed integrated signaling pathway and the points of intervention by TDZD-8.

G HI_Injury Hypoxic-Ischemic Injury GSK3B_Active GSK-3β (Active) HI_Injury->GSK3B_Active Neurotoxin Neurotoxin (e.g., 6-OHDA) Neurotoxin->GSK3B_Active L_DOPA_Pulsatile Pulsatile L-DOPA L_DOPA_Pulsatile->GSK3B_Active Apoptosis Apoptotic Cell Death ↑ Cleaved Caspase-3 ↑ Cytochrome c release GSK3B_Active->Apoptosis Neuroinflammation Neuroinflammation ↑ TNF-α, COX-2, iNOS ↑ ICAM-1 GSK3B_Active->Neuroinflammation Oxidative_Stress Oxidative Stress ↑ ROS GSK3B_Active->Oxidative_Stress Akt Akt GSK3B_Inactive GSK-3β (Inactive p-Ser9) Akt->GSK3B_Inactive Phosphorylates (Ser9) Survival_Signaling Neuronal Survival & Synaptic Function GSK3B_Inactive->Survival_Signaling TDZD8 TDZD-8 TDZD8->GSK3B_Inactive Promotes Phosphorylation

Diagram 1: Proposed Integrated Signaling Pathway of TDZD-8 Action. This diagram synthesizes mechanisms shown to be affected by TDZD-8 in cerebral injury models [3] [4] and theorizes their interaction with pathways known to be active in Parkinson's disease and LID [1] [5]. TDZD-8 directly inhibits GSK-3β, promoting its inactivation. This inhibition is hypothesized to counteract key drivers of neuronal damage and dyskinesia.

Proposed Experimental Models and Parameters

The selection of an appropriate animal model is critical for studying PD and LID. The following table summarizes established models that can be utilized to investigate the effects of TDZD-8.

Table 1: Animal Models for Parkinson's Dyskinesia Research

Model Type Induction Method Key Features & PD Hallmarks Relevance to TDZD-8 Testing

| Neurotoxic (6-OHDA) [5] | Unilateral intracranial injection of 6-OHDA (e.g., into medial forebrain bundle or striatum). | - Rapid & severe dopaminergic degeneration

  • Robust motor deficits (e.g., rotation)
  • Oxidative stress & neuroinflammation
  • Standard model for L-DOPA-induced dyskinesia | Ideal for assessing TDZD-8's ability to protect neurons from toxin-induced death and its anti-dyskinetic potential when co-administered with L-DOPA. | | Neurotoxic (MPTP) [2] [5] | Systemic injection of MPTP (in mice) or MPTP/probenecid (chronic model in mice). | - Progressive dopaminergic neuron loss
  • Motor and non-motor symptoms
  • Widely used in mice | Suitable for evaluating disease-modifying effects of TDZD-8 on disease progression and its impact on LID development in a chronic setting. | | Pharmacological (Reserpine) [5] | Systemic injection of reserpine, a vesicular monoamine transporter inhibitor. | - Reversible depletion of monoamines
  • Acute parkinsonian motor signs (akinesia, rigidity)
  • Useful for high-throughput screening | Can be used for initial, rapid assessment of TDZD-8's efficacy in reversing motor deficits in a dopamine-depleted state. |

Detailed Experimental Protocol

This section outlines a detailed protocol for evaluating TDZD-8 in a 6-OHDA-lesioned rat model, which is a gold standard for LID research.

Animals and Group Allocation
  • Animals: Adult, male Sprague-Dawley rats (weighing 250-300 g at study start).
  • Housing: Standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
  • Ethics: All procedures must be approved by the relevant Institutional Animal Care and Use Committee.
  • Experimental Groups:
    • Sham Group: Surgery without 6-OHDA injection; receives vehicle for both TDZD-8 and L-DOPA.
    • LID Control Group: 6-OHDA lesion; receives vehicle for TDZD-8 and L-DOPA.
    • LID + TDZD-8 (Prophylactic) Group: 6-OHDA lesion; receives TDZD-8 prior to and during L-DOPA treatment.
    • LID + TDZD-8 (Therapeutic) Group: 6-OHDA lesion; receives TDZD-8 after dyskinesia is established.
6-OHDA Lesion Surgery
  • Anesthesia: Induce and maintain anesthesia with a mixture of ketamine (75 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
  • Stereotaxic Injection: Secure the animal in a stereotaxic frame. After exposing the skull, inject 10 μg of 6-OHDA HBr (dissolved in 4 μL of 0.02% ascorbic acid-saline) unilaterally into the right medial forebrain bundle (coordinates from Bregma: AP: -2.2 mm, ML: -1.5 mm, DV: -7.8 mm [5]).
  • Injection Parameters: Use a micro-infusion pump to deliver the solution at a rate of 1 μL/min. Leave the cannula in place for an additional 5 minutes post-injection before slow retraction.
  • Post-operative Care: Administer analgesic (e.g., carprofen) and allow a recovery period of 2-3 weeks for full lesion development.
Drug Treatment Regimen
  • TDZD-8 Preparation: Dissolve in a vehicle of 5% DMSO, 5% Tween-80, and 90% saline [3].
  • TDZD-8 Administration: Administer via intraperitoneal (i.p.) injection at a dose of 5 mg/kg [3].
    • Prophylactic Regimen: Administer TDZD-8 daily, starting 3 days post-surgery and continuing throughout the L-DOPA treatment period.
    • Therapeutic Regimen: Begin TDZD-8 administration only after stable dyskinesia is confirmed (see below).
  • L-DOPA Treatment: Begin 3 weeks post-lesion. Administer a daily i.p. injection of L-DOPA (6 mg/kg) with benserazide (15 mg/kg) for 2-3 weeks to induce stable dyskinesia [5].
Behavioral and Functional Assessments

The following table summarizes the key outcome measures to be assessed.

Table 2: Key Experimental Outcome Measures and Methods

Assessment Category Test/Method Measurement Parameters Frequency
Motor Function Apomorphine-Induced Rotation Full-body contralateral rotations counted over 30-60 min. Pre-L-DOPA, weekly during L-DOPA
Cylinder Test Forelimb use asymmetry during exploratory rearing. Pre-L-DOPA, weekly during L-DOPA
Dyskinesia Severity Abnormal Involuntary Movements Scale (AIMS) Scored 0-4 for axial, limb, orolingual, and locomotor dyskinesia. Daily/Every other day during L-DOPA
Molecular & Histological Analysis Western Blot Levels of p-GSK-3β (Ser9), p-Akt, cleaved caspase-3, FosB, p-ERK in striatum. Terminal (24h after last dose)
Immunohistochemistry Tyrosine hydroxylase (TH) neurons in SNpc; GFAP (astrocytosis); Iba1 (microgliosis). Terminal
ELISA / Luminex Pro-inflammatory cytokines (TNF-α, IL-1β) in striatal tissue lysates. Terminal

Anticipated Results and Analysis

Based on previous studies with TDZD-8 in other brain injury models [3] [4], the expected outcomes are:

  • Behavioral: A significant reduction in AIMS scores in TDZD-8 treated groups compared to the LID control group, indicating suppressed dyskinesia. Improved performance in the cylinder test may also be observed.
  • Molecular: Increased phosphorylation of GSK-3β at Ser9 and Akt in the striatum, confirming target engagement. This should correlate with decreased levels of cleaved caspase-3, ΔFosB, and phospho-ERK.
  • Histopathological: Preservation of TH-positive neurons in the substantia nigra and a reduction in markers of reactive astrogliosis (GFAP) and microglial activation (Iba1), indicating neuroprotection and anti-inflammatory effects.

References

Comprehensive Application Notes and Protocols: TDZD-8-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TDZD-8 and Its Mechanisms of Action

TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a small heterocyclic compound originally identified as a non-ATP competitive inhibitor of glycogen synthase kinase-3β (GSK-3β). Unlike ATP-competitive inhibitors, TDZD-8 binds outside the kinase's active site, potentially offering greater selectivity and reduced off-target effects. [1] [2] While initially developed for neurological disorders, TDZD-8 has demonstrated remarkable anticancer properties across diverse malignancies, including glioblastoma, leukemia, and bladder cancer. Its potent pro-apoptotic activity, particularly against cancer stem cell populations, has positioned it as a promising therapeutic candidate for oncology research and drug development.

The compound induces apoptosis through multiple interconnected pathways. TDZD-8 triggers rapid activation of extracellular signal-regulated kinase (ERK), leading to increased expression of early growth response-1 (EGR-1) and the cell cycle regulator p21. [1] This is followed by sustained ERK activation, phosphorylation of ribosomal S6 kinase (p90RSK), and subsequent inhibition of GSK-3β through phosphorylation at Ser9. [1] Additionally, TDZD-8 treatment results in caspase-3 activation, phosphatidylserine externalization, and loss of membrane integrity, hallmarks of apoptotic cell death. [1] [3] In leukemia cells, TDZD-8 rapidly depletes intracellular free thiols and inhibits both PKC and FLT3 signaling pathways, contributing to its selective cytotoxicity toward malignant cells while sparing normal hematopoietic stem and progenitor cells. [3]

Key Efficacy Data of TDZD-8 in Cancer Models

Quantitative Summary of TDZD-8 Efficacy Across Cancer Types

Table 1: In vitro efficacy of TDZD-8 across various cancer cell models

Cancer Type Cell Line/Model TDZD-8 Concentration Exposure Time Key Effects Reference
Glioblastoma GL261 murine cells 20 µM 24-48 hours ↓ Proliferation (BrdU), ↓ viability (MTT), ↑ caspase-3 [1]
Glioblastoma A172 human cells 20 µM 24-48 hours ↓ Proliferation, ↓ viability [1]
Glioblastoma U373 human cells 20 µM 24-48 hours ↓ Proliferation, ↓ viability [1]
Acute Myelogenous Leukemia MV-411 cells 2.0-20 µM 30 min - 2 hours Rapid cell death, LD~50~ = 2.0-4.0 µM [3] [4]
Bladder Cancer T24, HT1376, RT4 20 µM 72 hours ↓ Proliferation, induced autophagy [5]
Various Leukemias Primary AML, bcCML, ALL, CLL 20 µM 2-24 hours Selective cell death, minimal toxicity to normal cells [3]

Table 2: In vivo efficacy of TDZD-8 in animal cancer models

Cancer Model TDZD-8 Dosage Administration Route Treatment Schedule Therapeutic Outcomes Reference
Intracranial GL261 glioblastoma 5 mg/kg Intraperitoneal Daily from day 1 or 6 post-implantation 84% reduction in tumor volume, survival: 40 vs 30 days (control) [1]
Neonatal hypoxic-ischemic brain injury 5 mg/kg Intraperitoneal 20 minutes prior to ischemia Reduced infarct volume, improved neurobehavioral outcomes [6]
Analysis of TDZD-8 Efficacy Patterns

The efficacy data reveal several important patterns in TDZD-8's anticancer activity. Leukemia cells demonstrate exceptional sensitivity to TDZD-8, with cell death occurring within 30 minutes to 2 hours at low micromolar concentrations. [3] [4] This rapid kinetics is particularly notable compared to solid tumor cells, which typically require longer exposure times (24-72 hours). The compound also demonstrates significant efficacy against cancer stem cells, including glioblastoma stem cells and leukemia stem cells, which are often resistant to conventional chemotherapy. [1] [3] In vivo studies further confirm TDZD-8's therapeutic potential, showing substantial tumor growth inhibition and improved survival in glioblastoma-bearing mice, with treatment efficacy observed even when administration begins after tumor establishment. [1]

The differential sensitivity between malignant and normal cells represents one of TDZD-8's most therapeutically valuable characteristics. In studies using primary human specimens, TDZD-8 effectively killed various forms of leukemia cells while exhibiting minimal toxicity toward normal hematopoietic stem and progenitor cells. [3] This selective cytotoxicity suggests TDZD-8 targets pathways preferentially important for malignant cell survival, although the complete mechanistic basis for this selectivity requires further elucidation.

Signaling Pathways in TDZD-8-Induced Apoptosis

The apoptotic effects of TDZD-8 involve a complex interplay of multiple signaling pathways that vary depending on cancer type and cellular context. The following diagram illustrates the key molecular pathways involved in TDZD-8-induced apoptosis:

G cluster_early Early Signaling Events cluster_GSK3 GSK-3β Regulation cluster_apoptosis Apoptotic Execution TDZD TDZD ERK ERK1/2 Activation TDZD->ERK GSK3 GSK-3β Inhibition TDZD->GSK3 Membrane Membrane Integrity Loss TDZD->Membrane Thiols Free Thiol Depletion TDZD->Thiols PKC PKC Inhibition TDZD->PKC FLT3 FLT3 Pathway Inhibition TDZD->FLT3 Autophagy Autophagy Induction TDZD->Autophagy EGR1 EGR-1 Expression ERK->EGR1 P21 p21 Induction ERK->P21 RSK p90RSK Phosphorylation ERK->RSK GSK3p Ser9 Phosphorylation RSK->GSK3p Caspase3 Caspase-3 Activation GSK3->Caspase3 GSK3p->GSK3 Caspase3->Membrane PKC->Caspase3 FLT3->Caspase3 subcluster_other subcluster_other TFEB TFEB Nuclear Translocation Autophagy->TFEB

Figure 1: Key signaling pathways in TDZD-8-induced apoptosis. TDZD-8 modulates multiple interconnected pathways leading to caspase-3 activation and apoptotic cell death. The early activation of ERK signaling induces EGR-1 and p21 expression, while sustained ERK activation leads to p90RSK phosphorylation and subsequent GSK-3β inhibition through Ser9 phosphorylation. Parallel pathways include rapid loss of membrane integrity, depletion of free thiols, and inhibition of PKC and FLT3 signaling. In some cellular contexts, TDZD-8 also induces protective autophagy through TFEB nuclear translocation.

Key Pathway Interactions and Biological Consequences

The ERK-p90RSK-GSK-3β axis represents a central mechanism in TDZD-8-induced apoptosis, particularly in glioblastoma cells. [1] Early ERK activation following TDZD-8 treatment leads to increased expression of EGR-1, a transcription factor involved in cell growth and differentiation, and p21, a cyclin-dependent kinase inhibitor that regulates cell cycle progression. [1] The sustained ERK activation results in phosphorylation and activation of p90RSK, which subsequently phosphorylates GSK-3β at Ser9, inhibiting its kinase activity. [1] This GSK-3β inhibition contributes to apoptosis through mechanisms that may include modulation of β-catenin signaling and mitochondrial permeability.

In leukemia cells, TDZD-8 induces exceptionally rapid commitment to cell death through mechanisms involving rapid loss of membrane integrity, depletion of intracellular free thiols, and inhibition of both PKC and FLT3 signaling pathways. [3] This multifaceted mechanism explains the rapid kinetics of cell death observed in hematopoietic malignancies compared to solid tumors. The depletion of free thiols suggests TDZD-8 may induce oxidative stress, potentially through its thiadiazolidinone ring structure, which has been shown to possess oxidizing properties. [4]

More recently, research has revealed that TDZD-8 also induces protective autophagy in some cancer types, including bladder cancer cells. [5] This autophagy serves as a resistance mechanism that can be targeted to enhance TDZD-8's efficacy. Inhibition of autophagy using chloroquine significantly potentiates TDZD-8-induced apoptosis and growth inhibition, suggesting combination therapies may overcome resistance in certain contexts. [5]

Detailed Experimental Protocols

In Vitro Assessment of TDZD-8 Activity
4.1.1 Cell Viability and Proliferation Assays

Materials: TDZD-8 (prepare 20 mM stock solution in DMSO, store at -20°C), cancer cell lines of interest, appropriate cell culture media, 96-well plates, BrdU kit, MTT solution, DMSO, microplate reader.

Procedure:

  • Seed cells in 96-well plates at optimal density (e.g., 5,000 cells/well for GL261 glioblastoma cells) and incubate overnight. [1]
  • Prepare serial dilutions of TDZD-8 in culture medium (typical working range: 1-50 µM) from DMSO stock. Include vehicle control (DMSO at same concentration).
  • Treat cells with TDZD-8 or vehicle control for desired duration (24-72 hours depending on cell type).
  • BrdU Incorporation Assay:
    • Add BrdU labeling solution for the final 2-4 hours of incubation.
    • Fix cells and denature DNA following manufacturer's protocol.
    • Incubate with anti-BrdU antibody, followed by peroxidase-conjugated secondary antibody.
    • Add substrate solution and measure absorbance at 370 nm (reference ~492 nm). [1]
  • MTT Assay:
    • Add MTT solution (0.5 mg/mL final concentration) for the last 2-4 hours of treatment.
    • Carefully remove medium and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm with reference filter ~650 nm. [1]
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC~50~ values using nonlinear regression analysis.
4.1.2 Apoptosis Detection Methods

Materials: Annexin V binding buffer, FITC- or PE-conjugated Annexin V, 7-AAD or propidium iodide, caspase-3 assay reagents, flow cytometer.

Annexin V/7-AAD Staining Protocol: [3]

  • Harvest TDZD-8-treated and control cells (including positive control such as staurosporine-treated cells).
  • Wash cells twice with cold PBS and resuspend in Annexin V binding buffer at 1×10^6^ cells/mL.
  • Transfer 100 µL cell suspension to flow cytometry tube and add Annexin V-FITC (or PE) and 7-AAD.
  • Incubate for 15 minutes at room temperature in the dark.
  • Add additional binding buffer and analyze by flow cytometry within 1 hour.
  • Analysis: Quantify apoptotic cells (Annexin V-positive, 7-AAD-negative) and late apoptotic/necrotic cells (double positive).

Active Caspase-3 Detection: [1]

  • Harvest cells after TDZD-8 treatment and prepare protein lysates.
  • Separate proteins by SDS-PAGE and transfer to nitrocellulose membrane.
  • Block membrane with 5% non-fat milk in TBST for 1 hour.
  • Incubate with cleaved caspase-3 primary antibody overnight at 4°C.
  • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
  • Develop using enhanced chemiluminescence and quantify band intensity.
In Vivo Evaluation of TDZD-8 Efficacy
4.2.1 Orthotopic Glioblastoma Model

Materials: GL261 glioma cells, stereotactic apparatus, TDZD-8 (formulated in vehicle: 5% DMSO, 5% Tween-80 in 0.9% saline), [6] MRI imaging system, immunohistochemistry reagents.

Procedure: [1]

  • Tumor Implantation:
    • Anesthetize C57BL/6 mice and secure in stereotactic frame.
    • Make midline scalp incision and identify bregma.
    • Drill burr hole 2 mm right lateral and 1 mm anterior to bregma.
    • Slowly inject 2-5×10^4^ GL261 cells in 2-3 µL PBS at 2.5-3 mm depth over 5 minutes.
    • Leave needle in place for 2 minutes before slow withdrawal.
    • Close incision with surgical glue or sutures.
  • TDZD-8 Treatment:
    • Begin treatment 1-6 days post-implantation.
    • Administer TDZD-8 intraperitoneally at 5 mg/kg daily.
    • Monitor animals daily for neurological symptoms or distress.
  • Tumor Monitoring:
    • Perform serial MRI at days 7, 13, 20, and 27 post-implantation.
    • Use T1-weighted imaging after gadolinium contrast administration.
    • Measure tumor volume using image analysis software.
  • Survival Analysis:
    • Monitor animals daily for survival endpoint (typically pre-defined neurological signs).
    • Generate Kaplan-Meier survival curves and compare groups using log-rank test.
  • Histological Analysis:
    • At endpoint, perfuse animals and harvest brains.
    • Fix in formalin, embed in paraffin, and section.
    • Perform H&E staining and immunohistochemistry for PCNA (proliferation) and active caspase-3 (apoptosis).
    • Quantify positive cells per high-power field.

The following diagram illustrates the complete experimental workflow for evaluating TDZD-8 efficacy in glioblastoma models:

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_translation Translational Applications CellCulture Cell Culture (Glioblastoma, Leukemia, etc.) TDZDTreatment TDZD-8 Treatment (1-50 µM, 2-72 hours) CellCulture->TDZDTreatment Viability Viability/Proliferation Assays (MTT, BrdU) TDZDTreatment->Viability Apoptosis Apoptosis Detection (Annexin V, Caspase-3) TDZDTreatment->Apoptosis Mechanism Mechanistic Studies (Western, Flow Cytometry) TDZDTreatment->Mechanism DrugAdmin TDZD-8 Administration (5 mg/kg, i.p., daily) Viability->DrugAdmin Combination Combination Therapies Mechanism->Combination Implantation Orthotopic Tumor Implantation Implantation->DrugAdmin Monitoring Tumor Monitoring (MRI, Survival) DrugAdmin->Monitoring Analysis Tissue Analysis (Histology, IHC) Monitoring->Analysis Analog Analog Development Analysis->Analog SC Cancer Stem Cell Models SC->Combination Combination->Analog

Figure 2: Comprehensive experimental workflow for evaluating TDZD-8 efficacy. The research approach encompasses in vitro studies to establish baseline efficacy and mechanisms, followed by in vivo validation in disease-relevant models, and culminating in translational applications including combination strategies and analog development.

Technical Considerations and Advanced Applications

Autophagy Inhibition Combination Strategy

Research in bladder cancer models has revealed that TDZD-8 treatment induces protective autophagy as a resistance mechanism. [5] This presents an opportunity for combination therapy to enhance efficacy:

Combination Protocol: [5]

  • Treat bladder cancer cells (T24, HT1376, RT4) with TDZD-8 (10-25 µM) alone or in combination with chloroquine (20 µM) for 24-72 hours.
  • Monitor autophagic flux using GFP-LC3-RFP-LC3ΔG probe or LC3B-II Western blotting.
  • Assess combination effects using MTS viability assay and apoptosis markers.
  • Expected Results: Chloroquine combination should significantly enhance TDZD-8-induced growth inhibition and apoptosis across all bladder cancer cell lines.
Structure-Activity Relationship and Analog Development

The TDZD scaffold offers opportunities for medicinal chemistry optimization. Structure-activity relationship studies have identified key modifications that enhance potency and drug-like properties:

Table 3: Structure-activity relationship of TDZD analogs

Analog R~2~ Substituent R~4~ Substituent LD~50~ (µM) Key Properties
TDZD-8 (3a) CH~3~ 4-H 4.01 Reference compound
3e CH~2~CH~2~Cl 4-H 2.03 Enhanced potency
3f CH~2~CH~2~Br 4-H 3.50 Enhanced potency
10e CH~2~CH~2~Cl 4-CH~2~NH~2~•HCl 3.01 Improved water solubility
10f CH~2~CH~2~Br 4-CH~2~NH~2~•HCl 4.51 Improved water solubility
15 CH~2~CH~2~Cl 4-COONa >20 Reduced potency

Key SAR Insights: [4]

  • N-2 modifications: Small hydrophobic groups (methyl) are optimal; increasing size reduces potency (ethyl, propyl, allyl). However, 2-haloethyl groups (2-chloroethyl, 2-bromoethyl) enhance potency.
  • Benzyl modifications: Introduction of ionizable groups (aminomethyl) at C4 maintains potency while improving water solubility.
  • Potency-water solubility balance: Analog 10e represents an optimal balance with good potency (LD~50~ = 3.01 µM) and improved solubility via protonatable amino group.

Conclusion and Research Applications

TDZD-8 represents a promising chemical scaffold with multifaceted pro-apoptotic activity against diverse cancer types. Its unique ability to target cancer stem cells, rapid lethality in hematopoietic malignancies, and distinct mechanism as a non-ATP competitive GSK-3β inhibitor make it particularly valuable for oncology research. The detailed protocols provided herein enable researchers to comprehensively evaluate TDZD-8's anticancer activity and mechanisms in both in vitro and in vivo settings.

For drug development applications, TDZD-8's selective cytotoxicity toward malignant over normal hematopoietic cells presents an attractive therapeutic window worth further exploration. [3] The recently identified induction of protective autophagy suggests rational combination strategies with autophagy inhibitors to enhance efficacy in solid tumors. [5] Additionally, the SAR data on TDZD analogs provides a roadmap for medicinal chemistry optimization to improve potency, pharmacokinetics, and water solubility while maintaining the favorable selective toxicity profile.

As research progresses, key areas for further investigation include comprehensive toxicology profiling, pharmacokinetic optimization of lead analogs, and exploration of biomarkers predicting response to TDZD-8-based therapies. The compound's unique mechanisms continue to make it a valuable tool for understanding cancer cell death pathways and developing novel therapeutic strategies.

References

TDZD-8 Western blot analysis GSK3β phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

GSK3β Phosphorylation and TDZD-8 Mechanism

Glycogen synthase kinase-3β (GSK3β) is a constitutively active serine/threonine kinase involved in numerous cellular signaling pathways. Its activity is regulated by inhibitory phosphorylation at its N-terminal serine residue (Ser9 for GSK3β) [1] [2]. Phosphorylation at this site turns the N-terminal tail into a pseudosubstrate that blocks the primed-substrate binding pocket, thereby inhibiting the kinase's activity [1].

TDZD-8 (2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione) is a specific, non-ATP competitive inhibitor of GSK3β. In the context of neonatal hypoxic-ischemic brain injury, pretreatment with TDZD-8 was shown to significantly increase the levels of phosphorylated GSK3β (at Ser9) and phosphorylated Akt, while reducing levels of cleaved caspase-3. This indicates that its neuroprotective effect is mediated, in part, through promoting the inhibitory phosphorylation of GSK3β and suppressing apoptosis [2].

The following diagram illustrates the proposed signaling pathway through which TDZD-8 exerts its effects, based on experimental findings.

TDZD8_Pathway TDZD8 TDZD-8 GSK3b_Inactive GSK3β Inactive (p-Ser9) TDZD8->GSK3b_Inactive Promotes Inhibitory Phosphorylation pAkt Phosphorylated Akt (Active) TDZD8->pAkt Prevents HI-induced Reduction Apoptosis Apoptotic Cell Death GSK3b_Inactive->Apoptosis  Suppresses GSK3b_Active GSK3β Active GSK3b_Active->Apoptosis  Promotes pAkt->GSK3b_Inactive  Phosphorylates

Detailed Western Blot Protocol

This protocol synthesizes standard Western blot practices with specific details from TDZD-8 studies.

Sample Preparation and Treatment
  • Cell/Tissue Treatment: Treat cells or animals with TDZD-8. A typical in vivo dose is 5 mg/kg, administered intraperitoneally 20 minutes prior to injury induction [2].
  • Cell Lysis: Lyse cells or homogenize tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Keeping samples on ice is crucial to preserve phosphorylation states [3].
  • Protein Quantification: Determine protein concentration for all samples using a standardized assay like BCA or Bradford to ensure equal loading.
Gel Electrophoresis and Transfer
  • Gel Selection: Use an appropriate acrylamide percentage (e.g., 10-12%) for resolving GSK3β, which runs at approximately 46 kDa.
  • Loading: Load an equal amount of total protein (e.g., 20-30 µg) per lane alongside a prestained protein ladder [2] [4].
  • Transfer: Perform a wet or semi-dry transfer to a PVDF or nitrocellulose membrane. To ensure efficient transfer of proteins, remember "Run to Red" – the gel should be on the cathode (black, negative) side and the membrane on the anode (red, positive) side. Keep the apparatus cold to prevent heat-induced damage [3].
Immunoblotting
  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. BSA is preferred over milk for phosphoprotein detection [5].
  • Antibody Incubation:
    • Primary Antibodies: Dilute antibodies in the blocking buffer according to the manufacturer's data sheet.
      • Anti-phospho-GSK3β (Ser9)
      • Anti-total-GSK3β
      • Loading Control Antibody (see Table 2 for options)
    • Incubate overnight at 4°C with gentle agitation.
    • Secondary Antibodies: Use HRP-conjugated or fluorescently-labeled antibodies specific to the host species of the primary antibody. Incubate for 1 hour at room temperature. Always titrate antibody concentrations to avoid high background or weak signals [5] [3].
Detection and Analysis
  • Detection: Use enhanced chemiluminescence (ECL) or fluorescent detection systems. Avoid signal saturation by optimizing exposure time [5].
  • Analysis: Quantify band intensities using densitometry software. Normalize the signal for p-GSK3β (Ser9) to the total GSK3β signal and then to the loading control for each sample.

Experimental Controls and Data Interpretation

Essential Controls for Western Blotting

Including the correct controls is fundamental for interpreting your results accurately, especially for phosphorylation studies.

Table 1: Recommended Experimental Controls

Control Type Purpose Example for TDZD-8 Experiment
Positive Control Verifies protocol and antibody functionality [4]. Lysate from cells treated with a known GSK3β inhibitor (e.g., LiCl) or insulin.
Negative Control Checks for non-specific antibody binding [4]. Lysate from untreated cells. For knockout validation, use GSK3β-knockout cell lysate.
Loading Control Ensures equal protein loading and transfer across all lanes [6] [4]. Antibody against a constitutively expressed housekeeping protein (see Table 2).
No Primary Control Identifies background from secondary antibody [4]. Membrane incubated with secondary antibody only.
Selection of Loading Controls

Choose a loading control whose expression is stable under your experimental conditions and that has a distinct molecular weight from your target protein (~46 kDa for GSK3β).

Table 2: Common Loading Controls for Western Blotting

Protein Molecular Weight Notes and Considerations
GAPDH ~36 kDa Expression can vary under certain conditions like hypoxia and diabetes [4].
β-Actin ~42 kDa Not suitable for skeletal muscle samples; expression can vary with cell growth conditions [4].
β-Tubulin ~55 kDa Expression may be affected by antimicrobial and antimitotic drugs [4].
Vinculin ~125 kDa A good high molecular weight option.
COX IV ~16 kDa Mitochondrial protein; ensure no other proteins run at the same size [4].

Troubleshooting Common Issues

Even with a solid protocol, issues can arise. Here are common problems and solutions specific to phosphoprotein detection:

  • Weak or No Signal for p-GSK3β: Always include fresh protease and phosphatase inhibitors in your lysis buffer. Degradation of the phosphorylation epitope is a common cause of failure. Ensure your positive control is working [4].
  • High Background: This is often due to excessive antibody concentration. Titrate both primary and secondary antibodies to find the optimal dilution. Increase the number and duration of washes with TBST [5] [3].
  • Multiple Bands: If non-specific bands appear, check antibody specificity on a vendor's datasheet. Using a knockout lysate as a negative control can help identify specific bands [4].

Experiment Workflow Summary

The entire process, from sample preparation to data analysis, is summarized in the workflow below.

WB_Workflow Sample Sample Preparation (Lyse with inhibitors) Gel Gel Electrophoresis (Load equal protein) Sample->Gel Transfer Transfer to Membrane (Keep cold, 'Run to Red') Gel->Transfer Block Blocking (Use 5% BSA in TBST) Transfer->Block Primary Primary Antibody Incubation (p-Ser9, total GSK3β, Loading Ctrl) Block->Primary Secondary Secondary Antibody Incubation (Titrate to reduce background) Primary->Secondary Detect Detection & Imaging (Avoid saturation) Secondary->Detect Analyze Densitometry & Analysis (Normalize p-GSK3β to total & loading ctrl) Detect->Analyze

Concluding Remarks

This protocol provides a framework for reliably detecting TDZD-8-induced phosphorylation of GSK3β at Ser9. Key success factors are careful handling of phosphoproteins, rigorous use of controls, and antibody titration. This approach can be a powerful tool for validating GSK3β inhibition in your experimental models.

References

TDZD-8 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the solubility of TDZD-8, and how should I prepare my stock solution?

TDZD-8 is highly soluble in DMSO but not in water. Adhering to proper stock solution preparation is crucial for experimental accuracy and reproducibility.

Solvent Solubility Recommended Stock Concentration
DMSO >10 mg/mL [1] / 44.5 mg/mL (200.21 mM) [2] 20 - 44 mg/mL
Ethanol 44.5 mg/mL [2] 44 mg/mL
Water Insoluble [1] [2] Not recommended

Key Protocols for Stock Solution Preparation:

  • Preparation: Weigh the required amount of TDZD-8 powder and dissolve it in pure, fresh DMSO to achieve your desired stock concentration (e.g., 20-44 mg/mL). Vortex or sonicate the solution briefly to ensure complete dissolution [2].
  • Storage: Aliquot the stock solution into small, single-use vials. Protect from light and store at 2-8°C or -20°C for long-term stability [1]. Using fresh DMSO is vital, as moisture-absorbing (old) DMSO can significantly reduce solubility [2].
  • Handling: Avoid repeated freeze-thaw cycles to maintain stability and prevent water condensation.

Q2: What is a safe concentration of DMSO to use in my cell culture experiments with TDZD-8?

DMSO is cytotoxic at high concentrations, and the safe threshold can vary by cell line and exposure time [3] [4]. A general guideline is to keep the final DMSO concentration at or below 0.3% (v/v).

Supporting Evidence from Research: A 2024 study systematically evaluating solvent cytotoxicity found that DMSO at 0.3125% showed minimal cytotoxicity across most tested cancer cell lines (including HepG2, Huh7, HT29, SW480, and MDA-MB-231) over 24, 48, and 72 hours [3]. However, it highlighted that the MCF-7 cell line was an exception, showing higher sensitivity [3]. Another study confirmed that even low concentrations of DMSO can have significant cytotoxic effects, which can be mistaken for drug effects if not properly controlled [4].

Protocol for Diluting Stock Solution to Working Concentration: Always dilute your highly concentrated TDZD-8 stock solution in culture medium to achieve the final desired drug concentration while keeping DMSO levels low. For example, to test a 20 µM concentration of TDZD-8 from a 44.5 mg/mL (200 mM) stock in DMSO, you would need a dilution factor of 10,000, resulting in a final DMSO concentration of only 0.01%, which is well within the safe limit [2].

Q3: I am observing unexpected cell death in my experiments. Could this be related to TDZD-8 or DMSO?

Unexpected cytotoxicity can stem from the solvent, the compound, or experimental handling. The flowchart below outlines a systematic troubleshooting approach.

G Start Unexpected Cell Death Observed A Check Final DMSO Concentration Start->A B Is it ≤ 0.3%? A->B C Include Matched DMSO Controls B->C Yes F High DMSO is Probable Cause B->F No G Compare to Control: Death Matches DMSO Group? C->G D Test TDZD-8 on own own cell line H TDZD-8 is Likely Causing Effect D->H E Review Drug & Solvent Storage Conditions I Solvent Evaporation or Degradation Probable E->I G->D No G->F Yes

Troubleshooting Experimental Steps Based on the Flowchart:

  • Verify DMSO Concentration: Re-calculate your dilutions to ensure the final DMSO concentration in your culture wells does not exceed 0.3%. Higher concentrations are directly toxic to cells [3] [4].
  • Use Matched Solvent Controls: A critical control is to include wells that contain the same concentration of DMSO as your highest drug-testing condition, but without TDZD-8. If cell death is similar in these control wells and your drug-treated wells, the toxicity is likely from DMSO, not the drug [4].
  • Validate TDZD-8 Effect: If your DMSO controls are healthy, but cell death occurs in TDZD-8 treated wells, the effect is likely specific to the drug. Consult the literature for its known effects on your cell type, as TDZD-8 is reported to induce rapid cell death in some cancer cells [2].
  • Inspect Storage and Handling:
    • Evaporation: Store diluted drug solutions in sealed plates (e.g., with Parafilm or aluminum tape) and avoid prolonged storage. Evaporation concentrates both the drug and DMSO, leading to artifactual results [4].
    • Stability: Protect TDZD-8 stock solutions from light and moisture, and avoid repeated freeze-thaw cycles [1].

References

TDZD-8 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Stability Conditions

The table below summarizes the recommended storage conditions for TDZD-8 to ensure its stability over time [1] [2] [3].

Form Recommended Storage Temperature Shelf Life
Powder (Solid) -20°C 3 years [1]
Powder (Solid) 4°C 2 years [1]
Solution in DMSO -80°C 6 months [1]
Solution in DMSO -20°C 1 month [1]

Key Handling Notes:

  • Container: Keep the container tightly sealed and store in a cool, well-ventilated area [1].
  • Incompatibilities: TDZD-8 is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].

Solubility & Solution Preparation

For in vitro experiments, TDZD-8 is readily soluble in DMSO and ethanol, but insoluble in water [4] [5] [6].

Solvent Solubility
DMSO ≥ 44.5 mg/mL (200.21 mM) [4] [6]
Ethanol ≥ 44.5 mg/mL (200.21 mM) [4] [6]
Water Insoluble [4] [6]

Tips for Preparing Stock Solutions:

  • Fresh is Best: It is not recommended to store the compound in solution for the long term. Please prepare fresh stock solutions and use them promptly [5] [2].
  • Hygroscopic DMSO: Note that DMSO is hygroscopic (absorbs moisture from the air). Using fresh, dry DMSO is important for achieving the stated solubility, as moisture can reduce solubility [2].
  • Preparation Method: When preparing solutions, ensure the liquid is clear before moving to the next step. Physical methods like vortexing, ultrasonication, or warming in a water bath (at 37°C) can be used to aid dissolution [4] [2].

Biological Mechanism of Action

TDZD-8 is a potent and selective non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), with an IC₅₀ value of 2 μM [4] [2] [3]. Its mechanism and downstream effects can be visualized as follows:

gsk3_pathway TDZD8 TDZD-8 GSK3b GSK-3β (Active) TDZD8->GSK3b Inhibits GSK3b_Inactive GSK-3β (Inactive) GSK3b->GSK3b_Inactive Inhibition NFAT NFAT (in nucleus) GSK3b_Inactive->NFAT Allows Nuclear Localization Hypertrophy Gene Transcription (Cardiac Hypertrophy) NFAT->Hypertrophy

This non-ATP competitive mechanism allows TDZD-8 to inhibit GSK-3β without competing with ATP, which can be advantageous for its selectivity [4].

Safety & Handling Guidelines

While the safety data sheet (SDS) from AbMole indicates that TDZD-8 is "Not a hazardous substance or mixture," standard safe laboratory practices should always be followed [1].

  • Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, protective gloves, and impervious clothing [1].
  • Handling: Avoid inhalation, and contact with skin and eyes. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [1].
  • First Aid:
    • In case of contact with eyes: Immediately flush eyes with plenty of water for several minutes and seek medical attention [1].
    • In case of skin contact: Rinse skin thoroughly with water [1].

Frequently Asked Questions (FAQs)

Q1: What should I do if my TDZD-8 solution in DMSO has evaporated or precipitated?

  • If the DMSO has absorbed moisture or partially evaporated, the compound may precipitate. Gently warm the vial and sonicate to redissolve the compound. If the solution does not clear, consider preparing a fresh stock solution.

Q2: Can I store my working aliquots at 4°C for daily use?

  • For short-term daily use over a week, storing a small aliquot of the DMSO stock at -20°C is acceptable. However, for long-term stability (over a month), the stock solution must be stored at -80°C. Repeated freeze-thaw cycles should be avoided.

Q3: The solubility in my buffer is poor, what can I do?

  • Since TDZD-8 is insoluble in water, prepare a concentrated stock in DMSO first. Then, when adding to your aqueous buffer or cell culture medium, ensure the final concentration of DMSO is low (typically ≤0.1-0.5%) to maintain solubility and avoid cytotoxicity.

References

Frequently Asked Questions: TDZD-8 Mechanisms & Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism of action of TDZD-8? TDZD-8 is best characterized as a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 2 μM [1]. It does not significantly inhibit other kinases like Cdk-1/cyclin B, CK-II, PKA, or PKC at concentrations over 100 μM [1]. Recent structural modeling suggests it binds to the inactive "DFG-out" conformation of GSK-3β, stabilizing an allosteric hydrophobic pocket [2].

However, its effects, especially the rapid induction of cell death in leukemia, involve other mechanisms. These include a rapid disruption of cell membrane integrity and depletion of intracellular free thiols, which can lead to oxidative stress [3] [4]. In some cancer cells, it also inhibits other signaling pathways, such as PKC and FLT3 [4].

Q2: Is TDZD-8's toxicity specific to certain cell types? Yes, its toxicity is highly context-dependent. It shows remarkable selectivity against hematologic malignancies (like AML, CML, ALL) and their corresponding leukemia stem cells (LSCs), often with minimal toxicity to normal hematopoietic stem and progenitor cells [4]. It also demonstrates efficacy against solid tumor cells, including glioblastoma and colorectal cancer stem-like cells [5] [6]. In contrast, in models of neurodegenerative diseases and organ injury, TDZD-8 exhibits protective effects by inhibiting GSK-3β-mediated pro-apoptotic pathways [7] [8] [9].

Q3: Why might I observe rapid cell death in my leukemia cell lines? The extremely fast cell death kinetics (commitment to death within 30-120 minutes) observed in some leukemia cells upon TDZD-8 treatment is a documented and intrinsic property of the compound and its analogs in these specific cell types [3] [4]. This effect is linked to its ability to rapidly disrupt membrane integrity and deplete thiols, rather than a classic, slower apoptotic pathway [4].

Quantitative Toxicity & Efficacy Data

The table below summarizes key toxicity and efficacy data from various studies to assist with your experimental design and data interpretation.

Table 1: In Vitro Cytotoxicity of TDZD-8 and Analogs in Leukemia Cells

Compound / Cell Type LD50 / Key Metric Experimental Context & Notes
TDZD-8 (3a) [3] LD50 = 4.0 μM Primary anti-leukemic activity in MV4-11 cells.
Analog 3e [3] LD50 = 2.0 μM N-2-(2-chloroethyl) analog; eradicates MV4-11 cell viability within 30 min at 10 μM.
Analog 3f [3] LD50 = 3.5 μM N-2-(2-bromoethyl) analog; eradicates MV4-11 cell viability within 2 hours at 10 μM.
Water-soluble Analog 10e [3] LD50 = 3.0 μM HCl salt of 3e with a 4-aminomethyl group on the phenyl ring; comparable potency.
TDZD-8 (Various Leukemias) [4] ~20 μM Effective concentration for eradicating primary human AML, bcCML, ALL, and CLL cells, including stem cell populations.

Table 2: Efficacy in Solid Tumor and Disease Models

Disease Model Key Finding Dosing & Experimental Notes
Glioblastoma (in vivo) [5] [10] ~84% reduction in tumor volume; significant survival advantage (40 vs. 30 days). 5 mg/kg in mice; treatment started 1 day post-implantation.
Kainic Acid-Induced Neurodegeneration [7] [9] Attenuated neurodegeneration; no effect on seizures. 5-10 mg/kg in mice; pretreatment before kainic acid administration.
NSAID-Induced Kidney Injury [8] Improved acute kidney dysfunction and ameliorated tubular necrosis/apoptosis. Study in mice; specific dose not listed in provided excerpt.

Experimental Protocols & Troubleshooting

Protocol 1: Assessing Cytotoxicity and Cell Death in Hematologic Malignancies

This protocol is adapted from studies on primary human leukemia cells and cell lines [3] [4].

  • Cell Preparation: Isolate mononuclear cells from primary human specimens (e.g., AML, CML) or use leukemia cell lines (e.g., MV4-11) via Ficoll-Paque density gradient separation. Culture cells in serum-free medium for 1 hour before drug addition.
  • TDZD-8 Treatment: Prepare a stock solution of TDZD-8 in DMSO (e.g., 10-100 mM). Treat cells with a concentration range of 2-20 μM for viability assays. Note: For some analogs, commitment to cell death can occur within 30 minutes to 2 hours.
  • Viability Assay (Flow Cytometry): After treatment (e.g., 2-24 hours), stain cells with Annexin V-FITC/PE and 7-AAD (or propidium iodide) in annexin binding buffer. Incubate for 15 minutes at room temperature in the dark and analyze on a flow cytometer.
  • Troubleshooting Tip: If using primary cells, perform phenotyping by co-staining with antibodies against cell surface markers (e.g., CD34, CD38, CD123 for AML stem/progenitor populations) to assess selectivity.

Protocol 2: Evaluating Anti-proliferative and Pro-apoptotic Effects in Solid Tumor Cells

This protocol is based on work in glioblastoma and other cancer cell lines [5] [10] [6].

  • Cell Plating: Plate glioma or other solid tumor cells (e.g., GL261, A172, U373) in standard culture plates.
  • TDZD-8 Treatment: Treat exponentially growing cells with 20 μM TDZD-8 for 24-48 hours. Include a DMSO vehicle control.
  • Proliferation Assay (BrdU Incorporation): At the end of the treatment period, add BrdU labeling solution to the culture medium for the last 2-4 hours of incubation. Fix, denature, and stain cells with an anti-BrdU antibody according to the manufacturer's protocol to measure DNA synthesis.
  • Apoptosis Assay (Caspase-3/ TUNEL): For caspase-3, lyse cells and perform a Western blot using an antibody against cleaved (active) caspase-3. For TUNEL assay, fix and permeabilize cells after treatment, then label DNA breaks using the TUNEL reaction mixture, and analyze by microscopy or flow cytometry.

Signaling Pathways & Mechanisms

The following diagrams summarize the key signaling pathways modulated by TDZD-8 in different biological contexts, based on the search results.

G cluster_leukemia In Leukemia Cells cluster_glioblastoma In Glioblastoma & Neuroprotection TDZD8 TDZD-8 L1 Rapid Membrane Disruption TDZD8->L1 L2 Depletion of Free Thiols TDZD8->L2 L3 Inhibition of PKC/FLT3 Signaling TDZD8->L3 G1 Early ERK1/2 Activation TDZD8->G1 G3 Inhibition of GSK-3β (Phospho-Ser9) TDZD8->G3 L4 Rapid Cell Death (within 30 min - 2 hrs) L1->L4 L2->L4 L3->L4 G2 Increased EGR-1 & p21 Expression G1->G2 G1->G3 via p90RSK G4 Cell Cycle Arrest & Apoptosis G2->G4 G5 Neuroprotection G3->G5

References

TDZD-8 optimal concentration neuronal cells

Author: Smolecule Technical Support Team. Date: February 2026

TDZD-8 Technical Fact Sheet

The table below summarizes key technical data for TDZD-8 application in neuronal and other relevant cell models.

Cell Type / Model Purpose / Assay Recommended Concentration Key Findings / Effect Citation
SH-SY5Y Neuroblastoma Reduce tau phosphorylation (GSK-3β inhibition) 1 - 10 µM (24-hour treatment) Dose-dependent reduction of tau phosphorylation at Ser396; ~65% reduction at 10 µM [1]
Primary Rat Midbrain Dopamine Neurons Neuroprotection against 6-OHDA toxicity 1 - 3 µM (1-hour pre-treatment) Increased neuron viability from 38% to 76% at 3 µM; LDH release decreased by ~58% [1]
HEK293-tau Cells Inhibit Alzheimer-like tau aggregation ~10 µM (effective dose) Significant reduction in protein aggregates; >60-fold more potent than early analogs [2] [3]
C. elegans (Aβ1-42 model) Reduce paralysis (healthspan assay) 10 µM Reduced age-progressive paralysis by 90% (PNR886 analog) [2] [3]
GL261 Glioblastoma Anti-proliferation / pro-apoptosis 20 µM (24-48 hour treatment) Significant decrease in cell proliferation and viability [4]
Primary Leukemia Cells Induce selective cell death 20 µM (18-24 hour treatment) Effective cell death in malignant cells; spared normal hematopoietic cells [5] [6]

Detailed Experimental Protocols

Protocol 1: Inhibiting Tau Phosphorylation in SH-SY5Y Cells

This protocol is used to assess GSK-3β inhibitory activity in a neuronal context.

  • Cell Culture: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ cells/well in DMEM supplemented with 10% FBS. Culture for 24 hours.
  • Serum Starvation: Replace the medium with serum-free DMEM to synchronize cells for 6 hours.
  • Compound Treatment: Prepare a stock solution of TDZD-8 in DMSO. Treat cells with TDZD-8 at final concentrations ranging from 1 µM to 10 µM for 24 hours. Include a vehicle control (DMSO at the same dilution).
  • Cell Lysis: Aspirate the medium and lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
  • Western Blot Analysis: Separate proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-tau (Ser396) and total tau. Use β-actin as a loading control.
  • Quantification: Quantify band intensities via densitometry. The p-tau/total tau ratio should show a dose-dependent decrease, confirming GSK-3β inhibition [1].
Protocol 2: Neuroprotection in Primary Dopamine Neurons

This protocol evaluates the protective effects of TDZD-8 against neurotoxins.

  • Neuron Isolation and Culture: Dissect midbrains from E14 rat embryos. Isolate dopamine neurons via immunopanning using a tyrosine hydroxylase (TH) antibody. Plate neurons on poly-L-lysine-coated 96-well plates at 1 x 10⁴ cells/well in Neurobasal medium with B27 supplement. Culture for 7 days.
  • Pre-treatment: Add TDZD-8 at final concentrations of 1 µM or 3 µM to the culture medium 1 hour before exposure to the toxin.
  • Toxin Challenge: Add 6-hydroxydopamine (6-OHDA) at a final concentration of 10 µM to induce neurotoxicity.
  • Viability Assay (MTT): After 24 hours, add MTT reagent (0.5 mg/mL) and incubate at 37°C for 4 hours. Dissolve the formed formazan crystals in DMSO and measure absorbance at 570 nm.
  • Toxicity Assay (LDH): Use the culture supernatant from the same wells to measure lactate dehydrogenase (LDH) release, a marker of cell membrane damage, by measuring absorbance at 490 nm [1].

Troubleshooting Common Issues

  • Lack of Effect or Low Potency: Confirm that you are using a non-ATP competitive assay design. TDZD-8's IC₅₀ should remain constant (1.2-1.4 µM) even with increasing ATP concentrations (1-100 µM). A shift in IC₅₀ suggests issues with compound specificity or assay conditions [1] [7].
  • High Cytotoxicity Observed: Concentrations at or above 20 µM can induce rapid cell death in certain cell types, such as leukemia cells, within hours [6] [5]. For neuronal survival studies, stick to the lower, neuroprotective range (1-10 µM) and perform a dose-response curve to establish a safe window.
  • Poor Solubility: TDZD-8 has inherent poor water solubility. Use high-quality DMSO to prepare a stock solution (e.g., 10-100 mM) and ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v), which is generally non-toxic to cells. Sonication of the stock solution can help.

Mechanism of Action Diagram

The following diagram illustrates the primary molecular mechanism of TDZD-8, which inhibits GSK-3β by stabilizing its inactive form.

G TDZD TDZD-8 GSK3b_inactive GSK-3β Inactive (DFG-out) TDZD->GSK3b_inactive Binds & Stabilizes Tau Tau Protein (Normal Phosphorylation) GSK3b_inactive->Tau Reduced Phosphorylation GSK3b_active GSK-3β Active (DFG-in) GSK3b_active->GSK3b_inactive DFG Flip Tau_hyper Tau Protein (Pathologic Hyperphosphorylation) GSK3b_active->Tau_hyper Phosphorylates Neuroprotection Neuronal Protection & Reduced Aggregation Tau->Neuroprotection Maintains Microtubule Stability Tau_hyper->Neuroprotection Leads to

Diagram: TDZD-8 binds the hydrophobic allosteric pocket of GSK-3β in its inactive "DFG-out" conformation, preventing its activation. This inhibits the pathologic hyperphosphorylation of tau protein, thereby promoting microtubule stability and neuronal protection [7] [2] [1].

Key Technical Notes

  • Specificity: TDZD-8 is a highly selective non-ATP competitive inhibitor of GSK-3β (IC₅₀ ~2 µM). It shows negligible activity against CDK1, casein kinase II, PKA, and PKC even at 100 µM [1].
  • In Vivo Correlation: The neuroprotective effects observed in cellular models (1-10 µM) correlate with efficacy in animal models. For example, intraperitoneal administration of 1-3 mg/kg in rat models of Parkinson's disease ameliorated dyskinesia and protected dopamine neurons [1].
  • Next-Gen Analogs: Recent research has identified more potent TDZD analogs like PNR886 and PNR962, which show superior efficacy in reducing protein aggregation and extending healthspan in models of neurodegeneration [2] [3].

References

Experimental Evidence of BBB Penetration

Author: Smolecule Technical Support Team. Date: February 2026

While direct quantitative measurements of TDZD-8 concentration in the brain are not provided in the search results, several studies using animal models offer strong indirect proof of its BBB penetration and central activity:

Disease Model Observed Effect (After Systemic Administration) Implication for BBB Penetration
Neonatal Hypoxic-Ischemic Brain Injury [1] [2] Significantly reduced brain damage & improved neurobehavioral outcomes; reduced cleaved caspase-3 & reactive astrogliosis. Compound must reach brain tissue to produce these neuroprotective effects.
Glioblastoma [3] Delayed tumor growth, increased animal survival; reduced tumor cell proliferation (PCNA) & increased apoptosis (caspase-3). Direct anti-tumor effects indicate successful delivery to intracranial tumor site.
Stress-induced Neuroinflammation [4] Attenuated stress-induced increases in hippocampal cytokines (e.g., TNFα, IL-6). Anti-inflammatory effects within the brain confirm central activity.

Mechanism of Action and Binding

TDZD-8 is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [3]. Its ability to cross the BBB is functionally linked to its therapeutic mechanism.

  • Targeting the Inactive Conformation: Research indicates that TDZD-8 and its analogs (like Tideglusib) bind to and stabilize the inactive "DFG-out" conformation of GSK-3β [5]. This allosteric binding site is distinct from the ATP-binding site, which contributes to its selectivity [6] [5].
  • Downstream Effects: By inhibiting GSK-3β, TDZD-8 influences critical signaling pathways, leading to:
    • Reduction of Apoptosis: Decreases levels of cleaved, active caspase-3 [1] [2].
    • Modulation of Inflammation: Suppresses pro-inflammatory cytokine production and reactive astrogliosis [1] [4].
    • Activation of Pro-Survival Pathways: Can lead to the phosphorylation and inactivation of GSK-3β (at Ser9) via other kinases like p90RSK [3].

The diagram below illustrates the proposed mechanism by which TDZD-8 penetrates the BBB and exerts its neuroprotective effects.

TDZD8_Mechanism TDZD8 TDZD-8 (Peripheral injection) BBB Blood-Brain Barrier (BBB) TDZD8->BBB Crosses GSK3B_Inactive GSK-3β (Inactive 'DFG-out' conformation) BBB->GSK3B_Inactive Binds & Stabilizes GSK3B_Active GSK-3β (Active, Pro-apoptotic) GSK3B_Inactive->GSK3B_Active Inhibits Activation Apoptosis ↓ Caspase-3 Cleavage ↓ Apoptotic Cell Death GSK3B_Active->Apoptosis Promotes Inflammation ↓ Reactive Astrogliosis ↓ Pro-inflammatory Cytokines GSK3B_Active->Inflammation Promotes Neuroprotection Neuroprotection ↓ Brain Infarct Volume Improved Functional Recovery Apoptosis->Neuroprotection Inflammation->Neuroprotection

Experimental Protocol for In Vivo Validation

For researchers wishing to confirm BBB penetration and efficacy in their own models, here is a summarized protocol from the literature. This can serve as a starting point for experimental design.

Protocol Aspect Details from Literature
Animal Model Postnatal day 7 (P7) mouse pups (for neonatal HI injury) [1]; Adult mice (for glioblastoma models) [3].
Dosage 5 mg/kg [1].
Administration Intraperitoneal (i.p.) injection [1].
Vehicle 5% DMSO, 5% Tween-80, in 0.9% saline [1].
Timing (Relative to Injury) Administered 20 minutes prior to the induction of hypoxia-ischemia [1]. In glioblastoma studies, treatment started 1 or 6 days after tumor implantation [3].

| Key Readouts | Histology: Infarct volume (TTC, Nissl), cell death (TUNEL, caspase-3 IHC), proliferation (PCNA). Molecular: Western blot for p-GSK-3β (Ser9), p-Akt, cleaved caspase-3. Functional: Neurobehavioral tests (geotaxis reflex, cliff avoidance) [1]. |

Troubleshooting and FAQs

Q1: Has TDZD-8's BBB permeability been directly measured? The available research does not provide direct pharmacokinetic data (e.g., brain/plasma ratio). The evidence for BBB crossing is functional, demonstrated by its clear biological effects in the brain after systemic administration [1] [3].

Q2: What is the primary mechanism behind its neuroprotection? The primary mechanism is the allosteric inhibition of GSK-3β, leading to reduced apoptosis and neuroinflammation [1] [5]. In some contexts, its effects may also involve the sustained activation of the ERK pathway [3].

Q3: Are there specific controls for these experiments? Yes, studies consistently use vehicle-control groups injected with the same solution (5% DMSO, 5% Tween-80 in saline) without the active compound [1].

References

TDZD-8 off-target effects kinase screening

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Kinase Effects

While a comprehensive kinase selectivity profile for TDZD-8 is not available in the literature, several studies have identified specific off-target effects. The table below summarizes the key kinases reported to be inhibited by TDZD-8.

Table 1: Reported Kinase Inhibitory Effects of TDZD-8

Kinase Effect of TDZD-8 Experimental Context / Assay Citation
PKC (Protein Kinase C) Inhibition of signaling pathway Primary human leukemia cells; immunoblot analysis [1]
FLT3 Inhibition of phosphorylation (Tyr591) Primary human leukemia cells; flow cytometry & immunoblot [1]
Nek Family Kinases Potential inhibition (based on kinome screening data analysis) Computational analysis of published broad kinase screening datasets (e.g., PKIS2) [2]

The mechanism behind TDZD-8's off-target activity involves its binding to the inactive (DFG-out) conformation of GSK3β [3]. This same conformational state is present in other kinases, and TDZD-8 may bind to the analogous allosteric pocket in those off-target kinases [3].

TDZD8_Mechanism TDZD8 TDZD-8 AllostericPocket Allosteric Hydrophobic Pocket TDZD8->AllostericPocket Binds to KinaseActive Kinase (Active DFG-in State) KinaseInactive Kinase (Inactive DFG-out State) KinaseActive->KinaseInactive Conformational Change (DFG-flip) KinaseInactive->AllostericPocket Creates Inhibition Kinase Inhibition AllostericPocket->Inhibition Stabilizes

Diagram 1: Proposed mechanism of TDZD-8 binding. TDZD-8 binds to an allosteric pocket that becomes available when the kinase is in its inactive DFG-out conformation, stabilizing it and leading to inhibition [3].

Experimental Protocols for Kinase Screening

To definitively characterize the selectivity of your compound, you should perform a broad kinase profiling assay. The following workflow and protocols outline how to approach this.

Experimental_Workflow Step1 1. Single-Dose Primary Screen Step2 2. Dose-Response Validation Step1->Step2 Identify 'hits' Step3 3. Cellular Target Engagement Step2->Step3 Confirm potent inhibitors Step4 4. Data Analysis & Reporting Step3->Step4 Integrate data Result Kinase Selectivity Profile Step4->Result

Diagram 2: A recommended workflow for kinase selectivity profiling, moving from a high-throughput screen to validated results.

Protocol 1: Single-Dose Inhibition Screening

This method provides a rapid selectivity profile for multiple compounds against a panel of kinases [4].

  • Objective: To quickly identify potential "hits" (kinases inhibited by your compound) from a broad panel.
  • Key Resources: Commercial kinase selectivity profiling systems (e.g., from Promega) or contract research organizations (CROs) that offer these services.
  • Procedure:
    • Prepare Compounds: Test TDZD-8 and controls (e.g., a known pan-kinase inhibitor like staurosporine and a DMSO vehicle control) at a single, predefined concentration (e.g., 10 µM).
    • Set Up Reactions: Use pre-formatted kinase/substrate strips or plates. Each well contains a specific kinase, its specific substrate, ATP, and a detection buffer.
    • Initiate Reaction: Add the prepared compound to the kinase reaction.
    • Measure Activity: After incubation, measure kinase activity, typically via luminescence or fluorescence.
    • Data Analysis: Calculate percent inhibition for each kinase relative to the DMSO control. Compounds causing high inhibition (e.g., >80% at 1 µM) are considered hits for further study [2].
Protocol 2: Dose-Response (IC₅₀) Determination

This protocol validates and quantifies the potency of inhibition for the hits identified in the primary screen.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for confirmed off-target kinases.
  • Procedure:
    • Prepare Compound Dilutions: Create a serial dilution of TDZD-8 (e.g., from 100 µM to 0.1 nM, in 1:10 or 1:3 increments).
    • Run Kinase Assays: Perform the kinase activity assay (as in Protocol 1) for each concentration of TDZD-8 against the confirmed hit kinases and GSK3β (as a reference).
    • Data Analysis: Plot the percent inhibition versus the log of the compound concentration. Fit the data with a non-linear regression curve to calculate the IC₅₀ value for each kinase [4].
Protocol 3: Cellular Target Engagement (Phospho-Protein Detection)

This confirms that the kinase inhibition observed in biochemical assays also occurs in a cellular context.

  • Objective: To verify that TDZD-8 inhibits the activity of off-target kinases in living cells.
  • Procedure (Based on [1]):
    • Cell Treatment: Treat relevant cell lines (e.g., leukemia cells for FLT3) with TDZD-8 (e.g., 20 µM) or vehicle control for a short duration (1-4 hours).
    • Cell Lysis and Preparation: Lyse the cells and prepare protein extracts.
    • Immunoblotting (Western Blot):
      • Separate proteins by SDS-PAGE.
      • Transfer to a membrane and probe with phospho-specific antibodies against the target kinase or its downstream substrate (e.g., anti-phospho-FLT3 (Tyr591) or anti-phospho-PKC (Ser660)) [1].
      • Strip and re-probe the membrane with total protein antibodies to confirm equal loading.
    • Data Analysis: A reduction in phospho-signal, without a change in total protein, indicates effective target engagement and inhibition of the kinase pathway in cells.

Technical Support & Troubleshooting Guide

FAQ 1: My biochemical assay shows TDZD-8 inhibits a kinase, but I see no effect in cells. Why?

  • Potential Cause: The compound may have poor cellular permeability, be effluxed by pumps, or be metabolized before reaching the target.
  • Solution:
    • Verify cell permeability using a cellular thermal shift assay (CETSA).
    • Check for expression of drug efflux pumps like P-glycoprotein.
    • Use a positive control inhibitor (if available) for your cellular pathway to ensure the assay is functional.

FAQ 2: How can I be sure that the observed cellular phenotype is due to GSK3β inhibition and not an off-target effect?

  • Strategies:
    • Use Multiple Inhibitors: Compare phenotypes from TDZD-8 with those from other structurally distinct GSK3β inhibitors (both ATP-competitive and allosteric).
    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce GSK3β expression. If the phenotype matches TDZD-8 treatment, it is more likely to be on-target.
    • Rescue Experiments: Express a constitutively active or TDZD-8-resistant mutant of GSK3β and see if it reverses the phenotype caused by TDZD-8.

References

TDZD-8 Treatment Protocols in Research Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Administration Timing Dosage Key Findings Citation
Neonatal Hypoxic-Ischemic Brain Injury 20 min before ischemia induction 5 mg/kg (i.p.) Reduced brain damage, improved neurobehavioral outcomes. [1]
NSAID-Induced Nephrotoxicity 1 hour before Diclofenac injury 1 mg/kg & 5 mg/kg (i.p.) Improved kidney function, reduced necrosis/apoptosis. [2]
Glioblastoma (Pre-treatment) 1 day after tumor implantation 5 mg/kg Delayed tumor onset, reduced volume, improved survival. [3]
Glioblastoma (Post-treatment) 6 days after tumor implantation 5 mg/kg Inhibited established tumor growth. [3]
Kainic Acid-Induced Neurodegeneration 30 min before kainic acid injection 5 & 10 mg/kg (i.p.) Attenuated hippocampal neurodegeneration; no effect on seizures. [4]
Leukemia Cell Death (In Vitro) Added to culture for 18-24 hours 20 µM Rapid and selective death of leukemia stem/progenitor cells. [5]

Experimental Design Guide

The following diagram illustrates the decision-making workflow for determining TDZD-8 treatment timing, based on the primary goals identified in the research:

TDZD8_Timing_Workflow Start Determine Experimental Goal Goal1 Neuroprotection against acute injury Start->Goal1 Goal2 Inhibition of established tumor growth Start->Goal2 Goal3 In vitro induction of cell death Start->Goal3 Timing1 Timing: Pretreatment (20 min to 1 hr before injury) Goal1->Timing1 Timing2 Timing: Post-treatment (After disease establishment) Goal2->Timing2 Timing3 Timing: Continuous In Vitro (18-24 hours exposure) Goal3->Timing3 Model1 Model: Hypoxic-Ischemia or Excitotoxicity Timing1->Model1 Model2 Model: Orthotopic Tumor Timing2->Model2 Model3 Model: Cancer Cell Lines Timing3->Model3

Detailed Methodologies

To replicate these studies, here are the specific experimental details:

  • Animal Administration:

    • Route: Intraperitoneal (i.p.) injection is standard for in vivo models [1] [2] [4].
    • Vehicle: Commonly used is a solution of 5% DMSO + 5% Tween-80 in 0.9% saline [1].
    • Dosage: 5 mg/kg is the most frequently reported effective dose in vivo. A low dose of 1 mg/kg has also shown efficacy in nephrotoxicity models, while 10 mg/kg was used in neurodegeneration studies [2] [4].
  • In Vitro Application:

    • Dosage: A concentration of 20 µM is effective in inducing cancer cell death [5] [3].
    • Duration: Treatment for 18-24 hours is sufficient to observe pro-apoptotic and anti-proliferative effects [5] [3].

Frequently Asked Questions

  • What is the most common dosage for TDZD-8? The most consistently used and effective dosage in vivo is 5 mg/kg, administered via intraperitoneal injection. For in vitro studies on cancer cells, 20 µM is a standard concentration [1] [3].

  • Can TDZD-8 be effective if given after an injury? Yes. While many neuroprotection studies use pretreatment, TDZD-8 has shown significant efficacy in post-treatment models. For example, in glioblastoma, treatment starting 6 days after tumor implantation still potently inhibited growth [3].

  • Does TDZD-8 have off-target effects? TDZD-8 was developed as a selective, non-ATP competitive inhibitor of GSK-3β, which gives it better selectivity than ATP-competitive inhibitors [6]. However, always include proper controls (e.g., vehicle-treated groups) to confirm that observed effects are due to GSK-3β inhibition.

References

Documented Combination Therapies with TDZD-8

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key studies where TDZD-8 was used alongside another compound.

Combination Agent Disease Model Observed Effect of Combination Key Findings & Mechanism
Sodium Valproate (SVP) [1] Kainic Acid-Induced Excitotoxicity (Mouse) Enhanced neuroprotection Sub-effective dose of SVP combined with TDZD-8 showed greater reduction in caspase-3 cleavage and increased Bcl2/pGSK3β expression than TDZD-8 alone [1].
L-dopa [2] Parkinson's Disease (Rat) Reduced dyskinesia severity TDZD-8 reduced severity of L-dopa-induced dyskinesia; effect was overcome by dopamine receptor-1 agonist [2].

Detailed Experimental Protocols

Here are the methodologies from the studies that successfully used TDZD-8 in a combinatorial context.

Protocol for TDZD-8 with an Anti-Epileptic Drug

This protocol is based on the study that combined TDZD-8 with Sodium Valproate (SVP) in a mouse model of excitotoxicity [1].

  • Animal Model: Swiss albino mice.
  • TDZD-8 Formulation & Administration:
    • Dosage: The study did not specify the exact dose of TDZD-8 used in the combination. It only states that a "sub-effective" dose of SVP was combined with TDZD-8, and this combination was more effective than TDZD-8 alone.
    • Route: Intraperitoneal (i.p.) injection.
    • Timing: Administered as a pretreatment before the induction of excitotoxicity with kainic acid (KA).
  • Sodium Valproate (SVP) Administration:
    • Dosage: A sub-effective dose (the specific dose was not detailed in the provided abstract).
    • Route: Presumably i.p. injection.
    • Timing: Administered in conjunction with TDZD-8 as a pretreatment.
  • Key Outcome Measures:
    • Seizure activity (unaffected by TDZD-8).
    • Neurodegeneration assessed by histology (light microscopy) of hippocampal regions (CA1, CA3, DG).
    • Apoptotic markers measured by Western blot: Cleaved caspase-3, Bcl2, and phospho-GSK3β (Ser9).
Protocol for TDZD-8 in a Neurodegeneration Model

This protocol outlines the use of TDZD-8 alone in a neonatal hypoxic-ischemic (HI) brain injury model. It provides a clear example of dosing and formulation that can be adapted for combination studies [3].

  • Animal Model: Postnatal day 7 (P7) mouse pups.
  • TDZD-8 Formulation:
    • Stock Solvent: DMSO.
    • Working Solution: 5% DMSO + 5% Tween-80 in 0.9% saline.
  • TDZD-8 Administration:
    • Dosage: 5 mg/kg.
    • Route: Intraperitoneal (i.p.) injection.
    • Injection Volume: 20 μL per gram of body weight.
    • Timing: A single dose administered 20 minutes prior to the induction of ischemia.
  • Key Outcome Measures:
    • Infarct volume measurement (TTC staining).
    • Neurobehavioral tests (geotaxis reflex, cliff avoidance).
    • Western blot analysis of p-Akt, p-GSK3β (Ser9), and cleaved caspase-3.

Troubleshooting Common Experimental Issues

Based on the general handling information for TDZD-8, here are solutions to potential problems you might encounter.

Problem Possible Cause Solution & Recommendation
Low Solubility in Aqueous Buffers TDZD-8 has limited water solubility [4]. Prepare a fresh stock solution in DMSO (e.g., 10-100 mM) and then dilute in a physiological vehicle containing solubilizing agents like Tween-80 or PEG-300 for in vivo work [3] [5].
Inconsistent In Vivo Results Rapid degradation or improper dosing schedule. Aliquot and store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For sustained effect, consider multiple doses based on the pharmacokinetics of your model [2] [5].
Cellular Toxicity in Vitro DMSO concentration too high or TDZD-8 concentration is cytotoxic. Ensure the final DMSO concentration in your culture media is ≤0.1%. Perform a dose-response curve to establish the optimal, effective, and non-toxic concentration for your specific cell line.
Unclear Mechanism in Combination Off-target effects or complex pathway interactions. Include controls for each agent alone. Use Western blotting to monitor key pathway markers like p-GSK3β (Ser9) to confirm target engagement in your specific model [3] [1].

Signaling Pathway Context

The following diagram illustrates the core signaling pathway through which TDZD-8 exerts its neuroprotective effects, based on the cited research. This can help you identify potential nodes for combination therapy.

G HI_KA Hypoxic-Ischemia (HI) or Kainic Acid (KA) Caspase3 Cleaved Caspase-3 (Apoptosis) HI_KA->Caspase3 Induces Akt Akt Activation pGSK3b GSK-3β Inhibition (Phosphorylation at Ser9) Akt->pGSK3b Activates pGSK3b->Caspase3 Suppresses Bcl2 ↑ Bcl2 Expression pGSK3b->Bcl2 Promotes Neuroprotection Neuroprotection (Reduced Cell Death) Caspase3->Neuroprotection Inhibits TDZD8 TDZD-8 Treatment TDZD8->pGSK3b Promotes Bcl2->Caspase3 Inhibits

References

TDZD-8 tissue-specific delivery methods

Author: Smolecule Technical Support Team. Date: February 2026

TDZD-8 at a Glance

TDZD-8 is a specific, non-ATP competitive inhibitor of the enzyme Glycogen Synthase Kinase 3β (GSK-3β). The table below summarizes its investigated effects in various preclinical models, highlighting its therapeutic potential and the need for targeted delivery [1] [2] [3].

Disease Model Reported Effects of TDZD-8 Suggested Mechanism of Action
Neonatal Hypoxic-Ischemic Brain Injury [1] Reduced brain damage; improved neurobehavioral outcomes. Increased phosphorylation (inactivation) of GSK-3β; suppression of caspase-3 activation and astrogliosis.
Rheumatoid Arthritis (Rat Model) [2] Inhibited joint swelling and deformities; reduced synovial fibrosis. Inhibition of the TNF-α/VEGF/α-SMA pathway in the synovium.
Pulmonary Inflammation [4] Attenuated NF-κB activation in lungs; suppressed pro-inflammatory chemokines. Inhibition of GSK-3β, leading to reduced inflammatory signaling.
Anthrax Edema Toxin Effect [3] Protected cells from toxin-induced cell cycle arrest. Prevention of GSK-3β-mediated degradation of cyclin D1 and c-Jun.
Leukemia (In Vitro) [5] Induced rapid and selective death of leukemia stem and progenitor cells. Not fully elucidated, but shown to be selective for malignant cells.

The SORT Strategy: A Template for Targeted Delivery

The Selective Organ Targeting (SORT) methodology is a breakthrough approach that enables controllable delivery of nucleic acids to specific tissues by including a supplemental "SORT molecule" into standard Lipid Nanoparticles (LNPs) [6]. This strategy could be adapted for small molecule drugs like TDZD-8.

The workflow and logic for applying SORT to a drug like TDZD-8 can be summarized as follows:

g start Start: Goal to Deliver Drug (e.g., TDZD-8) to Specific Tissue base_lnp Formulate Base LNP (Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid) start->base_lnp sort_question Which SORT Molecule to Add? base_lnp->sort_question liver Add 20% Cationic Lipid (e.g., DODAP) sort_question->liver Target Liver lung Add 50% Cationic Lipid (e.g., DOTAP) sort_question->lung Target Lungs spleen Add 10% Anionic Lipid (e.g., 18PA) sort_question->spleen Target Spleen end Result: Tissue-Specific LNP for Targeted Drug Delivery liver->end lung->end spleen->end

Key SORT Formulation Guidelines [6]:

  • Modularity: The SORT molecule is added as a fifth component to a base LNP formulation, keeping the ratios of the original four lipids constant.
  • Tropism is Tunable: Delivery is determined by the chemical nature (cationic, anionic, ionizable) and the precise molar percentage of the SORT molecule.
  • Formulation Methods: LNPs can be prepared using accessible lab-scale methods like pipette mixing, vortex mixing, or microfluidic mixing by rapidly mixing an ethanol solution of lipids with an aqueous buffer.

Proposed Experimental Workflow

To develop a TDZD-8 SORT-LNP, you would need to follow an integrated workflow that encompasses formulation, characterization, and biological validation.

g step1 1. Drug Loading Encapsulate TDZD-8 into SORT LNPs via ethanol injection step2 2. Physical Characterization Measure size (PDI), surface charge (Zeta Potential), and encapsulation efficiency step1->step2 step3 3. In Vitro Validation Test potency in target cell lines; confirm GSK-3β pathway inhibition step2->step3 step4 4. In Vivo Biodistribution Administer intravenously; use imaging or bioanalysis to confirm organ targeting step3->step4 step5 5. Efficacy & Safety Assessment Evaluate therapeutic outcome in disease models and monitor for acute toxicity step4->step5

Technical Support FAQs

Q1: What are the critical first steps in formulating a TDZD-8 SORT-LNP?

  • Start with a proven base LNP. You can use the formulation from the protocol, for example: Ionizable lipid (e.g., MC3 or 4A3-SC8), DOPE, Cholesterol, and DMG-PEG [6].
  • Select SORT molecules based on your target organ. Refer to the diagram above for initial choices (e.g., DOTAP for lungs).
  • Focus on encapsulation efficiency. A key challenge will be efficiently loading the small molecule TDZD-8 into the LNP. You must develop and validate an analytical method (e.g., HPLC) to quantify how much drug is successfully encapsulated versus free in solution.

Q2: My LNPs are aggregating or have low stability. What could be wrong?

  • Check your PEG-lipid content and storage conditions. The DMG-PEG component is crucial for stabilizing LNPs and preventing aggregation. Its molar ratio (often 1.5-5%) may need optimization for your specific formulation [6]. Always store LNPs in a neutral pH buffer at 4°C.
  • Verify the mixing process. During LNP formation, the ethanol and aqueous phases must be mixed rapidly and consistently. Turbulent flow in microfluidics or inconsistent pipetting can create heterogeneous, unstable particles [6].

Q3: How can I confirm that TDZD-8 is successfully inhibiting the GSK-3β pathway in my target tissue?

  • Use Western blot analysis to detect changes in key pathway components. Successful inhibition should lead to:
    • Increased phosphorylation of GSK-3β at Ser9 [1].
    • Increased levels of β-catenin (as it is no longer targeted for degradation by active GSK-3β) [3].
    • Downstream reduction in pro-apoptotic signals, such as cleaved caspase-3 [1].

References

TDZD-8 reducing non-specific binding

Author: Smolecule Technical Support Team. Date: February 2026

TDZD-8 Selectivity Profile

The following table summarizes the in vitro selectivity of TDZD-8 based on its reported half-maximal inhibitory concentration (IC₅₀) for various kinases [1] [2]:

Target Kinase IC₅₀ Value Selectivity Relative to GSK-3β
GSK-3β 2 μM (Baseline)
Cdk-1/cyclin B >100 μM >50-fold less potent
Casein Kinase II (CK-II) >100 μM >50-fold less potent
Protein Kinase A (PKA) >100 μM >50-fold less potent
Protein Kinase C (PKC) >100 μM >50-fold less potent

This profile indicates that TDZD-8 is highly selective for GSK-3β over several other common kinases at its effective inhibitory concentration [1]. Its action as a non-ATP competitive inhibitor also reduces the risk of off-target effects at the ATP-binding sites of other kinases [3] [1].

Troubleshooting Non-Specific Effects

Despite its selectivity, be aware of these potential issues and solutions:

  • Confirming Mechanism in Your System: TDZD-8's protective effects may involve multiple pathways. If your research depends solely on GSK-3β inhibition, use complementary approaches like ectopic expression of a constitutively active GSK-3β mutant to confirm that the observed effects are due to GSK-3β inhibition and not other mechanisms [3].

  • Optimizing Concentration and Viability: While selective, high concentrations of TDZD-8 can have off-target effects on cell health.

    • Problem: Rapid, non-specific cytotoxicity observed in some primary leukemia cells at 20 μM [4].
    • Solution: Perform a dose-response curve for your specific cell type. Test a range (e.g., 1-20 μM) and use the lowest concentration that gives the desired phenotypic or biochemical readout (e.g., reduced phosphorylation of GSK-3β substrates) [3] [5].
  • Managing Solvent Toxicity: TDZD-8 is typically dissolved in DMSO [2].

    • Problem: High concentrations of the DMSO vehicle can be toxic to cells.
    • Solution: Use the minimum final concentration of DMSO (e.g., 0.1-0.5%) and include a vehicle control group (cells treated with DMSO alone) in every experiment [4].

Experimental Design & Validation Checklist

To ensure your results are reliable, follow this checklist:

  • Use Positive Controls: Include a known GSK-3β activator in your experiments to demonstrate that TDZD-8's effects are reversible and specific.
  • Monitor Cell Health: Use assays (ATP levels, annexin V staining, etc.) alongside your primary readouts to distinguish specific GSK-3β inhibition from general cytotoxicity [3] [4].
  • Validate with Multiple Assays: Confirm GSK-3β inhibition by measuring:
    • Biochemical output: Increased phosphorylation of GSK-3β at Ser9 [3] [5].
    • Functional output: Reduced phosphorylation of downstream GSK-3β substrates (e.g., β-catenin).
  • Consider Genetic Validation: For critical findings, use siRNA/shRNA to knock down GSK-3β. Concordant results between genetic and pharmacological inhibition strongly support a specific effect.

Signaling Pathway Context

The diagram below illustrates the documented mechanisms of TDZD-8 action and potential sources of non-specific effects that you must control for.

TDZD8_Mechanism compound TDZD-8 Application gsk3b GSK-3β Inhibition (Non-ATP competitive, IC₅₀ = 2 µM) compound->gsk3b nonspecific Potential Non-Specific Effects (Requires Controls) compound->nonspecific primary Primary Documented Mechanisms gsk3b->primary mpt Inhibition of Mitochondrial Permeability Transition primary->mpt cox2 Induction of COX-2 Expression primary->cox2 nfkb Downregulation of NF-κB Activity primary->nfkb apoptosis ↓ Apoptosis ↓ Necrosis mpt->apoptosis cox2->apoptosis nfkb->apoptosis cytotoxicity Rapid Cytotoxicity (at higher concentrations, e.g., 20 µM) nonspecific->cytotoxicity atp Altered Cellular ATP Levels nonspecific->atp controls Key Control Experiments nonspecific->controls dose Dose-Response Curve (Test 1-20 µM range) controls->dose vehicle Vehicle Control (DMSO concentration matched) controls->vehicle viability Cell Viability Assay (e.g., Annexin V, ATP levels) controls->viability genetic Genetic Validation (GSK-3β knockdown) controls->genetic

The protective effects of TDZD-8 are mediated through several documented mechanisms, including direct inhibition of the mitochondrial permeability transition, induction of COX-2, and downregulation of NF-κB activity, leading to reduced cell death [3] [6] [5]. Be aware that at higher concentrations, non-specific effects like rapid cytotoxicity and altered ATP levels can occur [4].

References

TDZD-8 pharmacokinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is TDZD-8's primary mechanism of action? A: TDZD-8 is a well-characterized, non-ATP competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [1]. It specifically targets the inactive (DFG-out) conformation of the enzyme, binding to an allosteric hydrophobic pocket rather than the ATP-binding site [2]. This mechanism is distinct from many other kinase inhibitors and can lead to more selective targeting.

  • Q2: What are the main pharmacokinetic challenges with TDZD-8? A: The available literature highlights two primary challenges:

    • Poor Water-Solubility: Early TDZD analogs, including TDZD-8, are generally characterized by poor water-solubility, which can limit their formulation and administration in experimental models [3].
    • Lack of Clinical Data: While TDZD-8 has been used extensively in preclinical research, the development of some related compounds (like Tideglusib) was discontinued in clinical trials for reasons including not meeting primary endpoints [4]. This suggests that translating preclinical efficacy into human treatments remains a significant hurdle.
  • Q3: What strategies are being explored to optimize TDZD analogs? A: Research efforts have focused on creating analogs with improved properties [5] [3]. Key optimization strategies include:

    • Improving Potency: Developing analogs like PNR886 and PNR962, which are predicted by in silico modeling to bind the allosteric pocket of GSK-3β with greater avidity than the parent TDZD-8 compound [5].
    • Enhancing Solubility: Introducing ionizable hydrophilic groups (e.g., aminomethyl or carboxylate) into the TDZD structure to create more water-soluble molecules while aiming to retain anti-leukemic potency [3].
  • Q4: In what disease models has TDZD-8 shown efficacy? A: Preclinical studies have demonstrated the therapeutic potential of TDZD-8 in diverse areas, as summarized below.

Disease Area Model System Observed Effect Citation
Neurodegeneration C. elegans (Alzheimer's model) Reduced amyloid aggregates, reduced paralysis, extended healthspan [5]
Cancer (Glioblastoma) Mouse orthotopic model Potent anti-proliferative and pro-apoptotic effects, delayed tumor growth, improved survival [1]
Cancer (Leukemia) Human AML cell lines Selective eradication of leukemia cells with rapid cell death kinetics [3]

Experimental Protocols & Methodologies

The following workflow visualizes a typical in vitro to in vivo pipeline for evaluating TDZD-8's efficacy, based on the methodologies from the search results.

TDZDEvaluation Start Start: Hypothesis Generation InVitro In Vitro Studies Start->InVitro A1 Cell Viability Assay (e.g., MTT) InVitro->A1 A2 BrdU Proliferation Assay InVitro->A2 A3 Western Blot (p-GSK3β, etc.) InVitro->A3 A4 Flow Cytometry (Apoptosis) InVitro->A4 InVivo In Vivo Validation A1->InVivo A2->InVivo A3->InVivo A4->InVivo B1 Animal Model Establishment (e.g., orthotopic implant) InVivo->B1 B2 Treatment Groups (Control vs. TDZD-8) B1->B2 B3 Tumor Monitoring (e.g., MRI) B2->B3 B4 IHC Analysis (e.g., PCNA, Caspase-3) B3->B4 Data Data Analysis & Conclusion B4->Data

Key Experimental Details:

  • In Vitro Dosing: Studies frequently use TDZD-8 concentrations in the 10-20 µM range for assessing anti-proliferative and pro-apoptotic effects on cancer cell lines [1]. For podocyte protection studies, a lower concentration of 5 µM has been used [6].
  • In Vivo Dosing: In a murine glioblastoma model, a dose of 5 mg/kg of TDZD-8 was administered and shown to significantly inhibit tumor growth [1].
  • Key Readouts:
    • Efficacy: Tumor volume measurement (via MRI), survival analysis, histopathology (H&E staining) [1].
    • Mechanism: Immunohistochemistry (IHC) for proliferation markers (PCNA) and apoptosis markers (active Caspase-3) [1]. Western blot analysis for pathway components (e.g., p-GSK3β, ERK, EGR-1) [1] [6].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low efficacy in cell culture Poor solubility of compound in aqueous media Use DMSO as a stock solvent. Ensure final DMSO concentration is non-cytotoxic (typically <0.1%).
High cytotoxicity in normal cells Off-target effects at high concentrations Titrate the dose. Leverage newer, more selective analogs like PNR886 if available for your research [5].
Inconsistent in-vivo results Poor bioavailability or rapid clearance Explore formulation strategies to enhance solubility [3]. Ensure proper dosing schedule and route of administration.

Key Insights for Your Research

The field is evolving from the foundational TDZD-8 compound towards second-generation analogs (e.g., PNR886, PNR962) designed to have stronger binding avidity and potentially better drug-like properties [5]. When designing your experiments, considering these newer compounds or the optimization strategies behind them could be highly beneficial.

References

TDZD-8: Key Mechanisms & Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and cellular contexts where TDZD-8 activity has been characterized, which are critical for understanding potential assay outcomes.

Mechanism / Context Reported Effect of TDZD-8 Relevant Experimental System (Citation)
Kinase Inhibition (GSK-3β) Binds allosteric site, induces inactive "DFG-out" conformation; non-ATP-competitive [1]. Molecular dynamics simulation, docking studies [1].
Oncogenic Signaling (CRC-SCs) Disrupts NANOG-DNA binding; inhibits EMT, cell proliferation, symmetric division [2]. Colorectal cancer patient-derived organoids (PDOs), xenograft models [2].
Cytoprotective Autophagy Induces pro-survival autophagy; combination with autophagy inhibitors enhances apoptosis [3]. Bladder cancer cell lines (T24, HT1376, RT4) [3].
Fibrosis Signaling (CKD) Attenuates profibrogenic plasticity of tubular epithelial cells; reduces ECM accumulation [4]. Murine proximal tubular epithelial cells (TKPT), folic acid-induced CKD mouse model [4].
Neuroprotection Activates Akt/GSK-3β pathway; increases p-GSK-3β, reduces cerebral infarction, improves mitochondrial integrity [5]. Zebrafish hypoxia/reoxygenation (H/R) model [5].

Model Experimental Protocol: Validating TDZD-8 Effects on GSK-3β

This protocol is synthesized from methods described in the search results, particularly from studies using TDZD-8 in cellular models [5] [4] [3].

1. Cell Culture and Treatment

  • Cell Lines: Use relevant cell models (e.g., TKPT cells for fibrosis [4], T24/HT1376/RT4 for bladder cancer [3]).
  • Treatment Group Setup:
    • Control Group: Vehicle (e.g., DMSO)
    • Disease/Injury Model Group: e.g., TGF-β1 (2 ng/ml for 24-48 hrs) for fibrosis [4] or Hypoxia/Reoxygenation for injury [5]
    • TDZD-8 Treatment Group: Pre-treat cells with TDZD-8 (typical range 2-10 µM [4] [3]) for 30 minutes before disease/injury induction.

2. Key Assays and Readouts

  • Western Blot Analysis: Assess pathway activity using these primary antibodies:
    • p-GSK-3β (Ser9) and total GSK-3β to confirm inhibition [5]
    • Markers of Autophagy: LC3, SQSTM1/p62, Beclin-1 (to check for induced autophagy) [3]
    • Apoptosis Markers: Cleaved caspase-3
    • Fibrosis Markers: E-cadherin, vimentin, fibronectin [4]
  • Cell Viability Assay: Use CellTiter 96 AQueous One Solution (MTS) at 490nm absorbance [3].
  • Immunofluorescence: Visualize distribution of key targets like MAP2 (neuronal models) [5] or fibronectin/vimentin (fibrosis models) [4].

3. Advanced & Combinatorial Approaches

  • Genetic Knockdown: Use GSK-3β-specific siRNA to confirm on-target effects versus off-target effects of TDZD-8 [3].
  • Autophagy Inhibition: Combine TDZD-8 with chloroquine (10-20 µM) to test if blocking autophagy enhances TDZD-8's pro-apoptotic effects [3].
  • Transcriptional Assays: Use techniques like ChIP to investigate disruption of transcription factor-DNA binding (e.g., NANOG [2]).

Troubleshooting Common Experimental Issues

Here are solutions to potential issues based on TDZD-8's reported behaviors.

Issue Possible Mechanism Proposed Solution / Investigation
Lack of Efficacy / Weak Phenotype Induction of pro-survival autophagy compensates for inhibition [3]. Combine TDZD-8 with autophagy inhibitors (e.g., chloroquine).
Off-target Effects Unspecific kinase inhibition at higher concentrations. Dose Optimization: Perform careful dose-response (e.g., 2-10 µM). Genetic Corroboration: Use GSK-3β siRNA/DN mutant to confirm on-target effects [4] [3].
Variable Results in Disease Models Differing pathway crosstalk or feedback mechanisms. Monitor Upstream Regulators: Check p-Akt levels, as Akt-mediated phosphorylation inhibits GSK-3β [5]. Confirm Binding: Use molecular docking/simulations to verify TDZD-8 interacts with GSK-3β's allosteric pocket [1].

TDZD-8 Mechanism and Experimental Workflow

To help visualize the core mechanisms and a logical experimental approach, please see the following diagrams.

tdzd_flow TDZD8 TDZD-8 GSK3B_Inactive GSK-3β Inactive (DFG-out) TDZD8->GSK3B_Inactive Binds Allosteric Site Autophagy ↑ Pro-survival Autophagy GSK3B_Inactive->Autophagy Apoptosis ↑ Apoptosis GSK3B_Inactive->Apoptosis EMT_Fibrosis ↓ EMT & Fibrosis GSK3B_Inactive->EMT_Fibrosis Transcription Disrupted Transcription (e.g., NANOG) GSK3B_Inactive->Transcription GSK3B_Active GSK-3β Active (DFG-in) GSK3B_Active->GSK3B_Inactive Inhibition Combo_Tx Enhanced Apoptosis & Efficacy Autophagy->Combo_Tx Potential Resistance Apoptosis->Combo_Tx CQ Chloroquine (CQ) CQ->Combo_Tx

Diagram 1: Core Mechanisms and Compensatory Pathways of TDZD-8. TDZD-8 binds the allosteric site of GSK-3β, stabilizing its inactive form. This primary inhibition has multiple downstream consequences, including the induction of pro-survival autophagy, which can be targeted with chloroquine (CQ) to enhance overall efficacy.

workflow cluster_notes Key Considerations Start Define Experimental Goal Setup Establish Model System Start->Setup ConfirmInhibition Confirm Target Engagement Setup->ConfirmInhibition e.g., Western Blot for p-GSK-3β PrimaryAssay Perform Primary Phenotypic Assay ConfirmInhibition->PrimaryAssay e.g., Viability, Apoptosis, Marker Expression CheckCompensation Check for Compensatory Mechanisms PrimaryAssay->CheckCompensation If efficacy is low Combine Implement Combination Strategy CheckCompensation->Combine e.g., Add Autophagy Inhibitor Note1 Use genetic controls (siRNA) to confirm on-target effects Note2 Optimize TDZD-8 dose in your specific model system

Diagram 2: A Logical Experimental Workflow for TDZD-8. This workflow outlines a step-by-step approach for using TDZD-8, from initial setup to troubleshooting. Confirming target engagement is a critical first step before interpreting phenotypic data. The workflow incorporates a check for common compensatory mechanisms like autophagy, guiding the user toward a potential combination strategy if initial results are not as expected.

Key Takeaways for Experimental Design

  • Confirm On-Target Activity: Always verify GSK-3β inhibition in your system by measuring the increase in p-GSK-3β (Ser9) [5].
  • Account for Autophagy: TDZD-8-induced autophagy is a common resistance mechanism; consider combination strategies with autophagy inhibitors like chloroquine from the start of experimental planning [3].
  • Use Genetic Controls: Corroborate pharmacological findings with GSK-3β-specific siRNA or dominant-negative mutants to distinguish on-target from off-target effects [4] [3].

References

TDZD-8 vs. Tideglusib: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature TDZD-8 Tideglusib
Chemical Class Thiadiazolidinone (TDZD) [1] Thiadiazolidinone (TDZD); a second-generation analog [1] [2]
Inhibition Mechanism Non-ATP competitive [1] [3] Non-ATP competitive & Irreversible [2] [4]
Binding Site Predicted allosteric pocket of the inactive (DFG-out) conformation [1] Irreversibly inhibits the active site; Cys-199 is critical [2] [5]
Reported Potency (IC₅₀) Micromolar range (e.g., used at 20 µM in cell studies) [3] Micromolar range (Irreversible mechanism makes classic IC₅₀ less indicative) [2]
Key Experimental Findings Reduces infarct volume in neonatal hypoxic-ischemic brain injury [6]; Inhibits glioblastoma growth & induces apoptosis [3] Improves survival & reduces pathology in Alzheimer's mouse models [2]; Reduces ethanol consumption in AUD mouse models [7]
Therapeutic Areas (Preclinical) Stroke/Brain Injury [6], Cancer (Glioblastoma) [3] Alzheimer's Disease, Progressive Supranuclear Palsy, Alcohol Use Disorder [7] [2] [4]
Clinical Status Preclinical research Phase II clinical trials for Alzheimer's and Progressive Supranuclear Palsy [2] [4]

Detailed Experimental Data and Protocols

For your research and development work, here is a summary of key experimental findings and the methodologies used to obtain them.

TDZD-8: Neuroprotection and Anti-Cancer Effects
Study Model Key Findings Experimental Protocol Summary

| Neonatal Hypoxic-Ischenic (HI) Brain Injury [6] | Pretreatment (5 mg/kg, i.p.) significantly reduced brain damage and improved neurobehavioral outcomes. | Model: Postnatal day 7 mouse pups; common carotid artery ligation + hypoxia. Assessment: Infarct volume (TTC staining), neurobehavioral tests (geotaxis, cliff avoidance), protein analysis (Western blot for p-Akt, p-GSK3β, cleaved caspase-3). | | Glioblastoma (GBM) [3] | Dosed at 5 mg/kg, i.p.; delayed tumor onset, reduced volume by 84%, and extended survival in orthotopic mouse model. Induced apoptosis and reduced proliferation in vitro. | In Vivo: GL261 glioma cells implanted in mouse brain; treatment started 1-day post-implantation; tumor growth monitored by MRI. In Vitro: Cell lines (GL261, A172, U373); proliferation (BrdU), viability (MTT), apoptosis (active caspase-3). |

Tideglusib: Irreversible Inhibition and Therapeutic Potential
Study Model Key Findings Experimental Protocol Summary

| Irreversible Enzyme Kinetics [2] | Removal of unbound drug did not recover enzyme activity; dissociation rate constant near zero, confirming irreversible inhibition. | Assay: Recombinant human GSK-3β enzyme activity assays. Method: Jump-dilution and pre-incubation experiments; kinetic analysis of progress curves. Cys-199 to Ala mutation reduced potency. | | Alcohol Use Disorder (AUD) [7] | Decreased ethanol consumption in binge-like and chronic intermittent access mouse models without affecting water intake. More potent in males. | Model: C57BL/6J mice; Drinking-in-the-Dark & Intermittent Ethanol Access paradigms. Dosing: 100-200 mg/kg via gavage; ED50 calculated. RNA sequencing used to explore mechanism (Wnt signaling). |

Mechanisms of GSK3β Inhibition

The following diagrams illustrate the distinct mechanisms by which TDZD-8 and Tideglusib inhibit GSK3β, based on current research.

g GSK3 GSK3 PhosphorylatedSubstrate PhosphorylatedSubstrate GSK3->PhosphorylatedSubstrate  Phosphorylates ATP ATP ATP->GSK3  Binds at active site Substrate Substrate Substrate->GSK3

g GSK3 GSK3 InactiveGSK3 Inactive GSK3β (DFG-out conformation) GSK3->InactiveGSK3  DFG Flip IrreversiblyInhibitedGSK3 Irreversibly Inhibited GSK3β GSK3->IrreversiblyInhibitedGSK3 TDZD8 TDZD8 TDZD8->InactiveGSK3  Binds Allosterically Tideglusib Tideglusib Tideglusib->IrreversiblyInhibitedGSK3  Binds at Cys-199

Key Takeaways for Research Applications

  • For exploring allosteric inhibition and basic biology: TDZD-8 is a well-characterized tool compound for probing the inactive state of GSK3β and has demonstrated efficacy in preclinical models of stroke and cancer [1] [6] [3].
  • For long-term inhibition and clinical translation: Tideglusib's irreversible mechanism offers a potential pharmacodynamic advantage, as its effects may persist longer than the drug's plasma concentration [2]. It is the more advanced candidate, with documented efficacy in neurodegenerative and behavioral disease models [7] [2].
  • Consider the irreversibility: The irreversible action of Tideglusib is a critical factor in experimental design and interpretation, as its effects are long-lasting and not easily washed out [2].

References

TDZD-8 vs ATP-competitive GSK3β inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature TDZD-8 (Non-ATP Competitive) ATP-competitive Inhibitors
Mechanism of Action Binds to a substrate-binding pocket, not the ATP site [1]. Acts as a non-ATP competitive inhibitor [2] [3]. Bind directly to the highly conserved ATP-binding pocket, competing with ATP [4] [1].
Key Mechanism Notes May also inhibit GSK-3β indirectly by promoting its inhibitory phosphorylation at Ser9 [5] [2]. High conservation of the ATP-binding site across protein kinases makes achieving selectivity a major challenge [4] [1].
Selectivity Theoretically higher due to targeting a less conserved site; however, detailed selectivity profiles require further study [1]. Generally poor selectivity, leading to a higher risk of off-target effects and toxicity [4] [1] [6].

| Therapeutic Evidence | • Neuroprotection: Reduced brain damage and improved function in a neonatal hypoxia-ischemia model [5]. • Cancer: Inhibited growth and induced apoptosis in glioblastoma models [2] [3]. | A wide range of inhibitors have been developed and evaluated for diseases like Alzheimer's, cancer, and diabetes [4]. | | Key Advantages | • Avoids ATP-site competition. • Potential for unique, indirect mechanisms. • Proven efficacy in diverse disease models. | • Potent direct inhibition. • Well-established and widely researched compound libraries [7] [8]. | | Key Challenges | • The exact binding mode and full pharmacological profile are not fully elucidated [6]. | • Primary Challenge: Poor selectivity due to the conserved ATP-binding site [4] [1]. |

Mechanism of Action and Signaling Pathways

The following diagram illustrates the distinct mechanisms through which TDZD-8 and ATP-competitive inhibitors affect GSK3β and its downstream signaling.

Key Experimental Data and Protocols

For your reference, here are summaries of key experimental findings and the methodologies used to generate them.

Therapeutic Efficacy of TDZD-8

  • In Vitro Anti-cancer Activity: Treatment with 20 µM TDZD-8 for 24-48 hours significantly decreased proliferation (measured by BrdU assay) and induced apoptosis (measured by increased active caspase-3 and TUNEL positivity) in GL261 glioblastoma cells [2] [3].
  • In Vivo Anti-cancer Model: Mice with intracerebral GL261 gliomas treated with TDZD-8 (5 mg/kg) showed an 84% reduction in tumor volume at 13 days post-injection and a significant extension of median survival from 30 to 40 days compared to controls [2] [3].
  • In Vivo Neuroprotection Model: In a neonatal mouse model of hypoxic-ischemic brain injury, a single pre-treatment with TDZD-8 (5 mg/kg, i.p.) significantly reduced brain infarct volume and improved neurobehavioral outcomes. The mechanism was linked to increased phosphorylation of GSK3β at Ser9 and reduced levels of active caspase-3 [5].

Research Strategies for ATP-competitive Inhibitors Modern discovery of ATP-competitive inhibitors heavily relies on computational methods to navigate selectivity challenges [7] [8] [9]. A typical workflow involves:

  • Virtual Screening: Using structure-based docking or machine learning models to screen millions of compounds for potential binding affinity and selectivity [7] [8].
  • Molecular Dynamics Simulations: Running simulations (e.g., 300 ns) to validate the stability of the protein-inhibitor complex and calculate binding free energies [7] [9].
  • Experimental Validation: The top-ranked compounds from in silico studies are then synthesized or purchased and tested in enzymatic and cell-based assays to confirm their inhibitory activity [8].

Key Takeaways for Researchers

  • Choose TDZD-8 for proof-of-concept studies where its non-ATP competitive mechanism is a key variable, particularly in neurological disease or oncology models where its efficacy is documented.
  • Opt for ATP-competitive inhibitors to achieve potent and direct kinase inhibition, but be prepared to rigorously evaluate selectivity and off-target effects.
  • Consider allosteric inhibition as a promising strategy for achieving greater selectivity, though this field is still maturing and few compounds have reached the clinic [6].

References

TDZD-8 specificity versus other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

TDZD-8 belongs to the thiadiazolidinone family and specifically inhibits Glycogen Synthase Kinase-3β (GSK-3β) by targeting its inactive form [1]. The diagram below illustrates this unique binding mechanism.

G compound TDZD-8 dfg_out Inactive State (DFG-out conformation) compound->dfg_out Preferentially Binds allosteric Allosteric Pocket compound->allosteric Binds to gsk3b GSK-3β Kinase dfg_in Active State (DFG-in conformation) dfg_in->dfg_out DFG-flip dfg_out->allosteric Exposes atp_comp ATP-competitive Inhibitors atp_comp->dfg_in Binds

The following table summarizes its core inhibitory activity and selectivity against other kinases.

Parameter TDZD-8 Profile Comparative Context
Primary Target GSK-3β [2] A constitutively active serine/threonine kinase implicated in numerous diseases [3].
IC₅₀ for GSK-3β 2 µM [2] Confirmed as a potent inhibitory concentration.
Mechanism Non-ATP competitive, allosteric [1] [2] Binds to the unique DFG-out "inactive" conformation, unlike ATP-competitive inhibitors [1].
Selectivity >50x less active against Cdk-1, CK-II, PKA, PKC (IC₅₀ >100 µM) [2] Demonstrates high specificity for GSK-3β over other tested kinases.

Experimental Evidence and Therapeutic Potential

TDZD-8 has shown efficacy across diverse disease models, demonstrating its potential for therapeutic repurposing. Key findings from pre-clinical studies are summarized below.

Disease Model Experimental Findings Proposed Mechanism & Significance
Neurodegeneration (C. elegans) TDZD-8 analogs (PNR886, PNR962) reduced Alzheimer's-like amyloid aggregates and extended lifespan by 15-30% [4]. Inhibition of GSK-3β reduces pathological protein aggregation, a key process in diseases like Alzheimer's [4].
Glioblastoma (In vivo mouse model) TDZD-8 (5 mg/kg) inhibited tumor growth, reduced proliferation (PCNA staining), and induced apoptosis (caspase-3 activation) [3]. Anti-proliferative and pro-apoptotic effects highlight its potential as an anti-cancer agent [3].
Neonatal Brain Injury (In vivo mouse model) Pre-treatment with TDZD-8 (5 mg/kg) reduced infarct volume and improved functional recovery after injury [5]. Neuroprotection is linked to inhibited GSK-3β activity, increased anti-apoptotic signaling, and reduced inflammation [5].
Rheumatoid Arthritis (In vivo rat model) Treatment with TDZD-8 (1 mg/kg) reduced synovial fibrosis, inflammation (TNF-α), and angiogenesis (VEGF) [6]. Shows potent anti-inflammatory and anti-fibrotic effects, relevant for autoimmune and inflammatory diseases [6].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

  • Cell Viability/Proliferation Assay (e.g., for Glioblastoma cells) [3]

    • Cell Lines: GL261 (murine glioma), A172, U373 (human glioblastoma).
    • Procedure: Cells are treated with TDZD-8 (e.g., 20 µM) for 24-48 hours. Proliferation is measured via BrdU incorporation, and viability is assessed using the MTT assay.
    • Key Readout: Reduction in BrdU incorporation and MTT signal indicates anti-proliferative and cytotoxic effects.
  • In Vivo Therapeutic Efficacy Model (e.g., Orthotopic Glioblastoma) [3]

    • Model: GL261 cells implanted into the brains of adult mice.
    • Dosing: TDZD-8 is administered intraperitoneally (i.p.) at 5 mg/kg, starting one day post-implantation.
    • Assessment: Tumor growth is monitored by MRI; survival is tracked over time; brain tissue is analyzed via histology (H&E), immunohistochemistry (PCNA for proliferation, active caspase-3 for apoptosis).
  • In Vivo Disease Protection Model (e.g., Hypoxic-Ischemic Injury) [5]

    • Model: Postnatal day 7 (P7) mouse pups undergo unilateral carotid artery ligation followed by exposure to 7.5% oxygen for 60 minutes.
    • Dosing: TDZD-8 (5 mg/kg, i.p.) is administered 20 minutes before the ischemic induction.
    • Assessment: Infarct volume is measured via TTC staining 24 hours post-injury; long-term neurobehavioral outcomes (geotaxis reflex, cliff avoidance) are evaluated; brain tissue is analyzed by Western blot for p-Akt, p-GSK-3β, and cleaved caspase-3.

Key Differentiators and Research Implications

The experimental data consistently highlight TDZD-8's unique profile:

  • Unique Binding Mechanism: Its action as a non-ATP competitive inhibitor of GSK-3β makes it a valuable tool for probing kinase functions in conditions with high cellular ATP, where ATP-competitive inhibitors may fail [1].
  • Pleiotropic Therapeutic Effects: Efficacy across neurodegeneration, cancer, and inflammatory models underscores the central role of GSK-3β in diverse pathologies and highlights TDZD-8's potential as a multi-target therapeutic agent [4] [3] [6].
  • Promising Chemical Analogs: Newer TDZD analogs like PNR886 and PNR962 show improved efficacy in model organisms, suggesting the chemical family has significant potential for optimization in drug development [4].

References

TDZD-8 Efficacy in Different Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Observed Efficacy & Key Outcomes Proposed Primary Mechanism Typical Effective Dose (Pre-clinical) Key Supporting Evidence
Alzheimer's Disease (AD) & Cognitive Impairment Rescued learning/memory; reduced tau hyperphosphorylation; attenuated cell loss [1]. GSK-3β inhibition, reducing pTau levels [1]. 1 µM (in vitro) [1] Zebrafish AD model [1].
Hypoxic-Ischemic (HI) Brain Injury Reduced brain infarct volume; improved neurobehavioral outcomes; reduced apoptosis and astrogliosis [2]. GSK-3β inhibition, increasing p-GSK-3β (Ser9) and reducing cleaved caspase-3 [2]. 5 mg/kg (in vivo, mouse) [2] Neonatal mouse HI model [2].
Cerebral Ischemia/Reperfusion (I/R) Injury Reduced infarct volume and S100B protein (brain injury marker); lowered oxidative stress, apoptosis, and inflammation [3]. GSK-3β inactivation (phosphorylation at Ser9), inhibiting JNK1/2, p38, and NF-κB pathways [3]. Information missing Rat hippocampal I/R model [3].
Arthritis Pain Elevated pain threshold; suppressed spontaneous pain; improved motor coordination [4]. GSK-3β inhibition, reducing spinal mt-ROS and neuroinflammation (NF-κB, NLRP3) [4]. 5 mg/kg (in vivo, mouse) [4] CFA-induced arthritis mouse model [4].
Glioblastoma Inhibited tumor growth & increased animal survival; reduced cell proliferation; induced apoptosis [5]. GSK-3β inhibition, inducing sustained ERK activation and increasing p21 expression [5]. 20 µM (in vitro); 5 mg/kg (in vivo, mouse) [5] Orthotopic mouse model & human cell lines [5].

Detailed Experimental Protocols

The efficacy data in the table above is derived from standardized and peer-reviewed experimental methods. Here is a detailed look at the common protocols used in these studies.

  • In Vivo Administration: In animal studies, TDZD-8 is typically dissolved in a vehicle solution (often a mixture of DMSO and saline or Tween-80/saline) and administered via intraperitoneal (i.p.) injection. Dosing regimens vary but often involve a single or multiple doses in the range of 5 mg/kg [2] [4] [5].
  • In Vitro Application: For cell culture experiments, TDZD-8 is first dissolved in DMSO and then diluted in the cell culture medium. Effective concentrations used in anti-cancer and neuroprotective studies often range from 1 to 20 µM, with exposure times from several hours to a few days [1] [5].
  • Key Outcome Assessments:
    • Histology & Imaging: Infarct volume is measured via TTC or Nissl staining; tumor growth is monitored by MRI [2] [5].
    • Behavioral Tests: Neurobehavioral outcomes are assessed using tests for motor reflexes, geotaxis, cliff avoidance, and pain sensitivity thresholds [2] [4].
    • Biochemical & Molecular Analysis: Western blotting is standard for measuring protein levels (e.g., p-GSK-3β, caspase-3, pTau). Immunohistochemistry is used to detect proliferation (PCNA) and apoptosis (active caspase-3) markers in tissues [2] [1] [5].

Mechanism of Action and Signaling Pathways

TDZD-8 is a well-characterized, non-ATP competitive inhibitor of GSK-3β. Its binding stabilizes the kinase in an inactive "DFG-out" conformation, which is crucial for its selectivity [6]. The diagrams below illustrate how this molecular inhibition translates into observed therapeutic effects.

G cluster_neuro Neuroprotective Outcomes cluster_inflam Anti-inflammatory Outcomes TDZD8 TDZD-8 GSK3B_Inactive GSK-3β (Inactive, DFG-out) TDZD8->GSK3B_Inactive Binds & Stabilizes pTau Tau Hyperphosphorylation & Neurofibrillary Tangles GSK3B_Inactive->pTau Inhibits NFkB_Active Active NF-κB (Translocation to Nucleus) GSK3B_Inactive->NFkB_Active Inhibits Apoptosis Apoptosis (e.g., Caspase-3 activation) GSK3B_Inactive->Apoptosis Inhibits GSK3B_Active GSK-3β (Active, DFG-in) GSK3B_Active->GSK3B_Inactive TDZD-8 Promotes Inactivation GSK3B_Active->pTau GSK3B_Active->NFkB_Active GSK3B_Active->Apoptosis NeuroOutcome2 Improved Cognition/Memory pTau->NeuroOutcome2 Leads to NFkB_Inactive Inactive NF-κB Inflammation Inflammatory Response (Cytokine production) NFkB_Active->Inflammation NeuroOutcome1 Reduced Neuronal Death Apoptosis->NeuroOutcome1 InflamOutcome1 Reduced Neuroinflammation Inflammation->InflamOutcome1

Diagram 1: Molecular mechanism of TDZD-8. TDZD-8 binds to and stabilizes GSK-3β in its inactive "DFG-out" conformation [6]. This primary inhibition reduces the kinase's activity toward key pathological substrates, leading to downstream neuroprotective and anti-inflammatory effects [2] [3] [1].

G Injury Brain Injury (e.g., Hypoxia-Ischemia, Stroke) GSK3B_Active GSK-3β Activation Injury->GSK3B_Active Caspase3 Caspase-3 Activation GSK3B_Active->Caspase3 Astrogliosis Reactive Astrogliosis GSK3B_Active->Astrogliosis mtROS Mitochondrial Dysfunction & ROS Production GSK3B_Active->mtROS NLRP3 NLRP3 Inflammasome Activation GSK3B_Active->NLRP3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis BrainDamage Brain Damage (Infarct Volume) Astrogliosis->BrainDamage Inflammation Spinal Inflammation & Neuroinflammation mtROS->Inflammation NLRP3->Inflammation TDZD8 TDZD-8 Treatment GSK3B_Inhibit GSK-3β Inhibition TDZD8->GSK3B_Inhibit GSK3B_Inhibit->Caspase3 Reduces GSK3B_Inhibit->Astrogliosis Reduces GSK3B_Inhibit->mtROS Reduces GSK3B_Inhibit->NLRP3 Reduces Pain Arthritis Pain Hypersensitivity GSK3B_Inhibit->Pain Alleviates GSK3B_Inhibit->BrainDamage Ameliorates Apoptosis->BrainDamage Inflammation->Pain

Diagram 2: Integrated signaling in neuroprotection and pain relief. Pre-clinical models show that injury or disease leads to GSK-3β activation, triggering downstream pathways for apoptosis, inflammation, and oxidative stress. TDZD-8-mediated inhibition of GSK-3β mitigates these pathways, resulting in reduced brain damage and pain [2] [3] [4].

Key Insights for Researchers

  • Promising Broad-Spectrum Potential: TDZD-8 demonstrates efficacy in diverse models, suggesting GSK-3β is a target for multiple conditions. Its neuroprotective effects are particularly consistent [2] [3] [1].
  • Consider the Therapeutic Window: While effective in cancer models [5], note that the required doses (e.g., 20 µM in vitro) may be higher than for neuroprotection, highlighting the need for disease-specific dosage optimization.
  • Mechanistic Clarity Aids Discovery: Understanding that TDZD-8 targets the inactive DFG-out conformation provides a structural basis for designing more specific and potent next-generation inhibitors [6].

References

Evidence of TDZD-8's Effect on p-GSK3β (Ser9)

Author: Smolecule Technical Support Team. Date: February 2026

Multiple independent studies consistently report that TDZD-8 treatment leads to an increase in the phosphorylated (inactive) form of GSK3β at Ser9. The table below summarizes the key findings from the literature:

Study Model Reported Effect of TDZD-8 on p-GSK3β (Ser9) Research Context Citation
Zebrafish Hypoxia/Reoxygenation Model Increased the p-GSK3β (Ser9)/GSK3β ratio Neuroprotection after brain injury [1]
Neonatal Mouse Hypoxic-Ischemic Injury Model Prevented the reduction of p-GSK3β (Ser9) and increased its levels Neuroprotection in newborn brain injury [2]
LAB Mouse Model of ADHD Induced calming effects via decreased GSK3β activity in the mPFC (measured by its phosphorylation) Neurobehavioral regulation [3]

These studies demonstrate TDZD-8's biological activity and its expected action on the GSK3β pathway. The findings are aligned with the known mechanism where TDZD-8, as a non-ATP competitive inhibitor, binds to the inactive "DFG-out" conformation of GSK3β [4].

Experimental Workflow for Validation

To validate the efficacy of TDZD-8 in your own experiments, you would typically follow a standard Western blot protocol, with careful attention to key steps. The workflow below outlines the core process, highlighting critical validation points.

Key Steps and Considerations:
  • Sample Preparation: Treat cells or animals with TDZD-8 (e.g., 5 mg/kg in vivo [2] or an optimized in vitro concentration) and include a vehicle control (often containing DMSO and Tween-80 [2]). Use lysis buffers like RIPA to extract proteins [5].
  • Antibody Incubation: This is a critical phase. Use a validated, phospho-specific antibody such as Phospho-GSK-3β (Ser9) Antibody #9336 from Cell Signaling Technology, which is cited across multiple studies and detects endogenous p-GSK3β (Ser9) [6]. Always check the manufacturer's recommended dilution (e.g., 1:1000 [6]).
  • Antibody Validation: To ensure your results are specific, employ at least one of these strategies alongside your blot [7]:
    • Genetic Strategies: Use CRISPR-Cas9 or RNAi to create knockout or knockdown controls. The absence of signal confirms specificity.
    • Independent Antibody Strategies: Use a second antibody that targets a different epitope on GSK3β. Correlation between results confirms specificity.
    • Orthogonal Strategies: Verify protein expression levels using an antibody-independent method.
  • Data Analysis: Normalize the p-GSK3β (Ser9) signal to a loading control, such as total GSK3β (to show specific inhibition) or GAPDH (to confirm equal protein loading) [5] [1]. Calculate the p-GSK3β/Total GSK3β ratio to accurately assess inhibitory activity.

A Path to Quantitative Comparison

Since the search results lack a direct quantitative comparison, here is a practical approach to obtain the data you need:

  • Consult Product Datasheets: Manufacturers of GSK3β inhibitors (e.g., CST, Tocris, Selleckchem) often provide IC50 values and experimental data on their websites, which can be used for preliminary comparisons.
  • Review Comparative Papers: Actively search literature databases for papers that specifically compare the potency, selectivity, and cellular effects of multiple GSK3β inhibitors (e.g., TDZD-8, SB216763, CHIR99021, Lithium Chloride [8]).
  • Perform Side-by-Side Experiments: The most reliable method is to conduct your own validation experiment. Treat samples in parallel with TDZD-8 and other inhibitors of interest, then run them on the same blot to minimize variability and allow for direct quantitative comparison of the p-GSK3β (Ser9) signal.

References

Behavioral Evidence for TDZD-8's Cognitive Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from studies that used behavioral tests to evaluate the cognitive rescue effects of TDZD-8.

Disease Model Animal Model TDZD-8 Dose & Route Key Behavioral Tests & Findings Proposed Mechanism

| Alzheimer's Disease (AD) (Okadaic acid-induced) | Zebrafish (12-15 months) [1] | 1 μM (added to water) [1] | Associative Learning Test [1]: • TDZD-8 co-treatment rescued OKA-induced memory impairment. OKA-alone group showed no memory, while TDZD-8 group performed similarly to controls [1]. | • Reduces active GSK3β and pTau (Ser199) [1] • Restores PP2A activity [1] | | Neonatal Hypoxic-Ischemic (HI) Brain Injury | Mouse Pups (Postnatal day 7) [2] [3] | 5 mg/kg (Intraperitoneal) [2] | Geotaxis Reflex [2]: • TDZD-8 pretreatment significantly improved time latency to reorient on a 45° incline.

Cliff Avoidance Reflex [2]: • TDZD-8 pretreatment significantly improved time latency to avoid a "cliff," indicating better locomotion and sensation [2]. | • Inhibits GSK3β (increases p-GSK3β Ser9) [2] • Reduces cleaved caspase-3, suppressing apoptosis [2] • Reduces reactive astrogliosis [2] |

Experimental Protocols for Key Behavioral Tests

Here is a detailed look at the methodologies used in the cited studies.

  • Associative Learning Test in Zebrafish: This test assesses learning and memory [1]. Fish are placed in a tank divided into two sections (e.g., one red-colored). During training, a discriminative stimulus (like a light tap) is given, followed after a 5-second delay by food presentation on one side. Over multiple trials (e.g., 28 total), the fish learns to associate the stimulus with the food location. Memory is tested later by presenting the stimulus and scoring a "correct response" if the fish moves to the correct side within 5 seconds. Fish treated with OKA alone lost this memory, while those co-treated with TDZD-8 retained it [1].

  • Neurobehavioral Reflex Tests in Neonatal Mice: These tests evaluate sensorimotor integration and neurological function after brain injury [2].

    • Geotaxis Reflex: A mouse pup is placed head-down on a 45° inclined board. The time it takes for the pup to turn 90° is recorded, with a maximum allowed time (e.g., 20 seconds). A shorter latency indicates better balance and proprioception [2].
    • Cliff Avoidance Reflex: The pup is positioned so its front paws and head are over the "cliff" edge of a platform. The time taken to actively retreat from the cliff is recorded. A shorter latency indicates better sensory and motor function [2].

Mechanism of Action: TDZD-8 and the GSK3β Pathway

TDZD-8 is a selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β) [4] [5]. The following diagram illustrates how it exerts its neuroprotective and pro-cognitive effects.

G cluster_legend Key to Inhibitory Actions OKA Okadaic Acid (OKA) PP2A Inhibitor GSK3b_active GSK3β (Active, DFG-in) OKA->GSK3b_active Induces HI Hypoxic-Ischemic Injury HI->GSK3b_active Activates pTau Tau Hyperphosphorylation & Neurofibrillary Tangles GSK3b_active->pTau Promotes Apoptosis Neuronal Apoptosis (via Caspase-3) GSK3b_active->Apoptosis Triggers GSK3b_inactive GSK3β (Inactive, DFG-out) GSK3b_inactive->pTau Reduces GSK3b_inactive->Apoptosis Inhibits TDZD8 TDZD-8 TDZD8->GSK3b_inactive Stabilizes Inactive Form CogDecline Cognitive & Behavioral Decline pTau->CogDecline Lead to Apoptosis->CogDecline Lead to Inhibits Inhibits/Reduces

As the diagram shows, TDZD-8 binds to an allosteric pocket in the inactive (DFG-out) conformation of GSK3β, preventing it from returning to its active state [5]. This inhibition counteracts the harmful processes that lead to cognitive deficits.

Future Directions and Novel Analogs

It is important to note that the evidence for TDZD-8 is currently from animal and cell studies; its efficacy and safety in humans remain to be established [6]. However, this research has spurred the development of novel TDZD analogs.

  • PNR886 & PNR962: These newer compounds are structurally related to TDZD-8 and are reported to be significantly more potent, inhibiting GSK3β at over 60-fold lower concentrations in cellular models [4].
  • Broader Therapeutic Potential: In addition to Alzheimer's-like pathology, these analogs have shown efficacy in reducing protein aggregation and paralysis in C. elegans models of Alzheimer's disease and Huntington's disease, and have even been shown to extend lifespan, suggesting a wide range of potential neurological applications [4].

References

Quantitative Data on Tumor & Lesion Volume Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative findings from pre-clinical studies on TDZD-8.

Disease Model Reported Efficacy Dosage & Administration Citation

| Glioblastoma | ~84% reduction in tumor volume at 13 days post-implantation. Extended median survival from 30 days (control) to 40 days. | 5 mg/kg; treatment started 1 day after glioma cell implantation [1] [2]. | | Neonatal Hypoxic-Ischemic (HI) Brain Injury | ~36.5% reduction in corrected infarct volume (from 45.5% in controls to 29.0%). Improved neurobehavioral outcomes. | 5 mg/kg; administered intraperitoneally (i.p.) 20 minutes before ischemia induction [3]. | | Kainic Acid-Induced Neurodegeneration | Significant neuroprotection and reduced hippocampal cell death. No effect on seizure activity. | 5 and 10 mg/kg; pretreated 30 minutes before kainic acid injection [4]. |

Experimental Protocols for Key Studies

To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.

  • In Vivo Glioblastoma Model [1] [2]

    • Animal and Cell Model: Adult mice with orthotopically implanted murine GL261 glioma cells.
    • Treatment Protocol: TDZD-8 was administered at a dose of 5 mg/kg. The treatment was initiated either 1 day or 6 days after tumor cell implantation.
    • Tumor Volume Quantification: Tumor growth was monitored in vivo using T1-weighted Magnetic Resonance Imaging (MRI) after gadolinium contrast administration. Tumor volumes were calculated from these images.
    • Supplementary Analysis: Histological examination (H&E staining) and immunohistochemistry for PCNA (proliferation marker) and active caspase-3 (apoptosis marker) were performed on tumor tissues.
  • In Vivo Neonatal Hypoxic-Ischemic (HI) Injury Model [3]

    • Animal Model: Postnatal day 7 (P7) mouse pups.
    • HI Injury Induction: The model involved ligation of the right common carotid artery followed by exposure to 7.5% oxygen for 60 minutes.
    • Treatment Protocol: TDZD-8 (5 mg/kg) or vehicle was administered intraperitoneally 20 minutes before the induction of ischemia.
    • Infarct Volume Quantification: At 24 hours post-injury, brains were removed, sectioned, and stained with 2,3,5-Triphenyltetrazolium Chloride (TTC). Viable tissue stains red, while the infarct area remains pale. The corrected infarct volume was calculated to account for edema.

TDZD-8 Signaling Pathway in Glioblastoma

The anti-tumor effects of TDZD-8 in glioblastoma involve a complex signaling pathway. The diagram below illustrates the key molecular mechanisms identified in the research.

G TDZD8 TDZD-8 GSK3b_Inactive GSK-3β (Inactive p-Ser9) TDZD8->GSK3b_Inactive Induces Inactivation ERK ERK1/2 (Active) TDZD8->ERK Early Activation Outcomes Proliferation ↓ Apoptosis ↑ GSK3b_Inactive->Outcomes Promotes p90RSK p90RSK (Active) ERK->p90RSK Sustained Activation EGR1 EGR-1 ↑ ERK->EGR1 p90RSK->GSK3b_Inactive Phosphorylates at Ser9 p21 p21 ↑ EGR1->p21 p21->Outcomes Cell Cycle Arrest

The molecular mechanism of TDZD-8 involves binding to the DFG-out inactive conformation of GSK-3β, acting as a non-ATP-competitive inhibitor [5]. This binding stabilizes the inactive form and prevents the kinase from functioning.

Key Insights for Research Applications

  • Dual-Action Mechanism in Glioblastoma: The data reveals that TDZD-8's efficacy against glioblastoma is not due to a single pathway. It initiates an early ERK activation leading to cell cycle arrest (via EGR-1 and p21), and a sustained ERK/p90RSK signaling that reinforces GSK-3β inhibition, ultimately driving apoptosis [1].
  • Disease-Specific Efficacy: The contrasting results in the kainic acid model are a critical reminder of pathway specificity. TDZD-8 provides neuroprotection by reducing cell death but does not affect the seizure activity itself, as this process is governed by different mechanisms [4]. This highlights its potential as a complementary therapy for protecting neurons from excitotoxic damage.
  • Scope Beyond Cancer: The therapeutic potential of TDZD-8 and its newer analogs (like PNR886 and PNR962) extends to protein aggregation diseases such as Alzheimer's, as they have been shown to reduce tau and amyloid-beta aggregates in models [6].

References

TDZD-8 inflammatory cytokine reduction ELISA

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory Effects of TDZD-8

The following table summarizes the effects of TDZD-8 on inflammatory markers and pain behavior as reported in recent studies.

Disease Model Key Inflammatory Markers Reduced Effect on Pain Behavior Administration & Dose Citation
Arthritis Pain (Mouse) [1] ↓ Spinal GFAP, NF-κB, NLRP3, Caspase-1, IL-1β ↑ Mechanical pain threshold, ↓ spontaneous pain, improved motor coordination Intraperitoneal (i.p.), 5 mg/kg for 3 days [1]
Cancer-Induced Bone Pain (Rat) [2] ↓ Spinal NLRP3 inflammasome, glial cell activation ↑ Mechanical pain threshold (Paw Withdrawal Threshold) Intrathecal (i.t.), 1 mg/kg (single 10μL injection) [2]
Neonatal Hypoxic-Ischemic Injury (Mouse) [3] ↓ Reactive astrogliosis (GFAP) N/A (Study focused on neuroprotection and functional recovery) Intraperitoneal (i.p.), 5 mg/kg (single dose) [3]

Experimental Protocols for Inflammation

The studies investigating TDZD-8 employed robust experimental designs. Here are the detailed methodologies for key experiments, which you can adapt for your research.

Animal Models and Treatment
  • Arthritis Pain Model [1]: Arthritis was induced in male C57BL/6J mice via two intra-articular injections of Complete Freund's Adjuvant (CFA) into the knee joint on day 0 and day 7. TDZD-8 (5 mg/kg) or vehicle was administered via intraperitoneal injection for three consecutive days starting from day 14.
  • Cancer-Induced Bone Pain Model [2]: The model was established in Sprague-Dawley rats by injecting MRMT-1 rat breast cancer cells into the intramedullary cavity of the tibia. TDZD-8 (1 mg/kg in a 10 μL volume) or vehicle was delivered via a single intrathecal injection between the L5-L6 vertebrae.
  • Hypoxic-Ischemic Injury Model [3]: Neonatal (P7) mouse pups underwent unilateral common carotid artery ligation followed by exposure to 7.5% oxygen for 60 minutes. TDZD-8 (5 mg/kg) or vehicle was administered intraperitoneally 20 minutes before the induction of ischemia.
Protein Analysis via Western Blot

The levels of inflammatory proteins were commonly analyzed by Western blot [1] [3] [2].

  • Tissue Collection: Spinal cord or brain tissue samples were collected and homogenized.
  • Protein Extraction: Total protein was extracted using lysis buffers, and concentration was determined.
  • Gel Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
  • Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., GFAP, NF-κB, NLRP3, IL-1β, Caspase-1) and corresponding secondary antibodies.
  • Detection and Quantification: Protein bands were visualized using detection reagents, and band density was quantified using image analysis software.
Pain Behavior Tests
  • Mechanical Pain Sensitivity [1] [2]: Assessed using von Frey filaments. Animals were placed in chambers on a mesh floor, and filaments of varying forces were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was calculated using the up-down method.
  • Spontaneous Pain [1]: Evaluated by counting the number of spontaneous flinches of the affected hind limb over a 5-minute observation period.

Mechanism of Action: Signaling Pathway

TDZD-8 exerts its anti-inflammatory and pain-relieving effects primarily through the inhibition of GSK-3β, which modulates mitochondrial function and the inflammasome cascade. The diagram below illustrates this pathway.

GSK3_pathway CFA CFA/Inflammatory Stimulus GSK3 GSK-3β (Active) CFA->GSK3 GSK3_inactive GSK-3β (Inactive) GSK3->GSK3_inactive Inhibition Mitochondria Mitochondrial Dysfunction GSK3->Mitochondria Fission Excessive Mitochondrial Fission GSK3->Fission Promotes via Drp1 TDZD8 TDZD-8 Inhibitor TDZD8->GSK3 Inhibits Outcome Reduced Inflammation & Pain GSK3_inactive->Outcome Inflammasome NLRP3 Inflammasome Activation Mitochondria->Inflammasome Fission->Inflammasome Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, etc.) Inflammasome->Cytokines Pain Pain Hypersensitivity Cytokines->Pain

Comparative Perspective on GSK-3β Inhibitors

A direct, head-to-head quantitative comparison of TDZD-8 with other GSK-3β inhibitors in the same study was not found in the search results. However, the following points provide context based on the available information.

  • Mechanistic Advantage of TDZD-8: TDZD-8 is a selective, non-ATP competitive inhibitor of GSK-3β (IC₅₀ = 2 μM) [4] [5]. This mechanism is different from ATP-competitive inhibitors and may offer advantages in selectivity, potentially reducing off-target effects [6].
  • Comparison with Other Inhibitors: The search results did not contain experimental data tables comparing the potency (IC₅₀ values) or efficacy of TDZD-8 against other GSK-3β inhibitors like SB216763, CHIR99021, or lithium in inflammatory models. One review [6] notes that developing highly selective allosteric inhibitors for GSK-3β remains challenging, with only one having reached the clinic.

Key Research Takeaways

  • Efficacy: TDZD-8 is effective at reducing key spinal inflammatory markers (NLRP3, IL-1β, GFAP) and alleviating pain behaviors in multiple rodent pain models at doses of 1-5 mg/kg [1] [2].
  • Mechanism: Its effect is strongly linked to inhibiting GSK-3β, which in turn reduces Drp1-mediated mitochondrial dysfunction and subsequent NLRP3 inflammasome activation [1] [2].
  • Experimental Evidence: The primary evidence comes from well-established disease models (CFA-induced arthritis, CIBP). Key data is generated via Western blot analysis of spinal cord tissue and validated through behavioral tests [1] [2].
  • Data Gap: A significant gap exists in the literature regarding direct, quantitative comparisons with other GSK-3β inhibitors under the same experimental conditions.

References

TDZD-8 lifespan extension C. elegans studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of TDZD Compounds

The following table summarizes the key experimental findings for TDZD-8, PNR886, and PNR962 from recent studies.

Compound Efficacy in Reducing Aggregation Lifespan Extension in Wild-Type C. elegans Healthspan Extension (Motility in Aβ1–42 model) In Vitro GSK3β Inhibition (IC₅₀ relative to TDZD-8) Key Findings & Proposed Mechanism
TDZD-8 Moderate [1] Not specified in provided context [1] Not specified in provided context [1] Baseline [1] • Prototype, non-ATP-competitive GSK3β inhibitor [1].
PNR886 High (>60-fold more potent than TDZD-8 in cell models) [1] ~30% (at 100 µM) [1] [2] 29% [1] [2] >10-fold lower than TDZD-8 [1] • Superior protection across tau, amyloid-β, and polyglutamine models [1]. • Reduced Aβ-induced paralysis by >90% [1]. • Predicted to bind GSK3β with greater avidity than TDZD-8 [1].
PNR962 High (>60-fold more potent than TDZD-8 in cell models) [1] ~15% (at 10 µM) [1] [2] 62% [1] [2] >10-fold lower than TDZD-8 [1] • Highly effective at reducing aggregate intensity [1]. • Reduced Aβ-induced paralysis by >75% [1]. • Predicted to bind GSK3β with greater avidity than TDZD-8 [1]. • 100 µM caused developmental delay [1].

Detailed Experimental Protocols

The key findings for PNR886 and PNR962 are derived from a 2023 study that employed the following standardized methodologies [1] [2]:

  • Cell Culture Models:

    • HEK293-tau cells: Adenovirus-transformed human embryonal kidney cells expressing normal human tau. Aggregation was quantified using thioflavin T staining.
    • SH-SY5Y-APPSw neuroblastoma cells: Human neuroblastoma cells expressing the "Swedish" mutant amyloid precursor protein (APP). Cytotoxicity was assessed via cell counts.
  • *C. elegans* Models:

    • Strain AM141: Expresses polyglutamine repeats fused to YFP (Q40::YFP) as a model for Huntington's disease. Aggregates were counted and measured by fluorescence.
    • Strain CL4176: Expresses human Aβ1–42 in muscle cells, leading to amyloid plaque formation and temperature-inducible paralysis. Paralysis was scored over time.
    • Lifespan & Healthspan Assays: Synchronized populations of wild-type (N2) or CL4176 worms were exposed to compounds from the L4 larval stage. Lifespans were measured by transferring worms to fresh drug/control plates periodically and scoring survival. Healthspan was defined as the median duration of spontaneous motility.
  • Molecular Modeling: In silico docking and molecular dynamics simulations were performed to predict the interaction between PNR886/PNR962 and the allosteric pocket of inactive GSK3β, using the known binding mode of TDZD-8 as a reference [1].

Mechanism of Action and Signaling Pathway

Thiadiazolidinones (TDZDs) are a class of compounds known for their anti-inflammatory properties. The lead compound, TDZD-8, is a recognized non-ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK3β) [1]. The proposed mechanism for the newer, more potent analogs PNR886 and PNR962 is an enhancement of this core action, as illustrated below.

TDZD_Mechanism TDZD_Analogs TDZD Analogs (PNR886/PNR962) GSK3b_Inactive Inactive GSK3β (Allosteric Pocket) TDZD_Analogs->GSK3b_Inactive Binds with Higher Avidity TDZD_Analogs->GSK3b_Inactive Stabilizes & Prevents Reactivation GSK3b_Active Active GSK3β GSK3b_Inactive->GSK3b_Active Normal Conformational Change ProteinAggregation Pathogenic Protein Aggregation GSK3b_Active->ProteinAggregation Promotes Neurodegeneration Neurodegeneration & Aging Pathology ProteinAggregation->Neurodegeneration Leads to

The diagram illustrates that PNR886 and PNR962 are predicted to bind more tightly to the same allosteric pocket on inactive GSK3β as TDZD-8, thereby stabilizing its inactive conformation and more potently inhibiting its kinase activity [1]. This enhanced inhibition of GSK3β is a proposed central mechanism for reducing protein aggregation, a key driver in multiple neurodegenerative diseases and aging, ultimately leading to the observed extensions in healthspan and lifespan.

Interpretation of Research Data

The data indicates that PNR886 and PNR962 represent a significant advancement over the prototype compound TDZD-8. Their superior potency in inhibiting protein aggregation and GSK3β, coupled with their strong positive effects on both healthspan and lifespan in C. elegans models, makes them compelling candidates for further investigation [1] [2].

  • PNR886 may be the preferred candidate for follow-up studies, given its robust lifespan extension at a higher dose and lack of reported developmental delay.
  • PNR962 shows a remarkably strong effect on healthspan, making it particularly interesting for research focused on quality of life during aging.

It is important to note that these findings are from invertebrate and cellular models. The logical next step for validating the therapeutic potential of these compounds would be testing in mammalian models of neurodegeneration and aging.

References

Survival & Efficacy Data of TDZD-8 in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Animal Species Dosage & Route Key Survival & Efficacy Findings Reference
Glioblastoma [1] [2] Mouse 5 mg/kg [1] 33% increase in median survival: 40 days (treated) vs 30 days (control); 84% reduction in tumor volume at 13 days post-injection. [1] Aguilar-Morante et al., 2010
Neonatal Hypoxic-Ischemic Brain Injury [3] Mouse (P7 pups) 5 mg/kg, i.p. Significantly reduced brain damage and improved neurobehavioral outcomes (e.g., geotaxis reflex, cliff avoidance) 7 days after injury. [3] Feng et al., 2017
Okadaic Acid-induced Alzheimer's Disease [4] Zebrafish 1 μM in water Rescued cognition: 81.3% of TDZD-8 treated zebrafish remembered a task, compared to 0% in the OKA-only group. Reduced mortality from 25% to 8.3%. [4] Koehler et al., 2019
Aβ1–42-induced Amyloidopathy [5] C. elegans 10 μM Reduced age-progressive paralysis by 75% and extended "healthspan" (median duration of spontaneous motility) by 62%. [5] Doshi et al., 2023
Wild-type Lifespan Extension [5] C. elegans 10 μM / 100 μM Extended mean lifespan by ~15% (10 μM) and ~30% (100 μM) compared to mock-treated controls. [5] Doshi et al., 2023

Detailed Experimental Context

The survival benefits shown in the table are supported by rigorous experimental protocols:

  • Glioblastoma Study [1] [2]: The murine GL261 glioma model recapitulates key features of human glioblastoma. TDZD-8 was administered intraperitoneally (i.p.), starting one day or six days after tumor cell implantation. Tumor growth was monitored by MRI, and survival was analyzed using Kaplan-Meier curves and log-rank statistics (p=0.006). Histological analysis also confirmed a reduction in proliferation (PCNA staining) and an increase in apoptosis (active caspase-3 staining).
  • Neonatal Brain Injury Study [3]: Hypoxic-ischemic (HI) brain injury was induced in postnatal day 7 (P7) mouse pups by carotid artery ligation followed by hypoxia. TDZD-8 was administered i.p. 20 minutes before ischemia. Brain damage was assessed 24 hours and 7 days after HI via TTC staining and Nissl staining. Neurobehavioral tests (geotaxis reflex, cliff avoidance) were performed to evaluate functional recovery.
  • Alzheimer's Model in Zebrafish [4]: Zebrafish were exposed to okadaic acid (OKA) to induce Alzheimer's-like pathology. TDZD-8 was added directly to the tank water for co-treatment. Cognitive function was assessed using a T-maze, and memory was defined as a significant preference for the reinforced arm during testing.
  • C. elegans Studies [5]: For the paralysis assay, TDZD-8 treatment began at the L4 larval stage. For lifespan studies, exposure started at egg hatching. Lifespan and healthspan (measured as spontaneous motility) were monitored over time.

Mechanism of Action Overview

The neuroprotective and anti-tumor effects of TDZD-8 are largely attributed to its action as a selective, non-ATP competitive inhibitor of GSK-3β (IC₅₀ = 2 μM) [6] [7]. The signaling pathways through which this inhibition leads to improved survival in different models can be visualized as follows:

TDZD8_Mechanism cluster_neuro Neuroprotection & Cognition cluster_cancer Anti-Cancer Effects TDZD8 TDZD-8 GSK3b GSK-3β Inhibition TDZD8->GSK3b AKT Akt Activation GSK3b->AKT Casp3 Caspase-3 Inhibition (Reduced Apoptosis) GSK3b->Casp3 pTau Reduced p-Tau GSK3b->pTau ERK ERK Pathway Activation GSK3b->ERK SC Inhibits Stem Cell Self-renewal GSK3b->SC AKT->Casp3 Cog Improved Cognition & Survival Casp3->Cog pTau->Cog EGR1 EGR-1 & p21 Expression ERK->EGR1 Apop Apoptosis Induction EGR1->Apop GB Glioblastoma Growth Inhibition Apop->GB SC->GB

Interpretation and Next Steps for Researchers

The data consistently shows that TDZD-8 provides significant survival and functional benefits across diverse animal models of human disease.

  • Mechanistic Strength: The benefits appear to be mediated primarily through GSK-3β inhibition, impacting critical downstream pathways involving Akt, caspase-3, and ERK to reduce apoptosis and oxidative stress [1] [8] [3].
  • Research Context: It is important to note that these findings are from preclinical studies; the efficacy and safety of TDZD-8 in humans remain unknown.

To build a comprehensive comparison guide, you would need data on other specific GSK-3β inhibitors or standard-of-care drugs in these models. I suggest:

  • Comparing specific alternatives: You could search for head-to-head studies or meta-analyses comparing, for example, TDZD-8 vs. SB216763 (another GSK-3β inhibitor) in models of neonatal HI brain injury or TDZD-8 vs. temozolomide in glioblastoma models.
  • Investigating clinical candidates: Look for data on GSK-3β inhibitors that have entered clinical trials to understand how TDZD-8's preclinical profile compares to compounds closer to human use.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

222.04629874 g/mol

Monoisotopic Mass

222.04629874 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

GSK-3beta inhibitor I

Dates

Last modified: 08-15-2023
1: Ansaldi D, Hod EA, Stellari F, Kim JB, Lim E, Roskey M, Francis KP, Singh R, Zhang N. Imaging pulmonary NF-kappaB activation and therapeutic effects of MLN120B and TDZD-8. PLoS One. 2011;6(9):e25093. doi: 10.1371/journal.pone.0025093. Epub 2011 Sep 22. PubMed PMID: 21966423; PubMed Central PMCID: PMC3178604.
2: Aguilar-Morante D, Morales-Garcia JA, Sanz-SanCristobal M, Garcia-Cabezas MA, Santos A, Perez-Castillo A. Inhibition of glioblastoma growth by the thiadiazolidinone compound TDZD-8. PLoS One. 2010 Nov 8;5(11):e13879. doi: 10.1371/journal.pone.0013879. PubMed PMID: 21079728; PubMed Central PMCID: PMC2975629.
3: Collino M, Thiemermann C, Mastrocola R, Gallicchio M, Benetti E, Miglio G, Castiglia S, Danni O, Murch O, Dianzani C, Aragno M, Fantozzi R. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus. Shock. 2008 Sep;30(3):299-307. doi: 10.1097/SHK.0b013e318164e762. PubMed PMID: 18323734.
4: Guzman ML, Li X, Corbett CA, Rossi RM, Bushnell T, Liesveld JL, Hébert J, Young F, Jordan CT. Rapid and selective death of leukemia stem and progenitor cells induced by the compound 4-benzyl, 2-methyl, 1,2,4-thiadiazolidine, 3,5 dione (TDZD-8). Blood. 2007 Dec 15;110(13):4436-44. Epub 2007 Sep 4. PubMed PMID: 17785584; PubMed Central PMCID: PMC2234782.
5: Fink MP. What do insulin, estrogen, valproic acid, and TDZD-8 have in common? Crit Care Med. 2005 Sep;33(9):2115-7. PubMed PMID: 16148489.

Explore Compound Types